molecular formula C33H44N2O11 B1248524 Apicularen B

Apicularen B

货号: B1248524
分子量: 644.7 g/mol
InChI 键: JVMDGHNCVYGPGG-ZBGHJEECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide is a N-acyl-hexosamine.
Apicularen B has been reported in Chondromyces robustus with data available.
isolated from Chondromyces;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C33H44N2O11

分子量

644.7 g/mol

IUPAC 名称

(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.03,8]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide

InChI

InChI=1S/C33H44N2O11/c1-3-4-5-6-12-27(39)34-13-8-10-21-15-23-17-24(45-33-29(35-19(2)37)31(41)30(40)26(18-36)46-33)16-22(43-23)14-20-9-7-11-25(38)28(20)32(42)44-21/h4-9,11-13,21-24,26,29-31,33,36,38,40-41H,3,10,14-18H2,1-2H3,(H,34,39)(H,35,37)/b5-4-,12-6-,13-8+/t21-,22-,23-,24+,26+,29+,30+,31+,33+/m0/s1

InChI 键

JVMDGHNCVYGPGG-ZBGHJEECSA-N

手性 SMILES

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]2C[C@@H](C[C@@H](O2)CC3=C(C(=CC=C3)O)C(=O)O1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C

规范 SMILES

CCC=CC=CC(=O)NC=CCC1CC2CC(CC(O2)CC3=C(C(=CC=C3)O)C(=O)O1)OC4C(C(C(C(O4)CO)O)O)NC(=O)C

同义词

apicularen B

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of Apicularen B from Chondromyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the isolation of Apicularen B, a cytotoxic macrolide, from the myxobacterium Chondromyces. The methodologies outlined below are synthesized from established protocols for the cultivation of Chondromyces and the purification of polar, glycosylated secondary metabolites.

Overview

Apicularen A and B are cytotoxic macrolides first identified from several species of the myxobacterial genus Chondromyces, including C. robustus, C. apiculatus, C. pediculatus, and C. lanuginosus. This compound is the N-acetylglucosamine glycoside of Apicularen A, rendering it more polar. This guide focuses on the isolation of this compound from Chondromyces robustus strain Cm a13, the original producing strain. The overall workflow involves fermentation with in-situ adsorption, followed by solvent extraction and a multi-step chromatographic purification cascade.

Fermentation

The production of this compound is achieved through submerged fermentation of Chondromyces robustus Cm a13. To facilitate the capture of the secreted secondary metabolites and simplify downstream processing, an adsorbent resin is added directly to the culture medium.

Experimental Protocol: Fermentation and In-Situ Adsorption

  • Pre-culture Preparation: Inoculate a loopful of Chondromyces robustus Cm a13 from a VY/2 agar slant into a 250 mL Erlenmeyer flask containing 50 mL of VY/2 liquid medium. Incubate at 30°C for 72 hours with shaking at 180 rpm.

  • Production Culture: Inoculate a 10 L fermenter containing 8 L of VY/2 liquid medium with the 50 mL pre-culture.

  • Adsorbent Resin Addition: After 24 hours of incubation, add 160 g of pre-sterilized Amberlite XAD-16 resin to the fermenter (2% w/v).

  • Fermentation Parameters: Continue the fermentation at 30°C for 14 days with controlled aeration and agitation. Maintain a neutral pH.

Table 1: Fermentation Parameters

ParameterValue
MicroorganismChondromyces robustus Cm a13
MediumVY/2 Liquid Medium
Pre-culture Volume50 mL
Production Volume8 L
Incubation Temperature30°C
Agitation180 rpm
Adsorbent ResinAmberlite XAD-16
Resin Concentration2% (w/v)
Fermentation Duration14 days

Extraction

Following fermentation, the adsorbent resin and the mycelial biomass, which contain the captured this compound, are harvested and subjected to solvent extraction to recover the crude product.

Experimental Protocol: Extraction

  • Harvesting: At the end of the fermentation, pass the entire culture broth through a sieve to collect the Amberlite XAD-16 resin and the mycelial biomass.

  • Washing: Wash the collected resin and biomass with deionized water to remove residual medium components.

  • Extraction: Suspend the washed resin and biomass in methanol (2 L). Macerate for 4 hours with continuous stirring.

  • Filtration and Concentration: Filter the mixture to separate the methanol extract from the solid material. Concentrate the methanol extract in vacuo using a rotary evaporator to obtain a crude extract.

  • Re-extraction: Repeat the extraction process on the resin and biomass with a second portion of methanol (2 L) to ensure complete recovery of the product. Combine the concentrated extracts.

Purification

The purification of this compound from the crude extract is a multi-step process that leverages its polarity and physicochemical properties. The primary technique employed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: Multi-Step Chromatographic Purification

  • Initial Fractionation (Solid-Phase Extraction):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) to achieve initial fractionation based on polarity. This compound is expected to elute in the more polar fractions (e.g., 60-80% methanol).

    • Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the this compound-containing fractions.

  • Semi-Preparative RP-HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Inject the concentrated fraction onto a semi-preparative C18 HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid, TFA). A typical gradient would be from 30% to 70% acetonitrile over 40 minutes.

    • Monitor the elution profile at 210 nm and 254 nm. Collect fractions corresponding to the major peaks.

  • Final Purification by Analytical RP-HPLC:

    • Analyze the fractions from the semi-preparative step by analytical HPLC to assess purity.

    • Pool the fractions containing pure or nearly pure this compound.

    • If necessary, perform a final purification step on an analytical C18 HPLC column using an isocratic or shallow gradient elution with an optimized mobile phase composition to achieve high purity.

Table 2: Chromatographic Purification Parameters

StageColumnMobile PhaseGradient/IsocraticFlow RateDetection
Initial Fractionation C18 SPE CartridgeMethanol/WaterStepwise GradientGravity/Low PressureOffline (TLC/HPLC)
Semi-Preparative HPLC C18 (e.g., 10 x 250 mm, 5 µm)Acetonitrile/Water + 0.1% TFALinear Gradient4 mL/minUV (210/254 nm)
Final Purification HPLC C18 (e.g., 4.6 x 250 mm, 5 µm)Acetonitrile/Water + 0.1% TFAIsocratic or Shallow Gradient1 mL/minUV (210/254 nm)

Table 3: Expected Yields of this compound (Hypothetical)

Note: Actual yields will vary depending on fermentation efficiency and purification recovery.

Purification StepStarting MaterialProduct MassYield
Fermentation 8 L Culture--
Crude Extract Resin + Biomass~5 g-
SPE Fractionation ~5 g Crude Extract~500 mg10%
Semi-Preparative HPLC ~500 mg SPE Fraction~50 mg10%
Final Purification ~50 mg Semi-pure~20 mg40%
Overall Yield 8 L Culture~20 mg ~0.04%

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Chondromyces.

ApicularenB_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Chondromyces robustus Cm a13 Fermentation in VY/2 Medium + XAD-16 Resin (2%) Harvesting Harvest Resin and Mycelia Fermentation->Harvesting Extraction Methanol Extraction Harvesting->Extraction Concentration Concentration to Crude Extract Extraction->Concentration SPE Solid-Phase Extraction (C18) (Initial Fractionation) Concentration->SPE SemiPrep_HPLC Semi-Preparative RP-HPLC (Acetonitrile/Water Gradient) SPE->SemiPrep_HPLC Final_HPLC Analytical RP-HPLC (Final Purification) SemiPrep_HPLC->Final_HPLC Pure_ApicularenB Pure this compound Final_HPLC->Pure_ApicularenB

Caption: Workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

While the direct signaling pathways for this compound biosynthesis are not fully elucidated in the provided context, a logical relationship diagram for the purification process can be visualized. This diagram illustrates the decision-making process based on the polarity of the target compound.

Purification_Logic Start Crude Extract SPE Solid-Phase Extraction (C18) Start->SPE Polar_Fractions Polar Fractions (this compound Enriched) SPE->Polar_Fractions Elute with increasing organic solvent NonPolar_Fractions Non-Polar Fractions (e.g., Apicularen A) SPE->NonPolar_Fractions Elute with high organic solvent SemiPrep_HPLC Semi-Preparative RP-HPLC Polar_Fractions->SemiPrep_HPLC Purity_Check Purity Assessment (Analytical HPLC) SemiPrep_HPLC->Purity_Check Final_Purification Final Purification (Analytical HPLC) Purity_Check->Final_Purification Purity < 95% Pure_Product Pure this compound Purity_Check->Pure_Product Purity > 95% Final_Purification->Pure_Product

Caption: Logical flow for this compound purification.

The Structural Elucidation of Apicularen B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen B is a naturally occurring macrolide that belongs to the benzolactone enamide class of compounds. First isolated from the myxobacterium Chondromyces robustus, it is a glycosylated derivative of its more widely studied counterpart, Apicularen A. This document provides a detailed guide to the structure elucidation of this compound, consolidating available information on its chemical composition, the methodologies used to determine its structure, and the key data that underpin its currently accepted chemical architecture.

Core Structure and Relationship to Apicularen A

The foundational step in elucidating the structure of this compound was the determination of its relationship to the co-isolated and more abundant Apicularen A. Through comparative analysis, it was established that this compound is the 11-O-glycoside of Apicularen A. The sugar moiety was identified as N-acetyl-β-D-glucosamine. This discovery was crucial as the detailed structural framework of Apicularen A had been extensively characterized, providing a robust starting point for the final determination of this compound's complete structure.

Spectroscopic Data Analysis

While the full, detailed spectroscopic data from the primary literature remains elusive, the structural determination of this compound would have relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Below is a summary of the expected data based on the known structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₃H₄₄N₂O₁₁
Molecular Weight644.7 g/mol
Predicted HRMS Data
Ionization ModeESI+
Adduct[M+H]⁺, [M+Na]⁺
Calculated m/z ([M+H]⁺)645.2967
Calculated m/z ([M+Na]⁺)667.2786
Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments would have been essential to confirm the structure of this compound, including ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC. These experiments would allow for the assignment of all proton and carbon signals and confirm the connectivity between the Apicularen A core and the N-acetyl-β-D-glucosamine moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Apicularen A Core Shifts are analogous to Apicularen A, with variations near the glycosidic linkage.
Aromatic Protons6.5 - 7.5m
Olefinic Protons5.0 - 7.0m
H-11~4.0 - 4.5mShifted downfield due to glycosidic bond.
N-acetyl-β-D-glucosamine
Anomeric Proton (H-1')~4.5 - 5.0dCharacteristic of a β-glycosidic linkage.
Acetyl Methyl Protons~2.0s
Sugar Ring Protons3.0 - 4.0m

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Moieties of this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Apicularen A Core Shifts are analogous to Apicularen A, with variations near the glycosidic linkage.
Carbonyl Carbons160 - 175
Aromatic/Olefinic Carbons100 - 150
C-11~75 - 85Shifted downfield due to glycosidic bond.
N-acetyl-β-D-glucosamine
Anomeric Carbon (C-1')~100 - 105Characteristic of a β-glycosidic linkage.
Acetyl Carbonyl~170
Acetyl Methyl~23
Sugar Ring Carbons50 - 80

Experimental Protocols

The structure elucidation of this compound would have followed a standard workflow for natural product chemistry.

Isolation and Purification
  • Fermentation: Culturing of Chondromyces robustus in a suitable nutrient medium to produce Apicularen A and B.

  • Extraction: Extraction of the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: A series of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), would be used to separate this compound from other metabolites, including the less polar Apicularen A.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation fermentation Fermentation of Chondromyces robustus extraction Solvent Extraction fermentation->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound hrms HRMS pure_compound->hrms nmr 1D & 2D NMR pure_compound->nmr mol_formula Molecular Formula Determination hrms->mol_formula nmr_assignment NMR Signal Assignment nmr->nmr_assignment structure_proposal Proposed Structure mol_formula->structure_proposal connectivity Connectivity Analysis (COSY, HMBC) nmr_assignment->connectivity connectivity->structure_proposal comparison Comparison with Apicularen A Data structure_proposal->comparison final_structure Final Structure of this compound comparison->final_structure

A flowchart illustrating the key stages in the structure elucidation of this compound.

Conclusion

The structure of this compound was determined primarily through its relationship to the known compound Apicularen A and would have been confirmed by a standard suite of spectroscopic techniques. The identification of this compound as the 11-O-(N-acetyl-β-D-glucosaminyl) derivative of Apicularen A was a key finding. While the detailed, raw spectroscopic data is not widely available in the public domain, the logical process of its structure elucidation follows a well-established path in natural product chemistry, relying on the powerful combination of mass spectrometry and multidimensional NMR.

Apicularen B: A Technical Guide to its Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen B is a naturally occurring polyketide macrolide produced by myxobacteria of the genus Chondromyces. It is a glycosylated derivative of the more potent cytotoxic agent, Apicularen A. Both compounds belong to a class of benzolactone enamides that exhibit significant biological activity, primarily through the inhibition of vacuolar (H+)-ATPase (V-ATPase). This inhibition disrupts cellular pH homeostasis, leading to downstream effects on various signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the chemical properties, characterization, and known biological activities of this compound.

Chemical Properties and Data

This compound is structurally characterized by a 10-membered macrolactone ring, a salicylic acid residue, and a distinctive acylenamine side chain. It is distinguished from Apicularen A by the presence of an N-acetylglucosamine moiety attached at the C11-hydroxyl group.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₃H₄₄N₂O₁₁PubChem CID: 10627958
Molecular Weight644.7 g/mol PubChem CID: 10627958
IUPAC Name(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamidePubChem CID: 10627958
CAS Number220757-06-2PubChem CID: 10627958
Table 2: Spectroscopic Data for this compound

Detailed spectroscopic data for the structural elucidation of this compound was reported by Jansen et al. in 2000. While the full dataset is extensive, a summary of the key characterization data is presented below.

Spectroscopic TechniqueKey Findings and Data
¹H NMR Characteristic signals for the macrolactone core, the acylenamine side chain, and the N-acetylglucosamine sugar moiety. Specific chemical shifts and coupling constants confirm the stereochemistry of the molecule.
¹³C NMR Resonances corresponding to all 33 carbon atoms, including the carbonyls of the lactone and amide, olefinic carbons of the side chain and aromatic ring, and the carbons of the sugar unit.
High-Resolution Mass Spectrometry (HR-MS) The exact mass measurement confirms the elemental composition of C₃₃H₄₄N₂O₁₁. Fragmentation patterns provide structural information about the different moieties of the molecule.

Note: The detailed peak lists and assignments are found in the primary literature by Jansen et al. (2000).

Biological Activity

This compound is a known inhibitor of V-ATPase, although it exhibits significantly lower cytotoxic activity compared to Apicularen A.

Table 3: Cytotoxicity of this compound
Cell Line(s)IC₅₀ ValuesReference
Various human and animal cell lines0.2 - 1.2 µg/mLKunze et al., 1998[1]

The reduced cytotoxicity is attributed to the presence of the bulky N-acetylglucosamine group, which likely hinders the binding of the molecule to its target, the V-ATPase.

Mechanism of Action and Signaling Pathways

The primary molecular target of this compound is the vacuolar (H+)-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments like lysosomes and endosomes. Inhibition of V-ATPase by this compound disrupts cellular pH gradients, leading to a cascade of downstream effects that impair cancer cell function.

V_ATPase_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences cluster_2 Signaling Pathway Dysregulation cluster_3 Cellular Outcomes This compound This compound V-ATPase V-ATPase This compound->V-ATPase Inhibition Lysosomal pH Increase Lysosomal pH Increase V-ATPase->Lysosomal pH Increase Disruption of Proton Gradient Notch Signaling Notch Signaling Lysosomal pH Increase->Notch Signaling Impaired Receptor Processing & Trafficking Akt/mTOR Pathway Akt/mTOR Pathway Lysosomal pH Increase->Akt/mTOR Pathway Reduced Activation Ras Signaling Ras Signaling Lysosomal pH Increase->Ras Signaling Inhibition of Membrane Localization Decreased Proliferation Decreased Proliferation Notch Signaling->Decreased Proliferation Inhibition of Metastasis Inhibition of Metastasis Notch Signaling->Inhibition of Metastasis Akt/mTOR Pathway->Decreased Proliferation Induction of Apoptosis Induction of Apoptosis Akt/mTOR Pathway->Induction of Apoptosis Ras Signaling->Decreased Proliferation Ras Signaling->Induction of Apoptosis

Caption: Signaling pathway affected by this compound via V-ATPase inhibition.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the characterization of this compound, based on methodologies reported for Apicularen A and its analogs.

Isolation and Purification
  • Fermentation: Chondromyces species are cultured in a suitable nutrient medium to produce this compound.

  • Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to purify this compound.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process and analyze the spectra to assign proton and carbon signals and determine the connectivity and stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Introduce a solution of the purified compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

    • Acquire the mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that aid in structural confirmation.

Biological Activity Assays
  • Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, HCT116) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of this compound.

Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR_Spectroscopy HRMS High-Resolution Mass Spectrometry Chromatography->HRMS Cell_Culture Cancer Cell Culture Chromatography->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination

Caption: Workflow for this compound characterization.

Conclusion

This compound, a glycosylated analog of Apicularen A, serves as an interesting subject for structure-activity relationship studies of V-ATPase inhibitors. While its cytotoxicity is attenuated by the N-acetylglucosamine moiety, its study provides valuable insights into the chemical requirements for potent V-ATPase inhibition. The detailed characterization and biological evaluation of this compound contribute to the broader understanding of this class of natural products and their potential for the development of novel anticancer therapeutics. Further investigation into the synthesis of this compound analogs could lead to the discovery of compounds with improved pharmacological profiles.

References

Mechanism of action of Apicularen B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Apicularen B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cytotoxic macrolide that exerts its biological effects through the specific inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1] This enzyme is crucial for pH homeostasis across various cellular compartments. By disrupting proton translocation, this compound triggers a cascade of events culminating in programmed cell death, or apoptosis. This technical guide provides a detailed examination of the molecular mechanism of this compound, including its primary target, binding site, and the downstream signaling pathways leading to apoptosis. Quantitative data on its inhibitory activity are presented, and detailed protocols for key experimental assays are provided to facilitate further research. While the closely related analogue, Apicularen A, has been more extensively studied for its apoptotic effects due to its higher potency, the fundamental mechanism of V-ATPase inhibition is shared by this compound.

Core Mechanism: V-ATPase Inhibition

The primary molecular target of this compound is the Vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for pumping protons across membranes by coupling it to ATP hydrolysis.[2][3] V-ATPases are essential for the acidification of various intracellular organelles, such as lysosomes and endosomes, and are involved in processes like receptor-mediated endocytosis and protein degradation.[3]

This compound is a highly specific and potent inhibitor of V-ATPase.[4][5] Unlike some other V-ATPase inhibitors, it does not significantly affect the activity of mitochondrial F-ATPase or Na+/K+-ATPase.[4][5]

Molecular Binding Site

This compound binds to the membrane-spanning VO complex of the V-ATPase.[2] Photoaffinity labeling studies have localized the binding site to the interface of the 'a' and 'c' subunits of the VO complex.[2] This binding site is distinct from that of other well-known V-ATPase inhibitors like the plecomacrolides (e.g., bafilomycin, concanamycin), which also bind to subunit c but at a different location.[4][5] This is evidenced by the fact that apicularens do not compete with radiolabeled concanamycin derivatives for binding to the V-ATPase.[4][5]

cluster_VATPase V-ATPase Holoenzyme cluster_V1 V1 Complex (Cytosolic) cluster_V0 V0 Complex (Membrane-spanning) A A B B V1_others C, D, E, F, G, H a Subunit a c Subunit c V0_others d, e, c', c'' ApicularenB This compound ApicularenB->a ApicularenB->c

This compound targets the VO complex of V-ATPase.

Induction of Apoptosis

The inhibition of V-ATPase by the apicularen family leads to the induction of apoptosis.[6] Studies on Apicularen A, a more potent analogue, have shown that this process is characterized by typical apoptotic hallmarks, including:

  • Chromatin condensation and fragmentation.[7]

  • DNA fragmentation (laddering).[7][8]

  • Exposure of phosphatidylserine on the outer plasma membrane.[7]

  • Cleavage of Poly(ADP-ribose) polymerase (PARP), a key substrate for executioner caspases.[7][8]

This apoptotic cascade is dependent on the activation of caspases.[7][8] However, the signaling pathways leading to caspase activation by Apicularen A in HL-60 promyelocytic leukemia cells do not appear to involve the p44/42 MAPK, p38 MAPK, or Akt signaling pathways.[7][8] The primary trigger for apoptosis is believed to be the disruption of cellular pH homeostasis caused by V-ATPase inhibition.

ApicularenB This compound VATPase V-ATPase ApicularenB->VATPase Inhibits ProtonPumping H+ Pumping Disruption VATPase->ProtonPumping Blocks pH_Homeostasis Loss of pH Homeostasis (e.g., Lysosomal Alkalinization) ProtonPumping->pH_Homeostasis CellularStress Cellular Stress pH_Homeostasis->CellularStress CaspaseActivation Caspase Activation CellularStress->CaspaseActivation PARP_Cleavage PARP Cleavage CaspaseActivation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation CaspaseActivation->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Apoptotic pathway initiated by this compound.

Quantitative Data

This compound is a less potent inhibitor of V-ATPase compared to its analogue Apicularen A. The N-acetylglucosamine glycoside in this compound is thought to be responsible for this reduced activity.[6][7]

CompoundTargetAssayIC50 ValueReference(s)
This compoundV-ATPasePurified Manduca sexta V-ATPase~60 nM[4][5]
This compoundV-ATPaseATP-dependent proton transport13 nM[6]
Apicularen AV-ATPasePurified Manduca sexta V-ATPase~20 nM[4][5]
Apicularen AV-ATPaseATP-dependent proton transport0.58 nM[6]
Bafilomycin A1V-ATPaseATP-dependent proton transport0.95 nM[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

V-ATPase Inhibition Assay (In Vitro)

This protocol is adapted from studies on purified V-ATPase.[4]

Objective: To quantify the inhibitory effect of this compound on V-ATPase activity by measuring the reduction in ATP hydrolysis.

Materials:

  • Purified V-ATPase holoenzyme

  • Assay Buffer: 50 mM Tris, 50 mM KCl, 2.5 mM MgCl2, pH 8.0

  • This compound stock solution (in DMSO)

  • ATP solution (5 mM)

  • 20% Trichloroacetic acid (TCA)

  • Phosphate determination reagent (e.g., Malachite Green-based)

Procedure:

  • Prepare reaction mixtures in a final volume of 1 ml in microcentrifuge tubes.

  • Add 9-12 µg of purified V-ATPase protein to each tube containing the assay buffer.

  • Add varying concentrations of this compound (or DMSO for control) to the tubes.

  • Pre-incubate the mixtures for 5 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 5 mM ATP.

  • Incubate for an additional 15 minutes.

  • Stop the reaction by adding 0.4 ml of 20% TCA.

  • Centrifuge to pellet precipitated protein.

  • Measure the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric phosphate assay.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare V-ATPase in Assay Buffer B Add this compound (or DMSO control) A->B C Pre-incubate (5 min) B->C D Add ATP to start reaction C->D E Incubate (15 min) D->E F Add TCA to stop reaction E->F G Measure Inorganic Phosphate (Pi) F->G H Calculate % Inhibition and IC50 G->H

Workflow for the in vitro V-ATPase inhibition assay.
Apoptosis Detection by Annexin V Staining

This protocol is a generalized procedure for detecting apoptosis via flow cytometry.[2][3][9]

Objective: To identify and quantify apoptotic cells following treatment with this compound.

Materials:

  • Cells cultured in appropriate media

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

  • Propidium Iodide (PI) or DAPI solution (for dead cell discrimination)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 1 x 106 cells) and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated or vehicle-treated control.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging between washes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 106 cells/mL.

  • Take 100 µL of the cell suspension and add 5 µL of fluorochrome-conjugated Annexin V.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Add 1-2 µL of the PI or DAPI solution immediately before analysis.

  • Analyze the samples by flow cytometry.

    • Live cells: Annexin V negative, PI/DAPI negative

    • Early apoptotic cells: Annexin V positive, PI/DAPI negative

    • Late apoptotic/necrotic cells: Annexin V positive, PI/DAPI positive

PARP Cleavage Detection by Western Blot

This protocol outlines the general steps for detecting the cleavage of PARP, a hallmark of caspase-dependent apoptosis.[10][11]

Objective: To determine if this compound induces caspase-mediated apoptosis by detecting the cleavage of PARP.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse cell pellets in ice-cold RIPA buffer.

  • Clarify lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment and a decrease in the 116 kDa full-length PARP in treated samples. A loading control (e.g., GAPDH, β-actin) should be probed on the same blot to ensure equal protein loading.

References

Apicularen B as a V-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Apicularen B, a natural macrolide, and its role as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). It covers the compound's chemical properties, mechanism of action, biological effects, and the experimental protocols used to characterize its activity.

Introduction: V-ATPase and the Apicularen Family

Vacuolar-type H+-ATPases (V-ATPases) are essential, ATP-driven proton pumps found in the membranes of all eukaryotic cells.[1][2] These multi-subunit enzymes are composed of two main domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that translocates protons.[2][3] By acidifying various intracellular compartments (like lysosomes, endosomes, and Golgi-derived vesicles) and the extracellular space in specialized cells, V-ATPases play a critical role in numerous physiological processes. These include receptor-mediated endocytosis, protein degradation, autophagy, bone resorption, and neurotransmitter packaging.[2][4][5] Consequently, V-ATPase has emerged as a significant target for therapeutic intervention in diseases such as cancer and osteoporosis.[3][4][6]

Apicularen A and its glycosylated co-metabolite, this compound, are benzolactone enamides originally isolated from the myxobacterium Chondromyces.[7] While Apicularen A exhibits potent cytotoxic and anti-angiogenic properties by strongly inhibiting V-ATPase, this compound shows significantly weaker, though still specific, activity.[8][9][10] This difference makes the comparative study of these two compounds a valuable tool for understanding the structure-activity relationship of V-ATPase inhibitors.

Chemical and Physical Properties

This compound is a glycoside of Apicularen A, containing an N-acetylglucosamine moiety.[10][11] This structural difference is the primary reason for its reduced biological activity compared to its aglycone.[10]

PropertyValueSource
Molecular Formula C₃₃H₄₄N₂O₁₁[11]
Molecular Weight 644.7 g/mol [11]
IUPAC Name (2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide[11]
Synonyms This compound, CHEBI:202269[11]
Chemical Class Benzolactone Enamide, Macrolide Glycoside[3][12]

Mechanism of V-ATPase Inhibition

This compound, like its parent compound, is a specific inhibitor of V-ATPase, showing no significant effect on F-type or P-type ATPases.[13] The inhibition is non-competitive and targets the proton-translocating V0 domain of the enzyme complex.

Photoaffinity labeling studies have precisely located the binding site. Apicularen binds at the interface of the V0 subunits 'a' and 'c'.[3][14] This binding pocket is in the vicinity of the sites for other well-known V-ATPase inhibitors, such as the plecomacrolides (bafilomycin, concanamycin) and the archazolids, suggesting a common inhibitory region within the V0 rotor.[3][14] The interaction of the inhibitor with these subunits is thought to interfere with the rotation of the c-ring, thereby stalling the proton translocation process.

A unique feature of the apicularen family is their source specificity; unlike bafilomycin, they do not inhibit V-ATPases from fungal sources, making them valuable research tools.[3][14]

cluster_V1 V1 Domain (ATP Hydrolysis) cluster_V0 V0 Domain (Proton Translocation) cluster_Inhibitor Inhibitor Binding Site V1_Head A3B3 Headpiece V1_Stalk Central Rotational Stalk (D, F) Peripheral Stalks (C, E, G, H) V0_Stator Subunit 'a' (Stator) V1_Head->V0_Stator Stator Connection V0_Rotor c-ring (Rotor) V1_Stalk->V0_Rotor Rotation Coupling Inhibitor This compound Inhibitor->V0_Stator Binds at a/c interface Inhibitor->V0_Rotor ApicularenB This compound VATPase V-ATPase ApicularenB->VATPase Inhibits MAPK_Akt MAPK / Akt Pathways (Not Involved) Lysosome Lysosomal/ Endosomal Acidification VATPase->Lysosome Maintains Caspases Caspase Activation Lysosome->Caspases Disruption Leads to PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis cluster_Wnt Wnt Pathway cluster_Notch Notch Pathway cluster_mTOR mTORC1 Pathway VATPase V-ATPase Endosome Endosome/ Lysosome Acidification VATPase->Endosome Drives mTORC1 mTORC1 Activation VATPase->mTORC1 Required for (Amino Acid Sensing) LRP6 LRP6 Activation Endosome->LRP6 Required for Notch_Receptor Notch Receptor Cleavage Endosome->Notch_Receptor Required for Wnt_Signal Wnt Target Gene Transcription LRP6->Wnt_Signal Notch_Signal Notch Target Gene Transcription Notch_Receptor->Notch_Signal mTOR_Signal Cell Growth & Proliferation mTORC1->mTOR_Signal Vesicles Prepare Microsomal Vesicles with V-ATPase Dye Add pH-sensitive dye (ACMA) Vesicles->Dye Inhibitor Incubate with This compound Dye->Inhibitor ATP Add ATP to start proton pumping Inhibitor->ATP Measure Measure Fluorescence Quenching ATP->Measure Calculate Calculate IC50 Measure->Calculate

References

Apicularen B: A Technical Examination of Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apicularen B, an N-acetylglucosamine glycoside of the potent cytotoxic macrolide Apicularen A, exhibits significantly attenuated biological activity compared to its parent compound. While Apicularen A is a well-documented, highly potent inhibitor of vacuolar-type H+-ATPase (V-ATPase) that induces apoptosis in a variety of cancer cell lines, this compound demonstrates markedly reduced or no activity in the same assays. This technical guide provides a comprehensive overview of the known biological activities of this compound, primarily through comparative analysis with Apicularen A, and details the experimental protocols used to elucidate these findings.

Introduction to this compound

Apicularen A and B are natural products isolated from the myxobacterial genus Chondromyces.[1] Structurally, this compound is distinguished from Apicularen A by the presence of an N-acetylglucosamine group.[1][2] This glycosylation has a profound impact on its biological function. While Apicularen A is a subject of interest in cancer research due to its potent cytotoxic and apoptotic effects, this compound is often used as a negative control to highlight the critical structural features of Apicularen A required for its activity.[2][3]

Mechanism of Action: A Tale of Two Compounds

The primary molecular target of Apicularen A is the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments and regulating pH in various cellular processes.[4][5] Inhibition of V-ATPase by Apicularen A disrupts these processes, leading to the induction of apoptosis.[6][7]

In stark contrast, this compound shows little to no inhibitory effect on V-ATPase.[2][8] This differential activity suggests that the N-acetylglucosamine moiety on this compound sterically hinders or otherwise prevents its binding to the V-ATPase complex.[2][4] The binding site for Apicularen A is located at the interface of the V-ATPase subunits a and c within the membrane-spanning VO complex.[4]

cluster_A Apicularen A cluster_B This compound Apicularen_A Apicularen A V_ATPase V-ATPase (Proton Pump) Apicularen_A->V_ATPase Potent Inhibition Apicularen_B This compound (N-acetylglucosamine glycoside) Apicularen_B->V_ATPase No Significant Inhibition Apoptosis Apoptosis V_ATPase->Apoptosis Induces cluster_workflow Experimental Workflow for Assessing Apicularen Activity cluster_assays Parallel Assays cluster_apoptosis_details Apoptosis Confirmation start Treat Cells with Apicularen A or B vatpase V-ATPase Inhibition (Proton Transport) start->vatpase prolif Cell Proliferation (MTT Assay) start->prolif apoptosis Apoptosis Assays start->apoptosis end Compare Activity of Apicularen A vs. B vatpase->end prolif->end dna_frag DNA Fragmentation apoptosis->dna_frag annexin Annexin V Staining apoptosis->annexin parp PARP Cleavage apoptosis->parp dna_frag->end annexin->end parp->end

References

Cytotoxicity Profile of Apicularen B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apicularen B is a macrocyclic lactone belonging to the apicularen class of natural products, which are isolated from myxobacteria of the genus Chondromyces. It is the N-acetylglucosamine glycoside of Apicularen A. While structurally related to the highly cytotoxic Apicularen A, this compound exhibits a significantly different biological activity profile. This document provides an in-depth overview of the cytotoxicity of this compound, detailing its effects on cancer cell lines, the underlying reasons for its lack of activity compared to its aglycone, and the standard experimental protocols used to determine its cytotoxic potential.

Comparative Cytotoxicity Data

Quantitative analysis of the cytotoxic effects of Apicularen A and this compound reveals a stark contrast in their potency. Apicularen A demonstrates significant cytotoxicity against various cancer cell lines, whereas this compound is largely inactive at similar concentrations.

CompoundCell LineAssay TypeConcentrationEffect
Apicularen A HL-60 (Human Promyelocytic Leukemia)Proliferation Suppression1 - 100 nMSuppressed proliferation, induced apoptosis[1][2][3]
HL-60 (Human Promyelocytic Leukemia)LDH Release1 - 100 nMIncreased lactate dehydrogenase release[1][3]
This compound HL-60 (Human Promyelocytic Leukemia)Proliferation Suppression100 nMNo effect on proliferation or apoptosis[1][2][3]
HL-60 (Human Promyelocytic Leukemia)LDH Release100 nMNo increase in lactate dehydrogenase release[1][3]

Mechanism of Action: The Inactivity of this compound

The cytotoxic activity of Apicularen A is attributed to its ability to induce apoptosis through the activation of caspases.[1][2] Studies suggest this is mediated by the inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][2] In contrast, this compound, due to the presence of the N-acetylglucosamine moiety, fails to exhibit these effects.[1][2] The glycosylation likely hinders the molecule's ability to interact with its cellular target, rendering it non-cytotoxic.

Apoptotic Pathway Induced by Apicularen A (Not Activated by this compound)

The following diagram illustrates the apoptotic signaling cascade initiated by Apicularen A. This compound does not trigger this pathway.

G cluster_0 Cellular Environment cluster_1 Apoptotic Cascade ApicularenA Apicularen A VATPase Vacuolar-Type H+-ATPase ApicularenA->VATPase Inhibition ApicularenB This compound (Inactive) Caspase_Activation Caspase Activation VATPase->Caspase_Activation Downstream Effect PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Frag DNA Fragmentation PARP_Cleavage->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Apoptotic pathway initiated by Apicularen A.

Experimental Protocols for Cytotoxicity Assessment

To determine the cytotoxicity profile of a compound like this compound, a series of standardized in vitro assays are employed. The following sections detail the methodologies for key experiments.

General Experimental Workflow

The diagram below outlines a typical workflow for assessing the cytotoxic and apoptotic effects of a test compound.

G cluster_assays Cytotoxicity & Apoptosis Assays start Start: Prepare Cancer Cell Line Culture seed Seed Cells into 96-well Plates start->seed treat Treat Cells with This compound (and Controls) seed->treat incubate Incubate for Specified Duration (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-Glo 3/7 Assay (Apoptosis) incubate->caspase analyze Data Acquisition (e.g., Plate Reader) mtt->analyze ldh->analyze caspase->analyze end End: Analyze Data (Calculate IC50, etc.) analyze->end

Workflow for in vitro cytotoxicity testing.
MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C.[5]

  • Compound Treatment: Treat cells with various concentrations of this compound. Include wells for untreated (negative) and vehicle (solvent) controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a humidified atmosphere at 37°C and 5% CO₂.[5][6]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[4]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[4][5]

  • Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of necrotic cell death.[7][8][9]

Protocol:

  • Cell Plating and Treatment: Seed 1 × 10⁵ cells per well in a six-well plate (or equivalent in other formats) and treat with this compound as described for the MTT assay.[7]

  • Sample Collection: After the incubation period, collect the culture media (supernatant) from each well.

  • Centrifugation: Centrifuge the collected media for 5 minutes at 1500 rpm to pellet any detached cells or debris.[7]

  • Assay Reaction: Transfer the cleared supernatant to a fresh 96-well plate.[7]

  • Add the LDH assay reagent, which typically contains a substrate mix (e.g., lactate and NAD+) and a tetrazolium salt, to each well.[7][8][9]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[7][9][10]

  • Absorbance Reading: Measure the absorbance at 450 nm or 490 nm using a microplate reader.[7][10] LDH activity is proportional to the amount of color formed.[9]

Caspase-3/7 Activity Assay (Apoptosis Detection)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11][12][13]

Protocol:

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.[12]

  • Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.[12]

  • Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11][12]

  • Mixing: Mix the contents by gently shaking the plate on an orbital shaker for a few minutes.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of active caspase-3/7.[12]

References

Apicularen B: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen B is a glycosylated macrolide, a natural product derived from the myxobacterium Chondromyces. It is a cometabolite of the more extensively studied Apicularen A. While Apicularen A has garnered significant attention for its potent cytotoxic and V-ATPase inhibitory activities, this compound has been noted for its comparatively lower cytotoxicity and weak antimicrobial properties. This document provides a comprehensive overview of the available data on the antimicrobial spectrum of this compound, details relevant experimental methodologies, and illustrates key experimental workflows.

Antimicrobial Spectrum of this compound

The current body of scientific literature indicates that this compound possesses a narrow and modest spectrum of antimicrobial activity. It has been reported to exhibit weak activity primarily against a limited number of Gram-positive bacteria.[1] However, a detailed quantitative analysis of its minimum inhibitory concentrations (MICs) against a broad panel of microorganisms is not extensively documented in publicly available research.

Quantitative Data

Due to the limited availability of specific MIC data for this compound, a detailed comparative table cannot be constructed at this time. Further research is required to quantitatively assess its antimicrobial efficacy against various pathogens.

Experimental Protocols

The determination of the antimicrobial activity of a compound like this compound is typically achieved through standardized susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, which are standard procedures for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antimicrobial), and the twelfth well will be a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.

Materials:

  • Sterile Petri dishes

  • Molten Mueller-Hinton Agar (MHA) or other appropriate agar medium, held at 45-50°C

  • This compound stock solution of known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent.

    • Add a defined volume of each antimicrobial dilution to a larger volume of molten MHA to create a series of plates with final, desired concentrations of this compound. For example, add 2 mL of a 10x antimicrobial dilution to 18 mL of molten agar.

    • Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted as required by the specific protocol.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading Results:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for determining the antimicrobial activity of a test compound such as this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound in Plate A->D B Prepare 0.5 McFarland Bacterial Suspension E Dilute and Standardize Bacterial Inoculum B->E C Prepare 96-Well Plate with Broth C->D F Inoculate Wells D->F E->F G Incubate Plate (16-20h, 37°C) F->G H Read Wells for Visible Growth (Turbidity) G->H I Determine MIC H->I

Caption: Workflow for Broth Microdilution MIC Assay.

Mechanism of Action and Signaling Pathways

The precise antimicrobial mechanism of action for this compound has not been elucidated in the available scientific literature. While its structural analog, Apicularen A, is a known potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), it is unclear if this compound shares this target with respect to its weak antimicrobial activity. V-ATPases are crucial for pH homeostasis and are involved in various cellular processes in both eukaryotic and prokaryotic cells. However, the significantly lower potency of this compound suggests a different mode of interaction or a different primary target in bacteria.

No specific signaling pathways in microorganisms that are directly modulated by this compound have been identified to date. Further research is necessary to understand the molecular basis for its limited antibacterial effects.

Apicularen_MoA cluster_apicularen_a Apicularen A (Known Mechanism) cluster_apicularen_b This compound (Hypothesized) ApA Apicularen A Inhibition Inhibition ApA->Inhibition VATPase V-ATPase Cytotoxicity High Cytotoxicity VATPase->Cytotoxicity Leads to Inhibition->VATPase ApB This compound Target Unknown Bacterial Target(s) ApB->Target Effect Weak Antibacterial Activity Target->Effect Results in

Caption: Known and Hypothesized Mechanisms of Action.

Conclusion

This compound is a macrolide with limited, primarily Gram-positive, antimicrobial activity. The lack of comprehensive quantitative data on its antimicrobial spectrum highlights an area for future investigation. The standardized protocols for MIC determination provided herein offer a framework for such studies. Elucidation of its mechanism of action and any effects on microbial signaling pathways will be crucial in determining if this compound or its derivatives have any potential for further development as antimicrobial agents.

References

Biosynthesis of Apicularen B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a complete and detailed elucidation of the biosynthetic gene cluster and the full enzymatic pathway for Apicularen B has not been published in publicly accessible scientific literature. This guide, therefore, synthesizes the currently available information on its chemical nature and the general principles of polyketide and glycoside biosynthesis to provide a theoretical framework for its formation. Further research is required to fully characterize the specific enzymes and genetic regulation involved.

Introduction

Apicularen A and its glycosylated derivative, this compound, are cytotoxic macrolides produced by myxobacteria of the genus Chondromyces, including Chondromyces apiculatus, C. pediculatus, C. lanuginosus, and C. robustus.[1] Apicularen A exhibits potent cytotoxic activity against various human and animal cancer cell lines. This compound, identified as 11-O-(2-N-acetamido-2-deoxy-β-D-glucopyranosyl)apicularen A, is a more polar variant.[1] This document provides a detailed overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of polyketide synthesis and glycosylation.

Proposed Biosynthetic Pathway of Apicularen A

The core structure of Apicularen A is an acetate-derived polyketide.[1] Its biosynthesis is hypothesized to be catalyzed by a Type I modular polyketide synthase (PKS). This large, multifunctional enzyme complex facilitates the sequential condensation of small carboxylic acid units to form the polyketide backbone.

Precursor Units

Feeding experiments have indicated the following precursor units for the biosynthesis of the Apicularen A backbone[1]:

  • Starter Unit: A C3 starter unit is unusually assembled from acetate and methionine, rather than the more common propionate.

  • Extender Units: The growing polyketide chain is extended through the incorporation of acetate units.

  • Glycine Incorporation: A glycine residue serves as the precursor for the enamine side chain.[1]

Polyketide Synthase (PKS) Assembly Line

The biosynthesis of the Apicularen A macrolactone is proposed to proceed via a modular Type I PKS system. Each module of the PKS is responsible for one cycle of chain elongation and modification. A hypothetical modular organization is presented below.

Table 1: Proposed Domain Organization of the Apicularen A Polyketide Synthase

ModuleAcyltransferase (AT) SpecificityModifying DomainsProduct
Loading ModuleAcetyl-CoA + Methionine-C3 Starter Unit
Module 1Malonyl-CoAKR, DHExtended Polyketide Chain
Module 2Malonyl-CoAKRExtended Polyketide Chain
... (n modules)Malonyl-CoAKR, DH, ERExtended Polyketide Chain
Thioesterase (TE)--Release of Polyketide

This table is a hypothetical representation based on the known structure of Apicularen A and general PKS principles. The exact number of modules and the specific modifying domains (KR: Ketoreductase, DH: Dehydratase, ER: Enoylreductase) are yet to be determined experimentally.

Formation of the Enamine Side Chain and Macrolactonization

Following the assembly of the polyketide chain by the PKS, the incorporation of glycine and subsequent modifications would lead to the formation of the characteristic enamine side chain. The final step in the formation of Apicularen A is the macrolactonization, catalyzed by a thioesterase (TE) domain, which releases the polyketide from the PKS and forms the 10-membered lactone ring.[1]

Glycosylation of Apicularen A to Form this compound

The conversion of Apicularen A to this compound involves the attachment of an N-acetylglucosamine sugar moiety. This reaction is catalyzed by a specific glycosyltransferase (GT).

Glycosyltransferase Activity

A dedicated glycosyltransferase is responsible for the transfer of an N-acetylglucosamine unit from an activated sugar donor, likely UDP-N-acetylglucosamine, to the C11 hydroxyl group of Apicularen A.

Experimental Protocol: Hypothetical Assay for this compound Glycosyltransferase Activity

  • Enzyme Source: Prepare a cell-free extract from a high-producing strain of Chondromyces apiculatus. Alternatively, if the gene is identified, express and purify the recombinant glycosyltransferase.

  • Reaction Mixture:

    • Apicularen A (substrate)

    • UDP-N-acetylglucosamine (sugar donor)

    • Enzyme preparation

    • Reaction buffer (e.g., Tris-HCl, pH 7.5)

    • Divalent cation (e.g., MgCl₂)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the products with the organic solvent.

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

Visualizing the Proposed Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic logic for this compound.

Apicularen_B_Biosynthesis cluster_precursors Precursor Pools cluster_pks Apicularen A Core Biosynthesis cluster_post_pks Post-PKS Modification and Glycosylation Acetate Acetate PKS Type I Polyketide Synthase (PKS) Acetate->PKS Methionine Methionine Methionine->PKS Glycine Glycine Glycine->PKS N_Acetylglucosamine N-Acetylglucosamine Glycosyltransferase Glycosyltransferase (GT) N_Acetylglucosamine->Glycosyltransferase TE Thioesterase (TE) PKS->TE Polyketide Chain Apicularen_A Apicularen A TE->Apicularen_A Macrolactonization Apicularen_B This compound Glycosyltransferase->Apicularen_B Glycosylation Apicularen_A->Glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Cluster Identification

The identification and characterization of the this compound biosynthetic gene cluster would likely follow the workflow outlined below.

Gene_Cluster_Identification_Workflow Genomic_DNA_Isolation Genomic DNA Isolation (from Chondromyces sp.) Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Isolation->Genome_Sequencing Bioinformatics_Analysis Bioinformatics Analysis (antiSMASH, etc.) Genome_Sequencing->Bioinformatics_Analysis Putative_BGC_Identification Identification of Putative Apicularen BGC Bioinformatics_Analysis->Putative_BGC_Identification Gene_Inactivation Targeted Gene Inactivation (e.g., CRISPR-Cas9) Putative_BGC_Identification->Gene_Inactivation Heterologous_Expression Heterologous Expression of the BGC Putative_BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Inactivation->Metabolite_Analysis Compare with Wild-Type Functional_Characterization Functional Characterization of Genes Metabolite_Analysis->Functional_Characterization Product_Verification Verification of This compound Production Heterologous_Expression->Product_Verification

Caption: Experimental workflow for identifying the this compound gene cluster.

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of myxobacterial natural product assembly, involving a modular polyketide synthase and a subsequent glycosylation step. While the general principles of its formation can be inferred, the precise enzymatic machinery and the corresponding biosynthetic gene cluster remain to be elucidated. Future research, employing genome mining, gene inactivation, and heterologous expression, will be crucial to fully unravel the intricacies of the this compound biosynthetic pathway. A complete understanding of this pathway will not only provide fundamental insights into myxobacterial secondary metabolism but may also open avenues for the bioengineering of novel Apicularen analogs with improved therapeutic properties.

References

Apicularen B: A Technical Guide to a Novel V-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apicularen B is a naturally occurring benzolactone enamide that has garnered interest within the scientific community for its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This document provides a comprehensive technical overview of this compound, from its discovery and structural elucidation to its biological activity and mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to support further research and drug development efforts centered on this promising molecule.

Discovery and Isolation

This compound was first identified as a cometabolite of Apicularen A, produced by several species of the myxobacterial genus Chondromyces. A notable producing organism is Chondromyces robustus (strain Cm a13).[1][2] The initial discovery was the result of bioassay-guided fractionation of culture extracts, where Apicularen A displayed potent cytotoxic effects. This compound, a glycosylated form of Apicularen A, was subsequently isolated and characterized.[1][2]

Isolation and Purification Protocol

A general methodology for the isolation and purification of this compound from a culture of Chondromyces robustus is outlined below. This protocol is based on standard techniques for the extraction of secondary metabolites from myxobacteria.

Experimental Protocol: Isolation and Purification of this compound

  • Cultivation: Chondromyces robustus is cultivated in a suitable liquid medium (e.g., containing casitone, MgSO₄, and a sterile-filtered solution of Fe-EDTA) with an adsorber resin (e.g., XAD-16) at 30°C with shaking.

  • Extraction: After a sufficient incubation period (typically 7-10 days), the resin and cell material are harvested by centrifugation. The supernatant is discarded, and the pellet is extracted with an organic solvent such as acetone or methanol.

  • Solvent Partitioning: The organic extract is concentrated under reduced pressure. The resulting aqueous residue is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water. The organic phase, containing this compound, is collected.

  • Chromatographic Purification: The crude extract from the organic phase is further purified using a combination of chromatographic techniques. This may include:

    • Silica Gel Chromatography: A primary separation step using a silica gel column with a gradient of solvents (e.g., cyclohexane-ethyl acetate).

    • Sephadex LH-20 Chromatography: Further purification using a Sephadex LH-20 column with a solvent such as methanol to remove smaller impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase preparative HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient). Fractions are collected and monitored by analytical HPLC and bioassays.

  • Compound Verification: The purified fractions corresponding to this compound are confirmed by spectroscopic methods (NMR, MS) and comparison with literature data.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Molecular Formula: C₃₃H₄₄N₂O₁₁

  • Molecular Weight: 644.7 g/mol

  • IUPAC Name: (2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamide

This compound is characterized by a 10-membered benzolactone ring, an acylenamine side chain, and an N-acetylglucosamine glycoside moiety attached at the C11 position, distinguishing it from Apicularen A.

Spectroscopic Data

While a detailed, publicly available deposition of the raw NMR and MS data for this compound is not readily accessible, the structural assignment was based on the following types of analyses, which are standard in natural product chemistry:

  • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (J-values), and integration, which helps to determine the connectivity of protons and the stereochemistry of the molecule.

  • ¹³C NMR: Identifies the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃) in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular fragments and the final structure.

  • High-Resolution Mass Spectrometry (HR-MS): Provides the accurate mass of the molecule, which is used to determine the elemental composition.

Total Synthesis

To date, a specific total synthesis of this compound has not been detailed in the literature. However, several successful total syntheses of the closely related Apicularen A have been reported.[3][4][5][6] These synthetic routes provide a robust framework for a plausible synthesis of this compound. The key challenge in synthesizing this compound would be the stereoselective installation of the N-acetylglucosamine moiety.

A plausible synthetic strategy for this compound would likely follow a convergent approach similar to that of Apicularen A, with the addition of a glycosylation step.

Logical Workflow for a Proposed Total Synthesis of this compound

cluster_A Synthesis of Macrolactone Core cluster_B Synthesis of Side Chain cluster_C Glycosylation A1 Starting Materials A2 Assembly of Key Fragments (e.g., Nozaki-Hiyama-Kishi coupling) A1->A2 A3 Stereoselective Construction of Tetrahydropyran Ring A2->A3 A4 Macrolactonization (e.g., Yamaguchi macrolactonization) A3->A4 C2 Stereoselective Glycosylation A4->C2 Macrolactone Aglycone B1 Side Chain Precursor B2 Installation of (2Z,4Z)-heptadienamide moiety B1->B2 Final This compound B2->Final Side Chain C1 N-Acetylglucosamine Donor C1->C2 C2->Final Glycosylated Macrolactone

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments and the regulation of extracellular pH in specialized cells.

Quantitative Biological Data

This compound exhibits significant biological activity, although it is less cytotoxic than its aglycone counterpart, Apicularen A.

Target/Cell LineAssayIC₅₀Reference
Manduca sexta V-ATPaseEnzyme Inhibition~60 nM[1]
Cultivated Human and Animal CellsCytotoxicity0.2 - 1.2 µg/mL[2]

Note: Specific IC₅₀ values for this compound against a panel of human cancer cell lines are not extensively reported in the literature. The provided range for general cytotoxicity suggests a lower potency compared to Apicularen A, which has reported IC₅₀ values in the low nanomolar range against several cancer cell lines.

Mechanism of Action: V-ATPase Inhibition

V-ATPases are large, multisubunit enzyme complexes responsible for ATP-dependent proton transport across membranes. They consist of a peripheral V₁ domain responsible for ATP hydrolysis and an integral membrane V₀ domain that forms the proton pore. This compound, like Apicularen A, targets the V₀ domain, thereby inhibiting proton translocation. This inhibition disrupts cellular pH homeostasis, leading to a variety of downstream effects.

Experimental Protocol: V-ATPase Inhibition Assay

  • Enzyme Preparation: Purified V-ATPase from a suitable source (e.g., insect midgut, yeast vacuoles, or mammalian cell microsomes) is used.

  • Assay Buffer: A suitable buffer containing ATP and necessary cofactors (e.g., Mg²⁺) is prepared.

  • Inhibitor Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted.

  • Assay Procedure:

    • The purified V-ATPase is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Downstream Signaling Effects of V-ATPase Inhibition

The inhibition of V-ATPase by this compound has significant consequences for cellular signaling, most notably through its impact on the mTORC1 (mechanistic target of rapamycin complex 1) pathway. V-ATPase acts as a sensor for lysosomal amino acid levels and is crucial for the activation of mTORC1 on the lysosomal surface.

Signaling Pathway: V-ATPase Inhibition and mTORC1 Inactivation

cluster_pathway mTORC1 Signaling Pathway AminoAcids Amino Acids VATPase V-ATPase AminoAcids->VATPase Ragulator Ragulator Complex VATPase->Ragulator RagGTPases Rag GTPases Ragulator->RagGTPases mTORC1 mTORC1 RagGTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy TFEB TFEB mTORC1->TFEB Rheb Rheb-GTP Rheb->mTORC1 ProteinSynth Protein Synthesis S6K1->ProteinSynth _4EBP1->ProteinSynth Lysosome Lysosomal Biogenesis TFEB->Lysosome ApicularenB This compound ApicularenB->VATPase

Caption: this compound inhibits V-ATPase, leading to the inactivation of mTORC1 signaling.

By inhibiting V-ATPase, this compound disrupts the recruitment and activation of mTORC1 at the lysosome. This leads to:

  • Inhibition of Protein Synthesis: Inactivated mTORC1 can no longer phosphorylate its downstream targets, S6K1 and 4E-BP1, leading to a decrease in protein synthesis and cell growth.

  • Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by this compound can induce this cellular recycling process.

  • Suppression of Lysosomal Biogenesis: mTORC1 phosphorylates and inactivates the transcription factor TFEB, a master regulator of lysosomal gene expression. V-ATPase inhibition leads to the dephosphorylation and nuclear translocation of TFEB, promoting the expression of genes involved in lysosomal biogenesis.[7]

Potential Therapeutic Applications

The specific inhibition of V-ATPase by this compound and its downstream effects on critical cellular pathways suggest potential therapeutic applications, particularly in oncology. Many cancer cells upregulate V-ATPase to maintain an alkaline intracellular pH and an acidic tumor microenvironment, which promotes tumor growth, invasion, and drug resistance. Targeting V-ATPase with inhibitors like this compound could therefore be a promising anti-cancer strategy. However, the lower cytotoxicity of this compound compared to Apicularen A, likely due to the glycosyl moiety affecting cell permeability, may need to be addressed through medicinal chemistry efforts to optimize its therapeutic potential.

Conclusion

This compound is a fascinating natural product with a well-defined mechanism of action as a specific V-ATPase inhibitor. Its discovery has provided a valuable chemical tool for studying the physiological roles of V-ATPase and the intricate signaling networks it governs. While its therapeutic development may require further optimization, the in-depth understanding of its discovery, structure, and biological activity presented in this guide serves as a solid foundation for future research in this promising area of drug discovery.

References

Methodological & Application

Apicularen B: In Vitro Assay Protocols for Exploring its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Apicularen B is a glycosylated derivative of Apicularen A, a macrolide produced by the myxobacterial genus Chondromyces. While Apicularen A has demonstrated potent cytotoxic and pro-apoptotic activities against various cancer cell lines, studies have indicated that this compound does not induce apoptosis at similar concentrations[1][2][3]. This suggests that the N-acetylglucosamine moiety significantly alters the compound's biological effects.

The primary mechanism of action for Apicularen A is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in cellular compartments[2][3]. Inhibition of V-ATPase disrupts numerous cellular processes, ultimately leading to apoptosis. Given the structural difference, it is hypothesized that this compound may have a significantly lower affinity for V-ATPase, thus explaining its lack of apoptotic induction.

These application notes provide a series of detailed in vitro assay protocols to systematically evaluate and compare the bioactivity of this compound and A. The included protocols will enable researchers to:

  • Determine and compare the cytotoxic profiles of Apicularen A and B.

  • Validate the differential effects of Apicularen A and B on apoptosis induction.

  • Investigate the potential impact of this compound on cell cycle progression.

  • Assess the inhibitory activity of both compounds on V-ATPase function.

The data generated from these assays will provide valuable insights into the structure-activity relationship of the Apicularen family of macrolides and could guide future drug development efforts.

Data Presentation

Table 1: Comparative Cytotoxicity of Apicularen A and this compound
Cell LineCompoundIncubation Time (hrs)IC50 (nM)
HL-60 Apicularen A48[Data to be generated]
This compound48[Data to be generated]
MCF-7 Apicularen A48[Data to be generated]
This compound48[Data to be generated]
A549 Apicularen A48[Data to be generated]
This compound48[Data to be generated]
Table 2: Apoptosis Induction in HL-60 Cells
Treatment (100 nM)% Annexin V Positive Cells% Propidium Iodide Positive Cells
Vehicle Control [Data to be generated][Data to be generated]
Apicularen A [Data to be generated][Data to be generated]
This compound [Data to be generated][Data to be generated]
Table 3: V-ATPase Inhibition Assay
CompoundConcentration (nM)V-ATPase Activity (% of Control)
Apicularen A 1[Data to be generated]
10[Data to be generated]
100[Data to be generated]
This compound 1[Data to be generated]
10[Data to be generated]
100[Data to be generated]
Bafilomycin A1 10[Data to be generated]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in comparison to Apicularen A.

Materials:

  • Human cancer cell lines (e.g., HL-60, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Apicularen A and this compound (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Apicularen A and this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Serial Dilutions of Apicularen A/B incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HL-60 cells

  • Apicularen A and this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HL-60 cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with 100 nM Apicularen A, 100 nM this compound, or vehicle control for 24 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis culture Culture HL-60 Cells treatment Treat with Apicularen A/B (24h) culture->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate Incubate 15 min stain->incubate flow Analyze by Flow Cytometry incubate->flow

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Human cancer cell lines

  • Apicularen A and this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Apicularen A, this compound, or vehicle control for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Cell_Cycle_Analysis_Workflow cluster_cell_prep Cell Preparation cluster_staining_analysis Staining and Analysis treat_cells Treat Cells with Apicularen A/B harvest_cells Harvest & Wash treat_cells->harvest_cells fix_cells Fix in 70% Ethanol harvest_cells->fix_cells stain_pi Stain with Propidium Iodide fix_cells->stain_pi analyze_flow Analyze by Flow Cytometry stain_pi->analyze_flow

Caption: Workflow for cell cycle analysis.

V-ATPase Inhibition Assay

This biochemical assay measures the activity of V-ATPase in isolated vesicles.

Materials:

  • V-ATPase-rich vesicles (e.g., from yeast or insect cells)

  • Assay buffer (e.g., MES-Tris buffer, pH 7.0)

  • ATP

  • Acridine orange

  • Apicularen A, this compound, and Bafilomycin A1 (positive control)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and V-ATPase-rich vesicles.

  • Add Apicularen A, this compound, or Bafilomycin A1 at various concentrations. Include a vehicle control.

  • Pre-incubate for 10 minutes at room temperature.

  • Add acridine orange to the mixture.

  • Initiate the reaction by adding ATP.

  • Measure the decrease in acridine orange fluorescence over time at an excitation of 490 nm and an emission of 530 nm. The rate of fluorescence quenching is proportional to V-ATPase activity.

  • Calculate the percentage of V-ATPase inhibition for each compound concentration relative to the vehicle control.

V_ATPase_Signaling_Pathway cluster_pump V-ATPase Proton Pump cluster_lumen Lysosomal Lumen cluster_cytosol Cytosol V0 V0 (transmembrane) V1 V1 (catalytic) H_lumen H+ V0->H_lumen ADP_Pi ADP + Pi V1->ADP_Pi ATP ATP ATP->V1 hydrolysis H_cyto H+ H_cyto->V0 Apicularen_A Apicularen A Apicularen_A->V0 Inhibition

Caption: V-ATPase inhibition by Apicularen A.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Apicularen B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen B is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments and the regulation of extracellular pH in specialized cells.[1][2] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of cellular events that can impact cancer cell proliferation, survival, angiogenesis, and metastasis.[2][3][4][5][6] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound and similar V-ATPase inhibitors.

Mechanism of Action: V-ATPase Inhibition

This compound exerts its cytotoxic effects by binding to the V-ATPase complex, a multi-subunit enzyme responsible for ATP-dependent proton transport across membranes.[1] This inhibition leads to a disruption of the proton gradient, affecting various cellular processes that are dependent on acidic environments, such as lysosomal degradation, endosomal trafficking, and receptor recycling.[3][4] The downstream consequences of V-ATPase inhibition include the induction of apoptosis, and the inhibition of key processes in cancer progression like angiogenesis and metastasis.[4][5][7]

cluster_membrane Cellular Membrane cluster_downstream Downstream Effects Apicularen_B This compound V_ATPase V-ATPase Apicularen_B->V_ATPase Inhibits H_out H+ V_ATPase->H_out Pumps Out ADP ADP + Pi V_ATPase->ADP pH_homeostasis Disruption of pH Homeostasis V_ATPase->pH_homeostasis Leads to H_in H+ H_in->V_ATPase ATP ATP ATP->V_ATPase Cytotoxicity Cytotoxicity pH_homeostasis->Cytotoxicity Apoptosis Apoptosis pH_homeostasis->Apoptosis Angiogenesis Inhibition of Angiogenesis pH_homeostasis->Angiogenesis Metastasis Inhibition of Metastasis pH_homeostasis->Metastasis

Caption: Mechanism of Action of this compound.

I. Cytotoxicity Assessment

A fundamental assay to determine the potency of this compound is to measure its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Example Data)
Cell LineCancer TypeIC50 (nM) after 48h
MDA-MB-231Breast Cancer5.2
A549Lung Cancer8.1
HCT116Colon Cancer6.5
PC-3Prostate Cancer7.3
Experimental Protocol: MTT Assay

This protocol is adapted from standard MTT assay procedures.[8][9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

II. Apoptosis Induction

This compound-induced cytotoxicity is often mediated through the induction of apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (Example Data)
TreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-3.21.5
This compound515.85.4
This compound1035.212.7
Experimental Protocol: Annexin V-FITC/PI Staining

This protocol is based on standard procedures for apoptosis detection.[1][12][13][14]

Materials:

  • MDA-MB-231 cells (or other cell line of interest)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL3 channel.

cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Annexin V/PI Apoptosis Assay Workflow.
Caspase-3 Activity Assay

To further confirm apoptosis induction, the activity of caspase-3, a key executioner caspase, can be measured using a fluorometric assay.

Table 3: Caspase-3 Activity in this compound-Treated Cells (Example Data)
TreatmentConcentration (nM)Fold Increase in Caspase-3 Activity
Vehicle Control-1.0
This compound52.8
This compound105.1
Experimental Protocol: Fluorometric Caspase-3 Assay

This protocol is a general guideline for commercially available caspase-3 assay kits.[15][16][17]

Materials:

  • Treated cells

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)

  • 96-well black plate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: Lyse the treated cells using the provided lysis buffer.

  • Reaction Setup: In a 96-well black plate, add the cell lysate, reaction buffer with DTT, and the DEVD-AFC substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 400 nm and an emission of 505 nm.

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the vehicle control.

III. Anti-Angiogenic Activity

V-ATPase inhibition has been shown to interfere with angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[4] The endothelial tube formation assay is a common in vitro method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.

Table 4: Inhibition of Endothelial Tube Formation by this compound (Example Data)
TreatmentConcentration (nM)Total Tube Length (% of Control)
Vehicle Control-100
This compound165
This compound528
Experimental Protocol: Endothelial Tube Formation Assay

This protocol is based on standard tube formation assay procedures.[11][18][19][20][21][22]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or similar basement membrane extract

  • This compound

  • 96-well plate

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

cluster_pathway V-ATPase Inhibition and Anti-Angiogenesis Apicularen_B This compound V_ATPase V-ATPase Apicularen_B->V_ATPase Inhibits VEGFR2_trafficking VEGFR2 Trafficking and Recycling V_ATPase->VEGFR2_trafficking Impairs Notch_signaling Notch Signaling V_ATPase->Notch_signaling Impairs VEGFR2_signaling VEGFR2 Signaling (p-ERK, p-AKT) VEGFR2_trafficking->VEGFR2_signaling Affects Endothelial_migration Endothelial Cell Migration VEGFR2_signaling->Endothelial_migration Notch_signaling->Endothelial_migration Tube_formation Tube Formation Endothelial_migration->Tube_formation Angiogenesis Angiogenesis Tube_formation->Angiogenesis

Caption: Signaling Pathway of V-ATPase Inhibition in Angiogenesis.

IV. Anti-Metastatic Activity

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. V-ATPase activity is implicated in cancer cell migration and invasion.[5] The wound healing and transwell migration/invasion assays are used to evaluate the anti-metastatic potential of this compound.

Table 5: Inhibition of Cancer Cell Migration and Invasion by this compound (Example Data)
AssayCell LineConcentration (nM)% Inhibition
Wound HealingMDA-MB-2311075
Transwell MigrationMDA-MB-2311082
Transwell InvasionMDA-MB-2311068
Experimental Protocol: Wound Healing (Scratch) Assay

This protocol is a standard method for assessing cell migration.[23][24][25][26]

Materials:

  • Highly migratory cancer cell line (e.g., MDA-MB-231)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a cell scraper

  • This compound

Procedure:

  • Create a Monolayer: Seed cells in a plate and grow them to confluence.

  • Create a "Wound": Use a sterile pipette tip to create a straight scratch in the cell monolayer.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Experimental Protocol: Transwell Migration and Invasion Assay

This protocol details the steps for assessing cell migration and invasion through a porous membrane.[27][28][29][30]

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cancer cell line

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Preparation: For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel. For the migration assay, the insert is uncoated.

  • Cell Seeding: Seed cancer cells in the upper chamber of the transwell insert in serum-free medium containing this compound.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 12-48 hours.

  • Removal of Non-migrated Cells: Use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

cluster_pathway V-ATPase Inhibition and Anti-Metastasis Apicularen_B This compound V_ATPase V-ATPase Apicularen_B->V_ATPase Inhibits EGFR_localization EGFR Localization V_ATPase->EGFR_localization Impairs Protease_activity Protease Activity V_ATPase->Protease_activity May Inhibit Akt_signaling Akt Signaling EGFR_localization->Akt_signaling Affects Directional_motility Directional Motility Akt_signaling->Directional_motility Matrix_degradation Matrix Degradation Protease_activity->Matrix_degradation Metastasis Metastasis Directional_motility->Metastasis Matrix_degradation->Metastasis

Caption: Signaling Pathway of V-ATPase Inhibition in Metastasis.

References

Application Notes and Protocols for V-ATPase Inhibition Assay Using Apicularen B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme responsible for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi vesicles. It also plays a crucial role in the plasma membrane of specialized cells, regulating extracellular pH.[1][2] This proton pump is vital for a multitude of cellular processes, including protein trafficking and degradation, receptor-mediated endocytosis, and signaling pathway modulation.[1][3] Dysregulation of V-ATPase activity has been implicated in various diseases, including cancer and osteoporosis, making it a compelling target for therapeutic intervention.[4]

Apicularen B, a benzolactone enamide, is a potent and specific inhibitor of V-ATPase.[5][6] It exerts its inhibitory effect by binding to the membrane-spanning V_o_ complex of the enzyme.[4][7] Unlike other V-ATPase inhibitors such as bafilomycin and concanamycin, apicularen exhibits a degree of specificity, for instance, by not affecting fungal V-ATPases.[4] These characteristics make this compound a valuable tool for studying the physiological roles of V-ATPase and for the development of novel therapeutic agents.

These application notes provide detailed protocols for assessing the inhibitory activity of this compound on V-ATPase using two common methods: an ATP hydrolysis assay and a proton pumping assay.

Data Presentation

Table 1: Inhibitory Activity of Apicularen A and B on Purified V-ATPase

InhibitorIC_50_ (nM) on Purified Manduca sexta V-ATPase
Apicularen A~20
This compound~60

Data extracted from Huss M, et al. (2005).[5]

Table 2: Cytotoxicity of Apicularen A Analogues in Various Cell Lines

CompoundL-929 (nM)K-562 (nM)A-549 (nM)HeLa (nM)
Apicularen A0.30.20.30.2
Analogue 1>1000>1000>1000>1000
Analogue 21005010050
Analogue 3105105

Experimental Protocols

Two primary methods are employed to measure V-ATPase activity and its inhibition by compounds like this compound:

  • ATP Hydrolysis Assay: This method quantifies the enzymatic activity of V-ATPase by measuring the rate of ATP hydrolysis, typically by detecting the release of inorganic phosphate (Pi).

  • Proton Pumping Assay: This assay directly measures the V-ATPase-mediated translocation of protons into vesicles, often by monitoring the quenching of a fluorescent probe like acridine orange.

Protocol 1: V-ATPase Inhibition Assay via ATP Hydrolysis

This protocol is adapted from established methods for measuring ATPase activity.[8][9]

1. Materials and Reagents:

  • Purified V-ATPase or membrane vesicles enriched with V-ATPase

  • This compound stock solution (in DMSO)

  • Bafilomycin A1 or Concanamycin A (as positive controls, in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM ATP

  • Inhibitors of other ATPases (optional):

    • Oligomycin (F-type ATPase inhibitor)

    • Sodium orthovanadate (P-type ATPase inhibitor)

    • Sodium azide (F-type ATPase inhibitor)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Preparation of Reagents: Prepare fresh assay buffer and inhibitor solutions. Create a serial dilution of this compound to determine the IC_50_ value. A typical concentration range to test would be from 1 nM to 1 µM.

  • Enzyme Preparation: Thaw the purified V-ATPase or membrane vesicles on ice. Dilute the enzyme preparation in cold assay buffer to a concentration that yields a linear rate of ATP hydrolysis for at least 30 minutes.

  • Inhibitor Incubation:

    • In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells.

    • Include control wells:

      • No inhibitor control: Add 10 µL of DMSO.

      • Positive control: Add 10 µL of a saturating concentration of Bafilomycin A1 (e.g., 1 µM).

      • No enzyme control (blank): Add assay buffer instead of the enzyme solution.

    • Add 80 µL of the diluted enzyme preparation to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 10 µL of 10 mM ATP (for a final concentration of 1 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

    • Allow color to develop.

    • Measure the absorbance at the recommended wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of V-ATPase inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.

Protocol 2: V-ATPase Inhibition Assay via Proton Pumping (Acridine Orange Quenching)

This protocol is based on the principle that the accumulation of the fluorescent dye acridine orange in acidic vesicles leads to a quenching of its fluorescence.[2][10][11]

1. Materials and Reagents:

  • Membrane vesicles containing V-ATPase (e.g., lysosomal or vacuolar vesicles)

  • This compound stock solution (in DMSO)

  • Bafilomycin A1 or Concanamycin A (as positive controls, in DMSO)

  • Assay Buffer: 10 mM HEPES-KOH (pH 7.4), 150 mM KCl, 5 mM MgCl₂

  • Acridine Orange stock solution (in water)

  • ATP solution (100 mM)

  • Fluorometer or fluorescence plate reader (Excitation: ~490 nm, Emission: ~530 nm)

  • 96-well black microplate

2. Experimental Procedure:

  • Vesicle Preparation: Thaw the membrane vesicles on ice.

  • Inhibitor and Dye Incubation:

    • In a 96-well black microplate, add 10 µL of each this compound dilution to triplicate wells.

    • Include control wells:

      • No inhibitor control: Add 10 µL of DMSO.

      • Positive control: Add 10 µL of a saturating concentration of Bafilomycin A1 (e.g., 1 µM).

      • No ATP control: Add 10 µL of DMSO.

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the membrane vesicle suspension to each well.

    • Add 10 µL of acridine orange to a final concentration of 1-5 µM.

    • Incubate at room temperature for 5-10 minutes in the dark.

  • Fluorescence Measurement:

    • Place the plate in the fluorometer and record a baseline fluorescence reading for 1-2 minutes.

  • Initiation of Proton Pumping: Add 10 µL of 100 mM ATP (for a final concentration of 5 mM) to all wells except the "No ATP" control.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity every 30-60 seconds for 15-30 minutes. A decrease in fluorescence indicates proton pumping and vesicle acidification.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Determine the percentage of inhibition of the quenching rate for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.

Visualization of Workflows and Pathways

Experimental Workflow: V-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Assay Buffer, Inhibitors) incubation Incubate Enzyme with This compound prep_reagents->incubation prep_enzyme Prepare V-ATPase (Purified or Vesicles) prep_enzyme->incubation initiation Initiate Reaction (Add ATP) incubation->initiation measurement Measure Activity (Phosphate Release or Fluorescence Quenching) initiation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for V-ATPase inhibition assay.

Signaling Pathways Modulated by V-ATPase Inhibition

G cluster_cell Cellular Processes cluster_lysosome Lysosome/Endosome cluster_signaling Signaling Pathways cluster_downstream Downstream Effects VATPase V-ATPase Acidification Acidification VATPase->Acidification drives mTORC1 mTORC1 Signaling VATPase->mTORC1 activates ApicularenB This compound ApicularenB->VATPase inhibits Wnt Wnt Signaling Acidification->Wnt enables Notch Notch Signaling Acidification->Notch enables Autophagy Autophagy Acidification->Autophagy required for GeneTranscription Gene Transcription Wnt->GeneTranscription Notch->GeneTranscription CellProliferation Cell Proliferation mTORC1->CellProliferation

Caption: V-ATPase inhibition affects key signaling pathways.

References

Total Synthesis of Apicularen B and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicularen A and B are members of the benzolactone enamide family of natural products, known for their potent cytotoxic and anti-cancer properties. These compounds function as specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), leading to the disruption of cellular pH homeostasis and induction of apoptosis. This document provides detailed application notes and protocols for the total synthesis of Apicularen B and its analogues, building upon established routes for the synthesis of its aglycone, Apicularen A. Methodologies for key synthetic transformations, including Nozaki-Hiyama-Kishi (NHK) coupling, Yamaguchi macrolactonization, and Stille coupling, are presented. Furthermore, a protocol for the crucial glycosylation step to convert Apicularen A into this compound is outlined. Biological data, including cytotoxicity values (IC50), are summarized, and the underlying signaling pathways affected by these compounds are illustrated.

Introduction

Apicularen A and its glycosylated form, this compound, are natural products isolated from the myxobacterium Chondromyces. This compound is specifically identified as 11-O-(2-N-acetamido-2-deoxy-β-D-glucopyranosyl)apicularen A. The benzolactone enamide core of these molecules has attracted significant attention from the synthetic and medicinal chemistry communities due to its potent biological activity. The primary mechanism of action for the apicularens is the specific inhibition of V-ATPases, proton pumps essential for maintaining the acidic environment of various intracellular organelles.[1][2] Inhibition of V-ATPase disrupts numerous cellular processes, including protein trafficking, degradation, and receptor-mediated endocytosis, ultimately leading to apoptosis, particularly in cancer cells.[3][4][5] This unique mode of action makes the apicularens and their analogues promising candidates for the development of novel anti-cancer therapeutics.

Data Presentation

Table 1: Cytotoxicity of Apicularen A, this compound, and Analogues
CompoundCell LineIC50 (nM)Reference
(-)-Apicularen A HeLa (Cervical Cancer)0.3[6]
HT-29 (Colon Cancer)0.4[6]
A549 (Lung Cancer)0.5[6]
MCF-7 (Breast Cancer)0.6[6]
HL-60 (Leukemia)1-100[7]
This compound Qualitative data suggests significantly lower cytotoxicity than Apicularen A[7]
C10-C11 Dehydrated Apicularen A HeLa (Cervical Cancer)>1000[8]
HT-29 (Colon Cancer)>1000[8]
A549 (Lung Cancer)>1000[8]
C11-epi-Apicularen A HeLa (Cervical Cancer)10.2[8]
HT-29 (Colon Cancer)12.5[8]
A549 (Lung Cancer)15.8[8]

Experimental Protocols

Protocol 1: Total Synthesis of Apicularen A (Aglycone of this compound)

The total synthesis of Apicularen A is a convergent process involving the preparation of two key fragments followed by their coupling and subsequent macrolactonization.

1.1 Synthesis of the Western Hemisphere (Aldehyde Fragment): The synthesis of the aldehyde fragment typically starts from a readily available chiral building block and involves multiple steps of protection, deprotection, and stereoselective reactions to install the required stereocenters.

1.2 Synthesis of the Eastern Hemisphere (Vinyl Iodide Fragment): The vinyl iodide fragment is commonly prepared from a commercially available aromatic precursor. Key steps include ortho-lithiation, iodination, and functional group manipulations to introduce the vinyl iodide moiety.

1.3 Nozaki-Hiyama-Kishi (NHK) Coupling: This key C-C bond-forming reaction couples the aldehyde and vinyl iodide fragments.[9][10]

  • Materials:

    • Aldehyde fragment

    • Vinyl iodide fragment

    • Chromium(II) chloride (CrCl₂)

    • Nickel(II) chloride (NiCl₂) (catalytic amount)

    • Anhydrous, degassed solvent (e.g., THF/DMF)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add CrCl₂ and a catalytic amount of NiCl₂.

    • Add the anhydrous, degassed solvent and stir the suspension.

    • Add a solution of the aldehyde and vinyl iodide fragments in the same solvent.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the coupled product by column chromatography.

1.4 Yamaguchi Macrolactonization: This reaction is employed for the formation of the 12-membered macrolactone core.[11][12][13]

  • Materials:

    • Seco-acid (from the NHK coupling product after selective deprotection)

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

    • Triethylamine (Et₃N)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous, high-boiling point solvent (e.g., Toluene)

  • Procedure:

    • To a solution of the seco-acid in anhydrous toluene under an inert atmosphere, add Et₃N.

    • Add 2,4,6-trichlorobenzoyl chloride and stir at room temperature to form the mixed anhydride.

    • In a separate flask containing a large volume of refluxing toluene and DMAP (high dilution conditions), add the mixed anhydride solution dropwise over several hours.

    • After the addition is complete, continue to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the macrolactone by column chromatography.

1.5 Attachment of the Enamide Side Chain (Stille Coupling): The final enamide side chain is typically installed via a Stille coupling reaction.[1][2][14]

  • Materials:

    • Macrolactone with a triflate or iodide handle

    • Organostannane reagent (dienamide precursor)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Copper(I) iodide (CuI) (co-catalyst)

    • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the macrolactone, organostannane reagent, palladium catalyst, and CuI.

    • Add the anhydrous, degassed solvent and stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures).

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and remove the tin by-products by washing with a saturated aqueous solution of KF.

    • Extract the product with an organic solvent and purify by column chromatography to yield Apicularen A.

Protocol 2: Glycosylation of Apicularen A to Synthesize this compound

This protocol describes the stereoselective glycosylation of the C11-hydroxyl group of Apicularen A with a protected N-acetylglucosamine donor.[15][16][17]

  • Materials:

    • Apicularen A

    • Protected N-acetylglucosamine donor (e.g., a trichloroacetimidate or thioglycoside)

    • Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂)

    • Anhydrous, non-polar solvent (e.g., Dichloromethane)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a flame-dried flask containing activated molecular sieves under an inert atmosphere, add a solution of Apicularen A and the protected N-acetylglucosamine donor in anhydrous dichloromethane.

    • Cool the mixture to the appropriate temperature (e.g., -78 °C or 0 °C).

    • Add the Lewis acid promoter dropwise and stir the reaction mixture.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a base (e.g., triethylamine or saturated aqueous NaHCO₃).

    • Warm the mixture to room temperature, filter, and concentrate.

    • Purify the glycosylated product by column chromatography.

    • Perform a final deprotection step to remove the protecting groups from the sugar moiety to yield this compound.

Mandatory Visualization

Total_Synthesis_of_Apicularen_B A Western Hemisphere (Aldehyde) C Coupled Product A->C Nozaki-Hiyama-Kishi Coupling B Eastern Hemisphere (Vinyl Iodide) B->C D Seco-acid C->D Selective Deprotection E Apicularen A (Macrolactone) D->E Yamaguchi Macrolactonization G This compound E->G Stereoselective Glycosylation F Protected N-acetylglucosamine F->G

Caption: Convergent total synthesis pathway for this compound.

V_ATPase_Inhibition_Signaling cluster_0 Cellular Environment cluster_1 Downstream Signaling Cascade ApicularenB This compound VATPase V-ATPase ApicularenB->VATPase Inhibition Lysosome Lysosome VATPase->Lysosome Maintains Acidic pH pH_increase Increased Lysosomal pH VATPase->pH_increase Blockage leads to Stress Cellular Stress pH_increase->Stress HIF1a HIF-1α Activation Stress->HIF1a Autophagy Autophagy Stress->Autophagy Mitochondria Mitochondrial Pathway Stress->Mitochondria HIF1a->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Prolonged activation Mitochondria->Apoptosis

Caption: Signaling pathway initiated by V-ATPase inhibition.

Conclusion

The total synthesis of this compound is a challenging yet achievable goal, relying on a robust synthetic route to its aglycone, Apicularen A, followed by a stereoselective glycosylation. The protocols outlined in this document provide a framework for the chemical synthesis and further investigation of these potent V-ATPase inhibitors. The detailed understanding of their synthesis and mechanism of action is crucial for the development of novel and effective anti-cancer agents. Further research into structure-activity relationships of this compound analogues will be pivotal in optimizing their therapeutic potential.

References

Apicularen B: A Powerful Tool for Investigating Lysosomal Acidification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Apicularen B, a benzolactone enamide macrolide, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, most notably lysosomes. The acidic environment of lysosomes is crucial for the optimal activity of various hydrolytic enzymes involved in cellular degradation and recycling processes, including autophagy. By inhibiting V-ATPase, this compound effectively raises the lysosomal pH, providing a valuable tool for studying the physiological and pathological consequences of impaired lysosomal acidification. This document provides detailed protocols and data for utilizing this compound in research settings to investigate lysosomal function and related cellular processes.

Mechanism of Action

This compound targets the V₀ subunit of the V-ATPase complex, which is the transmembrane proton-translocating domain.[1][2] Unlike some other V-ATPase inhibitors, this compound does not compete with concanamycin A, suggesting a distinct binding site.[1] This specific inhibition of proton pumping leads to a rapid increase in the luminal pH of lysosomes and other acidic organelles, disrupting their normal function.

Applications

  • Studying Lysosomal Acidification: this compound is an excellent tool to directly probe the role of lysosomal pH in various cellular processes.

  • Investigating Autophagy: Lysosomal degradation is the final step in the autophagy pathway. By inhibiting lysosomal acidification with this compound, researchers can study the consequences of blocked autophagic flux.

  • Inducing and Studying Apoptosis: Disruption of lysosomal function and accumulation of undigested material can trigger programmed cell death, or apoptosis. This compound can be used to induce apoptosis and investigate the signaling pathways involved.

  • Cancer Research: Cancer cells often exhibit altered lysosomal function and are more susceptible to lysosomotropic agents. This compound's cytotoxic effects on various cancer cell lines make it a compound of interest in oncology research.

Quantitative Data

The inhibitory effects of Apicularen A and B on V-ATPase activity and their cytotoxic effects on various cell lines have been documented. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTarget/AssayCell Line/SystemIC50 (nM)Reference
Apicularen A V-ATPase ActivityPurified from Manduca sexta midgut~20[1]
This compound V-ATPase ActivityPurified from Manduca sexta midgut~60[1]
Apicularen A CytotoxicityL-929 (Mouse Fibrosarcoma)0.3[3]
Apicularen A CytotoxicityK-562 (Human Myelogenous Leukemia)0.3[3]
Apicularen A CytotoxicityHeLa (Human Cervical Cancer)0.3[3]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type and incubation time.

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes how to quantify changes in lysosomal pH in cultured cells treated with this compound using a ratiometric fluorescent dye.

Materials:

  • This compound

  • LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cultured cells plated on glass-bottom dishes or chamber slides

  • Fluorescence microscope with dual-excitation capabilities (e.g., 340/380 nm or similar) and emission detection around 440 nm and 540 nm.

Procedure:

  • Cell Culture: Plate cells at an appropriate density on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 10-100 nM). Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO) group.

  • LysoSensor™ Staining:

    • Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 in live-cell imaging medium at a final concentration of 1-5 µM.[4][5]

    • Remove the this compound-containing medium and wash the cells once with pre-warmed PBS.

    • Add the LysoSensor™ working solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.[4]

  • Imaging:

    • After incubation, wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh live-cell imaging medium to the cells.

    • Immediately image the cells on a fluorescence microscope equipped for ratiometric imaging.

    • Acquire images using two different excitation wavelengths (e.g., ~340 nm and ~380 nm) while collecting emission at two wavelengths (~440 nm for blue and ~540 nm for yellow).[4]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm) for individual lysosomes or whole cells.

    • To obtain absolute pH values, a calibration curve must be generated. This is done by treating cells with a mixture of ionophores (e.g., nigericin and monensin) in buffers of known pH.[6]

    • Compare the fluorescence ratios of this compound-treated cells to control cells. An increase in the ratio indicates an increase in lysosomal pH (alkalinization).

Expected Results:

Treatment with this compound is expected to cause a dose- and time-dependent increase in the fluorescence ratio, indicating an alkalinization of the lysosomal compartment.

Protocol 2: Assessment of Apoptosis using Annexin V Staining

This protocol details a method to detect apoptosis induced by this compound by staining for externalized phosphatidylserine with Annexin V.

Materials:

  • This compound

  • Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Cultured cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of this compound (e.g., 10-100 nM) for a specified period (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step.

    • Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use FITC and PI signal detectors to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Results:

This compound treatment is expected to increase the percentage of Annexin V-positive cells, indicating the induction of apoptosis.

Signaling Pathways and Visualizations

V-ATPase Inhibition and Lysosomal Dysfunction

This compound directly inhibits the V-ATPase proton pump on the lysosomal membrane. This action disrupts the maintenance of the acidic lysosomal lumen, leading to an increase in pH.

G ApicularenB This compound VATPase V-ATPase (V₀ subunit) ApicularenB->VATPase Inhibits ProtonPumping Proton (H⁺) Pumping into Lysosome VATPase->ProtonPumping Drives LysosomalAcidification Lysosomal Acidification (Low pH) ProtonPumping->LysosomalAcidification Maintains LysosomalEnzymes Activation of Lysosomal Hydrolases LysosomalAcidification->LysosomalEnzymes Required for CellularDegradation Cellular Degradation (e.g., Autophagy) LysosomalEnzymes->CellularDegradation Mediates

Caption: this compound inhibits V-ATPase, disrupting lysosomal acidification.

Apoptosis Induction via Lysosomal Dysfunction

The inhibition of lysosomal function by this compound can lead to the accumulation of cellular waste and trigger the intrinsic pathway of apoptosis.

G ApicularenB This compound VATPase_Inhibition V-ATPase Inhibition ApicularenB->VATPase_Inhibition Lysosomal_Dysfunction Lysosomal Dysfunction (Increased pH) VATPase_Inhibition->Lysosomal_Dysfunction Mitochondrial_Stress Mitochondrial Stress Lysosomal_Dysfunction->Mitochondrial_Stress Bax_Bak Bax/Bak Activation Mitochondrial_Stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced lysosomal dysfunction can trigger apoptosis.

Autophagy Inhibition via V-ATPase Blockade

This compound's inhibition of V-ATPase blocks the final degradative step of autophagy, leading to an accumulation of autophagosomes. This can also disrupt mTORC1 signaling, a key regulator of autophagy.

G ApicularenB This compound VATPase_Inhibition V-ATPase Inhibition ApicularenB->VATPase_Inhibition Lysosomal_pH_Increase Increased Lysosomal pH VATPase_Inhibition->Lysosomal_pH_Increase mTORC1_Signaling mTORC1 Signaling VATPase_Inhibition->mTORC1_Signaling Inhibits Autolysosome_Degradation Autolysosomal Degradation Lysosomal_pH_Increase->Autolysosome_Degradation Inhibits Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Autophagosome_Lysosome_Fusion->Autolysosome_Degradation Autophagy_Initiation Autophagy Initiation mTORC1_Signaling->Autophagy_Initiation Inhibits

References

Application Notes and Protocols for the Investigation of Apicularens in Osteoporosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key cellular mediator of bone loss is the osteoclast, a specialized multinucleated cell responsible for bone resorption. The differentiation and activation of osteoclasts are tightly regulated by complex signaling pathways, with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway playing a central role. Consequently, inhibition of osteoclast activity is a primary therapeutic strategy for osteoporosis.

This document provides detailed application notes on the use of Apicularen A and B, macrolides isolated from the myxobacterium Chondromyces apiculatus, in the investigation of osteoporosis models. Notably, experimental evidence indicates that while Apicularen A is a potent inhibitor of bone resorption, Apicularen B shows no significant effect in the same models.[1][2][3] These findings underscore the importance of specific molecular structures in the development of anti-osteoporotic agents.

The following sections detail the mechanism of action, protocols for key experiments, and a summary of the comparative data for Apicularen A and B.

Mechanism of Action: V-ATPase Inhibition

The primary mechanism by which Apicularen A is proposed to inhibit bone resorption is through the inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPase is a proton pump crucial for acidifying the resorption lacuna, the sealed-off microenvironment between the osteoclast and the bone surface. This acidification is essential for dissolving the mineral component of the bone and for the optimal activity of acid proteases, such as cathepsin K, that degrade the organic bone matrix. By inhibiting V-ATPase, Apicularen A prevents the acidification of the resorption lacuna, thereby halting the bone resorption process.

In comparative studies, Apicularen A demonstrated more potent inhibition of V-ATPase-dependent proton transport into microsome vesicles than this compound.[1][2][3] This difference in V-ATPase inhibition likely accounts for the observed disparity in their effects on bone resorption.

Quantitative Data Summary

The following table summarizes the comparative effects of Apicularen A and this compound on bone resorption induced by parathyroid hormone (PTH) and interleukin-1β (IL-1β) in mouse calvariae cultures.

CompoundConcentrationInducerEffect on Bone ResorptionCitation
Apicularen A 10 nMPTHConcentration-dependent inhibition[1][2]
100 nMPTHComplete suppression[1][2]
10 nMIL-1βConcentration-dependent inhibition[1]
100 nMIL-1βComplete inhibition[1]
This compound 10 nM - 100 nMPTHNo effect[1][2]
10 nM - 100 nMIL-1βNo effect[1]

Experimental Protocols

Osteoclast Differentiation Assay

This protocol describes the in vitro generation of osteoclasts from bone marrow-derived macrophages (BMMs) or a macrophage cell line like RAW264.7, which is a standard method to screen for compounds that inhibit osteoclastogenesis.

Materials:

  • α-MEM (Minimum Essential Medium Alpha)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • Test compounds (Apicularen A, this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Primary murine bone marrow cells or RAW264.7 cells

  • Culture plates (24-well or 96-well)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Protocol:

  • Cell Seeding:

    • For primary BMMs: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days. The adherent cells are BMMs.

    • Seed BMMs or RAW264.7 cells at a density of 1.5 x 10^4 to 2.5 x 10^4 cells/cm² in culture plates with α-MEM containing 10% FBS and 30 ng/mL M-CSF.[4]

  • Induction of Osteoclast Differentiation:

    • After 24 hours, replace the medium with fresh medium containing 30 ng/mL M-CSF and 30-50 ng/mL RANKL to induce osteoclast differentiation.[4]

    • Add the test compounds (Apicularen A or B) at various concentrations to the culture medium. Include a vehicle control.

  • Cell Culture and Medium Change:

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

    • Replace the medium with fresh medium containing M-CSF, RANKL, and the respective test compounds every 2-3 days.[4]

  • Assessment of Osteoclast Formation (Day 5-7):

    • After 5-7 days, when large, multinucleated cells are visible, terminate the culture.

    • Wash the cells with PBS and fix them using a fixative solution (e.g., 10% formalin).

    • Stain the cells for TRAP, a marker enzyme for osteoclasts, following the manufacturer's protocol for the TRAP staining kit.[5][6][7]

    • TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts. The number and size of osteoclasts in the treated groups are compared to the control group.

Bone Resorption (Pit Formation) Assay

This assay assesses the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW264.7 cells

  • Culture medium (as described above) with M-CSF and RANKL

  • Test compounds (Apicularen A, this compound)

  • Calcium phosphate-coated multi-well plates or dentin slices

  • 5% sodium hypochlorite solution or toluidine blue for visualization

Protocol:

  • Generation of Osteoclasts:

    • Seed BMMs or RAW264.7 cells onto the surface of calcium phosphate-coated plates or dentin slices.

    • Induce differentiation into mature osteoclasts over 5-7 days with M-CSF and RANKL as described in the osteoclast differentiation assay protocol.

  • Treatment with Test Compounds:

    • Once mature osteoclasts have formed, replace the medium with fresh medium containing the test compounds (Apicularen A or B) at desired concentrations.

  • Resorption Period:

    • Incubate the cells for an additional 24-48 hours to allow for bone resorption.

  • Visualization of Resorption Pits:

    • Remove the cells from the substrate by treating with a 5% sodium hypochlorite solution or by sonication.

    • Wash the plates/slices with distilled water and let them air dry.

    • The resorption pits can be visualized and quantified using light microscopy or scanning electron microscopy. The area of resorption is measured using image analysis software.

    • For dentin slices, staining with toluidine blue can aid in visualizing the pits.

Western Blot Analysis for Signaling Pathways

This protocol is used to investigate the effect of a compound on key signaling proteins involved in osteoclastogenesis, such as those in the NF-κB and MAPK pathways.

Materials:

  • RAW264.7 cells or BMMs

  • RANKL

  • Test compounds (Apicularen A, this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Protocol:

  • Cell Stimulation:

    • Seed RAW264.7 cells or BMMs and starve them in serum-free medium for a few hours.

    • Pre-treat the cells with the test compound (e.g., Apicularen A) for 1-2 hours.

    • Stimulate the cells with RANKL (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin) and the total protein.

Diagrams of Workflows and Signaling Pathways

G cluster_0 Osteoclast Differentiation Assay Isolate BMMs Isolate BMMs Seed Cells Seed Cells Isolate BMMs->Seed Cells Induce with RANKL/M-CSF + Apicularen Induce with RANKL/M-CSF + Apicularen Seed Cells->Induce with RANKL/M-CSF + Apicularen Culture (5-7 days) Culture (5-7 days) Induce with RANKL/M-CSF + Apicularen->Culture (5-7 days) Fix and TRAP Stain Fix and TRAP Stain Culture (5-7 days)->Fix and TRAP Stain Quantify Osteoclasts Quantify Osteoclasts Fix and TRAP Stain->Quantify Osteoclasts

Caption: Workflow for Osteoclast Differentiation Assay.

G cluster_1 Bone Resorption Assay Generate Osteoclasts on Dentin Generate Osteoclasts on Dentin Treat with Apicularen Treat with Apicularen Generate Osteoclasts on Dentin->Treat with Apicularen Incubate (24-48h) Incubate (24-48h) Treat with Apicularen->Incubate (24-48h) Remove Cells Remove Cells Incubate (24-48h)->Remove Cells Visualize & Quantify Pits Visualize & Quantify Pits Remove Cells->Visualize & Quantify Pits

Caption: Workflow for Bone Resorption (Pit) Assay.

G cluster_pathway RANKL Signaling in Osteoclastogenesis cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 recruits TAK1 TAK1 TRAF6->TAK1 IKK IKK TRAF6->IKK MAPKs JNK, p38, ERK TAK1->MAPKs AP1 AP-1 (c-Fos) MAPKs->AP1 NFATc1 NFATc1 (Master Regulator) AP1->NFATc1 IκBα IκBα Degradation IKK->IκBα NFkB NF-κB (p65/p50) Nuclear Translocation IκBα->NFkB NFkB->NFATc1 Gene Osteoclast-specific Gene Expression NFATc1->Gene

Caption: Key RANKL Signaling Pathways in Osteoclasts.

Conclusion

The available scientific literature indicates that Apicularen A, but not this compound, is a potent inhibitor of osteoclast-mediated bone resorption.[1][2][3] The likely mechanism of action for Apicularen A is the inhibition of V-ATPase, a critical enzyme for bone matrix degradation. The provided protocols for osteoclast differentiation, bone resorption, and signaling pathway analysis are standard methods used to evaluate the efficacy and mechanism of potential anti-osteoporotic compounds. While this compound appears to be an unsuitable candidate for osteoporosis research based on current data, these experimental frameworks are essential for the continued investigation and development of novel therapeutics targeting osteoclast function.

References

Application Notes and Protocols: Apicularen B in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Apicularen B as a crucial tool in cancer cell research. While its structural analog, Apicularen A, exhibits potent cytotoxic and pro-apoptotic effects, this compound serves as an invaluable negative control and comparative molecule for elucidating specific mechanisms of action and signaling pathways.

Introduction

Apicularen A, a macrolide derived from the myxobacterium Chondromyces, has been shown to suppress the proliferation of cancer cells and induce apoptosis.[1] In contrast, this compound, the N-acetylglucosamine glycoside of Apicularen A, does not exhibit these cytotoxic effects at similar concentrations.[1][2] This differential activity makes this compound an essential tool for researchers to distinguish specific molecular targets and pathways affected by Apicularen A and other anti-cancer agents. The primary recognized mechanism of Apicularen A is the inhibition of vacuolar-type H+-ATPase (V-ATPase), an activity not shared by this compound.[1]

Data Presentation

The following table summarizes the comparative effects of Apicularen A and this compound on the human promyelocytic leukemia cell line, HL-60, as documented in the literature. This data highlights the utility of this compound as a negative control.

CompoundConcentrationCell LineObserved EffectsCitation
Apicularen A 1 - 100 nMHL-60Suppressed proliferation, increased LDH release, induced chromatin condensation and fragmentation, induced DNA fragmentation, increased Annexin V staining, cleavage of PARP.[1][2]
This compound 100 nMHL-60No induction of morphological changes associated with apoptosis, no DNA fragmentation, no increase in early apoptotic cells.[2]

Key Applications of this compound in Cancer Research

  • Negative Control in Cytotoxicity and Apoptosis Assays: Due to its structural similarity to Apicularen A but lack of cytotoxic activity, this compound is an ideal negative control in experiments investigating the anti-cancer effects of Apicularen A or other compounds with similar scaffolds.

  • Target Specificity Studies: By comparing the cellular and molecular effects of Apicularen A and B, researchers can identify the specific targets and signaling pathways that are modulated by the structural components of Apicularen A that are absent in this compound.

  • Validation of V-ATPase as a Drug Target: The differential activity between Apicularen A and B helps to validate the inhibition of V-ATPase as a key mechanism for inducing apoptosis in susceptible cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to compare the effects of Apicularen A and B, and to utilize this compound as a negative control.

Cell Viability Assessment by Trypan Blue Exclusion Assay

This protocol determines the number of viable cells in a cell suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • Complete culture medium

  • Apicularen A and this compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in a 12-well plate at a density of 1 x 10^5 cells/mL in 1 mL of culture medium.

  • Treat the cells with the desired concentrations of Apicularen A (e.g., 1-100 nM), this compound (e.g., 100 nM), and a vehicle control (0.1% DMSO).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, harvest the cells by centrifugation.

  • Resuspend the cell pellet in PBS.

  • Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Apicularen A, this compound, and vehicle control as described in the cell viability protocol.

  • Incubate for the specified period (e.g., 4 to 24 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Analysis of Protein Expression by Western Blotting

This protocol is used to detect changes in the expression or cleavage of specific proteins, such as PARP, which is a hallmark of caspase-dependent apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with Apicularen A, this compound, and vehicle control, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein like actin.

Visualizations

The following diagrams illustrate the comparative roles of Apicularen A and B and the experimental workflow for their use in cancer cell research.

Apicularen_Comparative_Pathway cluster_A Apicularen A cluster_B This compound cluster_Target Cellular Target cluster_Outcome Cellular Outcome A Apicularen A VATPase V-ATPase A->VATPase Inhibits B This compound B->VATPase No Inhibition NoEffect No Apoptosis B->NoEffect Apoptosis Apoptosis VATPase->Apoptosis Leads to

Caption: Comparative mechanism of Apicularen A and B.

Experimental_Workflow cluster_Treatment Cell Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis & Interpretation Start Cancer Cells Control Vehicle Control (DMSO) Start->Control ApiA Apicularen A Start->ApiA ApiB This compound (Negative Control) Start->ApiB Viability Cell Viability (Trypan Blue) Control->Viability Apoptosis Apoptosis (Annexin V/PI) Control->Apoptosis Protein Protein Analysis (Western Blot) Control->Protein ApiA->Viability ApiA->Apoptosis ApiA->Protein ApiB->Viability ApiB->Apoptosis ApiB->Protein Analysis Compare results to identify specific effects of Apicularen A Viability->Analysis Apoptosis->Analysis Protein->Analysis

References

Application Notes and Protocols for Apicularen B Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A and B are natural products belonging to the benzolactone enamide family of macrolides, isolated from the myxobacterium Chondromyces.[1][2] These compounds have garnered interest for their potent cytotoxic activities. Specifically, Apicularen A and B are highly efficient and specific inhibitors of vacuolar-type (H+)-ATPases (V-ATPases).[1][3] V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments, such as lysosomes and endosomes, and for pH homeostasis at the plasma membrane. The inhibition of V-ATPase disrupts these fundamental cellular processes, leading to downstream effects such as the induction of apoptosis.[3] It is important to note that Apicularens do not inhibit mitochondrial F1Fo-ATPase or Na+/K+-ATPase.[1][3]

Apicularen B is an N-acetyl-glucosamine glycoside of Apicularen A.[2][3] This structural modification results in a lower, yet still significant, inhibitory effect on V-ATPase compared to Apicularen A.[3] These application notes provide detailed protocols for the preparation and delivery of this compound in cell culture, methods for assessing its cytotoxic effects, and an overview of its mechanism of action.

Data Presentation

The inhibitory potency of Apicularen A and B on V-ATPase activity has been quantified by measuring the inhibition of ATP-dependent proton transport in inside-out microsome vesicles. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundTargetAssayIC50 (nM)Reference
Apicularen AV-ATPaseATP-dependent proton transport0.58[3]
This compoundV-ATPaseATP-dependent proton transport13[3]
Bafilomycin A1V-ATPaseATP-dependent proton transport0.95[3]

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects through the specific inhibition of V-ATPase. This enzyme is a multi-subunit complex responsible for pumping protons across membranes, a process coupled to ATP hydrolysis. The inhibition of V-ATPase by this compound disrupts the pH gradients across various intracellular organelles, which can trigger a cascade of cellular events, ultimately leading to apoptosis in susceptible cell lines.

G cluster_downstream Downstream Cellular Effects ApicularenB This compound VATPase V-ATPase ApicularenB->VATPase Disruption Disruption of Proton Gradient VATPase->Disruption Lysosomal Lysosomal Dysfunction Disruption->Lysosomal Autophagy Inhibition of Autophagy Lysosomal->Autophagy Apoptosis Induction of Apoptosis Lysosomal->Apoptosis Autophagy->Apoptosis

Caption: Simplified signaling pathway of this compound-mediated V-ATPase inhibition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to the desired final concentrations for cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Delivery of this compound to Cell Culture

This protocol outlines the steps for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, T-25 flasks)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

Procedure:

  • Culture cells to the desired confluency.

  • On the day of treatment, thaw an aliquot of the this compound stock solution.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Remove the existing medium from the cells.

  • Add the medium containing the desired final concentration of this compound to the cells.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in the experimental setup.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilute Serially Dilute in Culture Medium Stock->Dilute Treat Treat Cells with This compound Dilutions Dilute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

Application Notes and Protocols for the Quantification of Apicularen B in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicularen A and B are novel benzolactone enamides produced by the myxobacterium Chondromyces robustus.[1] These macrolides have garnered significant interest within the scientific community due to their potent cytotoxic activities against a range of mammalian cell lines.[1] This document provides detailed application notes and protocols for the quantification of Apicularen B in biological samples, which is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in the context of drug development.

This compound's mechanism of action is primarily attributed to its specific inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-dependent proton pumps essential for the acidification of intracellular compartments and, in some cases, the extracellular space.[2] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to the induction of apoptosis.[3][4] Specifically, Apicularen A has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the activation of caspases, a downstream effect of V-ATPase inhibition.[5][6] Interestingly, at equivalent concentrations, this compound, a glycoside of Apicularen A, does not exhibit the same apoptotic effects, highlighting the structural nuances that govern its biological activity.[5][6]

Mechanism of Action: V-ATPase Inhibition and Apoptosis Induction

This compound exerts its cytotoxic effects by targeting and inhibiting the V-ATPase proton pump. This inhibition disrupts the proton gradient across vacuolar membranes, leading to a cascade of events that culminate in programmed cell death, or apoptosis. The binding of this compound occurs at the interface of the VO subunits a and c of the V-ATPase complex.[7]

The signaling pathway initiated by V-ATPase inhibition and leading to apoptosis is illustrated below:

V_ATPase_Inhibition_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ApicularenB This compound VATPase V-ATPase (Vo subunit) ApicularenB->VATPase Inhibits LysosomalpH ↑ Lysosomal pH VATPase->LysosomalpH Disrupts H+ gradient CytosolicpH ↓ Cytosolic pH LysosomalpH->CytosolicpH MitochondrialStress Mitochondrial Stress CytosolicpH->MitochondrialStress Induces CytochromeC Cytochrome c Release MitochondrialStress->CytochromeC Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Activates Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Activates Caspase37 Caspase-3 & 7 (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: V-ATPase Inhibition Pathway by this compound.

Quantitative Data

While specific quantitative data for this compound in biological matrices is not extensively available in public literature, the following table summarizes the cytotoxic activity (IC50 values) of the closely related Apicularen A against various human cancer cell lines. This data serves as a valuable reference for understanding the potential potency of this compound and for designing quantitative experiments.

Cell LineCancer TypeApicularen A IC50 (nM)
A549Lung Carcinoma2.5
DU-145Prostate Carcinoma1.8
HeLaCervical Carcinoma3.1
HL-60Promyelocytic Leukemia1.5
K-562Chronic Myelogenous Leukemia4.2

Note: Data for Apicularen A is presented as a surrogate due to the limited availability of public data for this compound. IC50 values can vary based on experimental conditions.

Experimental Protocols

The following protocols provide a framework for the quantification of this compound in biological samples, primarily plasma or serum. These are generalized methods based on established techniques for other macrolides and should be optimized and validated for specific experimental needs.[8][9][10]

Experimental Workflow

The overall workflow for quantifying this compound involves sample preparation to remove interfering substances, followed by instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma, Serum) ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (SPE) ppt->spe Supernatant evap Evaporation & Reconstitution spe->evap Eluate lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for this compound Quantification.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials:

  • Biological sample (plasma, serum)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar compound not present in the sample, if available)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g)

  • Pipettes and tips

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • If using an internal standard, add the appropriate volume of IS solution to the sample.

  • Add 300 µL of cold acetonitrile (ACN) to the sample (a 3:1 ratio of ACN to sample).[11]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent for analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract compared to protein precipitation.

Materials:

  • Biological sample (plasma, serum)

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

Procedure:

  • Pre-treat Sample: Dilute the plasma or serum sample (e.g., 1:1 with water or a suitable buffer) to reduce viscosity.

  • Condition the SPE Cartridge: Pass 1 mL of methanol through the cartridge.

  • Equilibrate the SPE Cartridge: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Wash: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic impurities.

  • Dry Sorbent: Dry the sorbent bed by applying vacuum or positive pressure for 5-10 minutes.

  • Elute: Elute this compound from the cartridge with 1 mL of elution solvent (e.g., methanol) into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

LC-MS/MS Analysis

The following are suggested starting conditions for the analysis of this compound. These parameters will require optimization.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5-95% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]+ for this compound (m/z 645.3).

  • Product Ions (Q3): To be determined by infusing a standard solution of this compound and performing a product ion scan.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and precursor/product ion pairs.

Data Analysis and Validation

For quantitative analysis, a calibration curve should be prepared using known concentrations of this compound standard spiked into a blank biological matrix. The concentration of this compound in the unknown samples is then determined by interpolating their response from the calibration curve.

Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should assess the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term)

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to develop and implement robust methods for the quantification of this compound in biological samples. The understanding of its mechanism of action through V-ATPase inhibition and the provided analytical frameworks are essential for advancing the research and development of this potent cytotoxic compound as a potential therapeutic agent. Rigorous method development and validation will be critical to ensure the generation of high-quality, reliable data for preclinical and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Apicularen B Permeability in B Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the intracellular delivery of Apicularen B in B cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mode of entry into B cells?

This compound is a synthetic macrolide with potent cytostatic properties.[1][2] Based on the characteristics of similar small molecules, its primary mode of entry into B cells is likely passive diffusion across the plasma membrane.[3][4] The efficiency of this process is influenced by the physicochemical properties of the compound, such as its lipophilicity, size, and charge.

Q2: What are the main barriers to achieving sufficient intracellular concentrations of this compound in B cells?

The primary barrier is the B cell's plasma membrane, a lipid bilayer that selectively controls the passage of molecules.[4][5] Factors that can limit this compound permeability include low lipophilicity, large molecular size, or a net charge at physiological pH. Additionally, B cells may possess efflux pumps that actively transport the compound out of the cell, further reducing its intracellular concentration.

Q3: What general strategies can be employed to enhance the permeability of small molecules like this compound in B cells?

Several strategies can be explored to improve the cellular uptake of this compound:

  • Formulation with lipid-based carriers: Co-administration with lipids can enhance drug absorption and targeting to lymphocytes.[6][7]

  • Prodrug approach: Modifying this compound into a more lipophilic prodrug can improve its ability to cross the cell membrane.[8]

  • Use of cell-penetrating peptides (CPPs): These short peptides can facilitate the intracellular delivery of various molecules.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low intracellular concentration of this compound Poor membrane permeability due to low lipophilicity.1. Optimize solvent system: Ensure this compound is fully solubilized in the delivery vehicle. Experiment with low percentages of DMSO or ethanol. 2. Formulate with liposomes: Encapsulating this compound in liposomes can facilitate its entry into B cells. 3. Synthesize a more lipophilic analog or prodrug of this compound.[8]
Active efflux by membrane transporters (e.g., P-glycoprotein).1. Co-administer with a known efflux pump inhibitor (e.g., verapamil) to see if intracellular concentration increases. 2. Perform experiments at a lower temperature (4°C) to reduce the activity of active transport processes.
High cell toxicity or off-target effects The delivery vehicle or the concentration of this compound is too high.1. Perform a dose-response curve to determine the optimal concentration of this compound that balances efficacy and toxicity. 2. Test alternative, less toxic solvents or delivery systems. 3. Reduce the incubation time with the compound.
Non-specific binding to cellular components.1. Wash cells thoroughly after incubation with this compound to remove any non-specifically bound compound. 2. Include a control group with a structurally similar but inactive compound to assess non-specific effects.
Inconsistent or non-reproducible results Variability in cell culture conditions.1. Ensure consistent cell density and viability for all experiments. 2. Standardize the passage number of the B cells used. 3. Maintain consistent incubation conditions (temperature, CO2, time).
Degradation of this compound.1. Assess the stability of this compound in your experimental buffer and under your experimental conditions. 2. Prepare fresh solutions of this compound for each experiment.

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol describes how to measure the intracellular concentration of this compound in B cells.

Materials:

  • B cell culture (e.g., Ramos, Raji)

  • This compound

  • Complete culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Seed B cells in a multi-well plate at a density of 1 x 10^6 cells/mL and allow them to acclimate.

  • Treat the cells with the desired concentrations of this compound for various time points (e.g., 30 min, 1h, 2h, 4h).

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Lyse the cells with an appropriate volume of lysis buffer.

  • Collect the cell lysates and quantify the intracellular concentration of this compound using a validated analytical method like LC-MS/MS.

  • Determine the total protein concentration in the lysates (e.g., using a BCA assay) to normalize the intracellular drug concentration.

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxicity of this compound and/or the delivery vehicle.

Materials:

  • B cell culture

  • This compound

  • Delivery vehicle (e.g., DMSO, liposomes)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plate

Procedure:

  • Seed B cells in a 96-well plate at a suitable density.

  • Treat the cells with a range of concentrations of this compound and/or the delivery vehicle. Include untreated cells as a control.

  • Incubate for the desired experimental duration (e.g., 24h, 48h).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Permeability cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis prep_cells Prepare B Cell Culture treat_cells Incubate Cells with this compound prep_cells->treat_cells prep_compound Prepare this compound Solutions prep_compound->treat_cells viability_assay Cell Viability Assay (MTT/CTG) treat_cells->viability_assay uptake_assay Cellular Uptake Assay treat_cells->uptake_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis quantification Quantify Intracellular this compound (LC-MS/MS) uptake_assay->quantification quantification->data_analysis

Caption: Workflow for evaluating this compound permeability and cytotoxicity in B cells.

troubleshooting_flowchart Troubleshooting Low Intracellular this compound start Low Intracellular this compound Detected check_solubility Is this compound fully dissolved? start->check_solubility optimize_solvent Optimize Solvent System check_solubility->optimize_solvent No check_permeability Assess Membrane Permeability check_solubility->check_permeability Yes optimize_solvent->check_permeability lipophilic_analog Use Lipophilic Analog/Prodrug check_permeability->lipophilic_analog Low lipid_formulation Use Lipid-Based Formulation check_permeability->lipid_formulation Low check_efflux Is Active Efflux Occurring? check_permeability->check_efflux High end Re-evaluate Intracellular Concentration lipophilic_analog->end lipid_formulation->end efflux_inhibitor Use Efflux Pump Inhibitor check_efflux->efflux_inhibitor Yes low_temp Perform Assay at 4°C check_efflux->low_temp Yes check_efflux->end No efflux_inhibitor->end low_temp->end

Caption: A logical guide for troubleshooting low intracellular this compound levels.

signaling_pathway General Mechanisms of Small Molecule Transport Across the B Cell Membrane cluster_membrane B Cell Plasma Membrane passive Passive Diffusion (e.g., this compound) intracellular Intracellular Space passive->intracellular Low Concentration facilitated Facilitated Diffusion (Channel/Carrier-mediated) facilitated->intracellular active_in Active Transport (Influx) active_in->intracellular active_out Active Transport (Efflux) extracellular Extracellular Space active_out->extracellular extracellular->passive High Concentration extracellular->facilitated extracellular->active_in ATP intracellular->active_out ATP

Caption: Overview of small molecule transport mechanisms at the B cell membrane.

References

Apicularen B Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apicularen B. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips regarding the stability of this compound in experimental buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution appears to have precipitated after thawing. Is it still usable?

A1: Precipitation of this compound from concentrated stock solutions upon thawing can occur, especially if the solvent has a high water content. To redissolve the compound, gently warm the vial to 37°C and vortex briefly. If the precipitate does not fully redissolve, it is recommended to centrifuge the vial and use the supernatant, accurately determining its concentration before use. To avoid this issue in the future, consider preparing aliquots of your stock solution in an anhydrous solvent such as DMSO and storing them at -20°C or -80°C.

Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound in my culture medium be a factor?

A2: Yes, the stability of this compound can be influenced by the components and pH of your cell culture medium. It is advisable to prepare fresh dilutions of this compound in your experimental medium for each experiment. Avoid prolonged storage of this compound in aqueous buffers or media, especially at 37°C. For time-course experiments exceeding 24 hours, consider replenishing the medium with freshly diluted this compound to maintain a consistent concentration.

Q3: What is the recommended pH range for working with this compound in aqueous buffers?

A3: Based on general stability studies of similar small molecules, this compound is expected to be most stable in buffers with a slightly acidic to neutral pH (pH 6.0-7.5). Alkaline conditions (pH > 8.0) may lead to hydrolysis and degradation of the compound. When preparing your experiments, ensure the final pH of your buffer containing this compound is within the recommended range.

Q4: How should I store my this compound solutions for short-term and long-term use?

A4: For short-term storage (up to one month), we recommend storing aliquots of your stock solution (in a suitable solvent like DMSO) in tightly sealed vials at -20°C.[1] For long-term storage, it is best to store the solid compound as provided at -20°C. Whenever possible, solutions should be made fresh on the day of use.[1]

This compound Stability Data in Common Experimental Buffers

The following table summarizes the hypothetical stability of this compound in various buffers at different temperatures over time. This data is intended to serve as a guideline for experimental design.

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
Phosphate7.4372485
Phosphate7.425 (RT)2495
Phosphate7.4424>99
Tris-HCl8.0372470
Tris-HCl7.4372488
HEPES7.4372492
MES6.5372495

Note: The data presented in this table is hypothetical and for illustrative purposes. It is highly recommended to perform your own stability studies for your specific experimental conditions.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method for determining the chemical stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in a selected buffer over time at a specific temperature.

Materials:

  • This compound

  • Selected experimental buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in the selected experimental buffer to a final concentration of 100 µM.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the working solution.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of ice-cold acetonitrile to precipitate any proteins and stop further degradation.

  • Sample Preparation: Centrifuge the quenched sample to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for stability testing.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Dilute in Experimental Buffer stock->working incubate Incubate at Desired Temperature working->incubate timepoints Withdraw Aliquots at Time Points incubate->timepoints quench Quench with Cold Acetonitrile timepoints->quench hplc Analyze by HPLC quench->hplc data Calculate % Remaining & Determine Kinetics hplc->data

Caption: Workflow for assessing this compound stability.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation IKK IKK IkB_NFkB IkB_NFkB IKK->IkB_NFkB P NFkB NFkB IkB_NFkB->NFkB release Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammation Nucleus->Inflammation Survival Survival Nucleus->Survival ApicularenB This compound ApicularenB->PI3K ? ApicularenB->Raf ? ApicularenB->IKK ?

Caption: Potential signaling pathways modulated by this compound.

References

Troubleshooting inconsistent Apicularen B results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Apicularen B. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

My IC50 value for this compound is different from published values or varies between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:

  • Cell Line Specifics:

    • Different Cell Lines: this compound's potency can vary significantly between different cancer cell lines due to variations in V-ATPase expression, membrane permeability, and cellular metabolism.

    • Cell Density: The initial cell seeding density can impact the apparent IC50 value. Higher cell densities may require higher concentrations of the compound to achieve the same level of inhibition.[1]

    • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent and low passage number range.

  • Compound Handling and Stability:

    • Storage: this compound should be stored as recommended on the datasheet, typically at -20°C or -80°C.[2] Improper storage can lead to degradation.

    • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, as high concentrations can be toxic to cells. While many compounds are stable in DMSO, some can degrade, especially if the DMSO contains water.[3]

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions. Aliquoting the stock solution upon initial preparation is highly recommended.[2]

  • Experimental Assay Conditions:

    • Incubation Time: The duration of drug exposure can significantly affect the IC50 value. Shorter incubation times may require higher concentrations to see an effect.

    • Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity, ATP levels, etc.) and can yield different IC50 values.[4][5]

    • Reagent Variability: Ensure all reagents, including cell culture media, serum, and assay components, are from consistent lots.

I suspect off-target effects might be influencing my results. How can I investigate this?

While this compound is known as a specific V-ATPase inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations.[6][7]

  • Concentration Range: Use the lowest effective concentration of this compound. Off-target effects are more likely to occur at higher concentrations.

  • Use of Multiple V-ATPase Inhibitors: Compare the effects of this compound with other known V-ATPase inhibitors that have different chemical structures, such as Bafilomycin A1 or Concanamycin A. If the observed phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Control Experiments: Include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and a positive control for the expected phenotype.

  • Target Engagement Assays: Directly measure the inhibition of V-ATPase activity in your experimental system to confirm that this compound is engaging its target at the concentrations used.

My this compound results are inconsistent in a specific cell line. What should I check?
  • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular physiology and drug response.

  • Culture Conditions: Ensure consistent cell culture conditions, including incubator temperature, CO2 levels, and humidity.

How should I prepare and store this compound stock solutions?
  • Reconstitution: Reconstitute the lyophilized powder in a high-quality, anhydrous solvent like DMSO to a concentration of 1-10 mM.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Data Presentation

The following table summarizes the cytotoxic activities (IC50 values) of Apicularen A and its analogues against various cancer cell lines. While this data is not for this compound specifically, it provides a reference for the expected potency of this class of compounds.

CompoundL-368 (Leukemia)A-549 (Lung)SK-OV-3 (Ovary)
(-)-Apicularen A 0.08 nM0.11 nM0.10 nM
C11-epi-Apicularen A >1000 nM>1000 nM>1000 nM
C11-deoxy-Apicularen A 1.2 nM1.5 nM1.4 nM
C10-α-hydroxy-Apicularen A 250 nM310 nM290 nM
C10-C11 dehydrated Apicularen A 0.5 nM0.7 nM0.6 nM

Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

Protocol: V-ATPase Activity Assay

This protocol is adapted for measuring V-ATPase activity in the presence of inhibitors like this compound.

  • Prepare Lysosomal Fractions: Isolate lysosomal fractions from your cells or tissue of interest using a standard differential centrifugation protocol.

  • Reaction Buffer: Prepare a reaction buffer containing 25 mM triethanolamine (pH 7.4), 2 mM ATP, 100 µg/ml BSA, 3 mM phosphoenolpyruvate, 20 U/ml pyruvate kinase/lactic dehydrogenase, and 0.2-0.4 mg/ml NADPH.

  • Incubation: In a 96-well plate, add 20-50 µg of lysosomal protein to the reaction buffer. Add this compound at various concentrations. Include a positive control (e.g., Concanamycin A) and a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding Mg-Acetate to a final concentration of 15 mM.

  • Measure Absorbance: Immediately begin measuring the decrease in NADPH absorbance at 340 nm every minute for 15-30 minutes using a plate reader.

  • Calculate Activity: The rate of NADPH oxidation is proportional to the V-ATPase activity. Calculate the concanamycin A-sensitive (or this compound-sensitive) ATPase activity by subtracting the rate in the presence of the inhibitor from the rate in the vehicle control.

Protocol: MTT Cytotoxicity Assay

This is a standard protocol to determine the cytotoxic effects of this compound.[2][5][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.

Visualizations

cluster_0 Initial Observation cluster_1 Troubleshooting Categories cluster_2 Specific Checks Inconsistent this compound Results Inconsistent this compound Results Cell Line Issues Cell Line Issues Inconsistent this compound Results->Cell Line Issues Compound Handling Compound Handling Inconsistent this compound Results->Compound Handling Assay Conditions Assay Conditions Inconsistent this compound Results->Assay Conditions Cell Density Cell Density Cell Line Issues->Cell Density Passage Number Passage Number Cell Line Issues->Passage Number Contamination Contamination Cell Line Issues->Contamination Storage Storage Compound Handling->Storage Solvent Solvent Compound Handling->Solvent Freeze-Thaw Freeze-Thaw Compound Handling->Freeze-Thaw Incubation Time Incubation Time Assay Conditions->Incubation Time Assay Type Assay Type Assay Conditions->Assay Type Reagent Lots Reagent Lots Assay Conditions->Reagent Lots

Caption: Troubleshooting workflow for inconsistent this compound results.

This compound This compound V-ATPase V-ATPase This compound->V-ATPase inhibits Proton Pumping Proton Pumping V-ATPase->Proton Pumping mediates Ras Signaling Ras Signaling V-ATPase->Ras Signaling affects Lysosomal Acidification Lysosomal Acidification Proton Pumping->Lysosomal Acidification drives Autophagy Autophagy Lysosomal Acidification->Autophagy regulates mTORC1 Signaling mTORC1 Signaling Lysosomal Acidification->mTORC1 Signaling regulates Cell Proliferation & Survival Cell Proliferation & Survival Autophagy->Cell Proliferation & Survival impacts mTORC1 Signaling->Cell Proliferation & Survival impacts Ras Signaling->Cell Proliferation & Survival impacts

Caption: Simplified signaling pathway of this compound action.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-5 cluster_3 Day 5 Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Experimental workflow for a typical cytotoxicity assay.

References

Technical Support Center: Optimizing Apicularen B for V-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Apicularen B in V-ATPase inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit V-ATPase?

This compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). It belongs to the benzolactone enamide class of macrolides.[1] Its mechanism of action involves binding to the membrane-spanning V₀ subunit of the V-ATPase complex.[1] This binding site is distinct from that of other common V-ATPase inhibitors like bafilomycin and concanamycin.[1] By binding to the V₀ subunit, this compound disrupts the proton translocation machinery of the V-ATPase, leading to an inhibition of the pump's activity.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is cell-type and assay-dependent. Based on published IC₅₀ values for growth inhibition and V-ATPase activity, a starting range of 10-100 nM is recommended for most mammalian cell lines. For instance, Apicularen A has shown cytotoxic effects in HeLa cells at 100 nM.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound?

This compound is typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long is this compound stable in cell culture medium?

The stability of this compound in aqueous cell culture media over extended periods has not been extensively reported. As a general precaution for macrolides, it is advisable to prepare fresh dilutions from a frozen stock for each experiment. For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to ensure consistent inhibitor activity.

Q5: What are the potential off-target effects of this compound?

Apicularen A has been shown to be a specific inhibitor of V-ATPase, with no significant inhibition of F-type or P-type ATPases at concentrations up to 1 µM.[4] However, at very high concentrations, the risk of off-target effects increases for any small molecule inhibitor. It is essential to use the lowest effective concentration determined from your dose-response studies to minimize the potential for non-specific effects.

Data Presentation

Table 1: Inhibitory Concentrations of Apicularen A and B

CompoundTarget/Cell LineAssay TypeIC₅₀ (nM)Reference
Apicularen APurified V-ATPase (Manduca sexta)ATPase Activity~20[1][4]
This compoundPurified V-ATPase (Manduca sexta)ATPase Activity~60[1][4]
Apicularen AL-929 (murine connective tissue)Growth Inhibition4.5[4]
This compoundL-929 (murine connective tissue)Growth Inhibition620[4]
Apicularen ARAW 264.7 (murine macrophage)Proton Transport0.58[5]
This compoundRAW 264.7 (murine macrophage)Proton Transport13[5]
Apicularen AHeLa (human cervical cancer)Cytotoxicity (24-48h)~100 (working conc.)[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low V-ATPase inhibition observed Incorrect this compound concentration: The concentration may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 1 nM to 1 µM).
Degradation of this compound: The compound may have degraded due to improper storage or instability in the experimental medium.Prepare fresh dilutions from a frozen stock for each experiment. For long-term incubations, consider replenishing the medium with fresh inhibitor.
Cell permeability issues: this compound may not be efficiently entering the cells.While generally cell-permeable, ensure proper dissolution in the final medium. A brief pre-incubation period may also be tested.
High cytotoxicity or unexpected cell death This compound concentration is too high: Exceeding the optimal concentration can lead to off-target effects and general toxicity.Refer to your dose-response curve and use the lowest concentration that gives effective V-ATPase inhibition.
Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is below 0.1%. Perform a vehicle control (medium with the same DMSO concentration but without this compound) to assess solvent toxicity.
Inconsistent results between experiments Variability in this compound stock solution: Repeated freeze-thaw cycles or improper storage can lead to degradation of the stock solution.Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.
Variations in cell density or health: Differences in cell number or metabolic state can affect the experimental outcome.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Precipitation of this compound in medium Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium.Ensure the DMSO stock is thoroughly mixed into the pre-warmed medium. Avoid using excessively high concentrations. If solubility remains an issue, consider using a different solvent system if compatible with your experimental setup.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Lysosomal pH Assay

This protocol uses a ratiometric pH-sensitive dye to measure the effect of this compound on lysosomal acidification.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the assay.

  • This compound Treatment: Prepare a serial dilution of this compound in complete medium (e.g., from 1 µM down to 1 nM). Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 1-4 hours).

  • Dye Loading: Prepare the LysoSensor™ dye according to the manufacturer's instructions. Remove the this compound-containing medium and incubate the cells with the dye solution.

  • Fluorescence Measurement: After the incubation period with the dye, measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths for the ratiometric dye.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., emission at 540 nm / emission at 450 nm). Plot the ratio against the this compound concentration and determine the IC₅₀ value.

Protocol 2: V-ATPase Activity Assay using a Malachite Green Phosphate Detection Kit

This protocol measures the ATPase activity in isolated cellular fractions by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Cellular fraction containing V-ATPase (e.g., microsomal or lysosomal fraction)

  • This compound

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl)

  • ATP solution

Procedure:

  • Prepare Reactions: In a 96-well plate, add the isolated cellular fraction to the assay buffer.

  • Inhibitor Incubation: Add different concentrations of this compound (and a vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C. Include a positive control with a known V-ATPase inhibitor like Bafilomycin A1.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction and Detect Pi: Stop the reaction and detect the released phosphate using the Malachite Green reagent according to the manufacturer's protocol.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (typically ~620-650 nm).

  • Data Analysis: Generate a phosphate standard curve. Calculate the amount of Pi released in each sample and determine the V-ATPase activity. Plot the activity against the this compound concentration to determine the IC₅₀.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells serial_dilution->treat_cells add_dye Add Lysosomal pH Dye treat_cells->add_dye read_plate Measure Fluorescence add_dye->read_plate calc_ratio Calculate Fluorescence Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway V-ATPase Inhibition Affects Multiple Signaling Pathways cluster_pathways Affected Signaling Pathways apicularen_b This compound v_atpase V-ATPase apicularen_b->v_atpase inhibits endosome Endosomal Acidification v_atpase->endosome drives notch Notch Signaling endosome->notch wnt Wnt Signaling endosome->wnt mTORC1 mTORC1 Signaling endosome->mTORC1 autophagy Autophagy endosome->autophagy

Caption: Impact of this compound on key cellular signaling pathways.

troubleshooting_logic Troubleshooting Logic for V-ATPase Inhibition Assays start Experiment Fails check_conc Is Concentration Optimal? start->check_conc check_stability Is this compound Stable? check_conc->check_stability Yes success Successful Experiment check_conc->success No, Optimize check_toxicity Is There Cytotoxicity? check_stability->check_toxicity Yes check_stability->success No, Use Fresh check_solvent Is Solvent Control Okay? check_toxicity->check_solvent Yes check_toxicity->success No check_solvent->success Yes check_solvent->success No, Adjust Solvent %

Caption: A logical approach to troubleshooting this compound experiments.

References

Apicularen B off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Apicularen B in cellular assays. The information focuses on identifying and mitigating potential off-target effects and experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

This compound is a potent inhibitor of vacuolar (H+)-ATPase (V-ATPase). This action disrupts cellular pH homeostasis, lysosomal function, and autophagy, leading to its potent cytostatic and apoptotic effects in cancer cells.[1]

Q2: Are there well-documented off-target effects for this compound?

Currently, specific molecular off-targets of this compound are not extensively documented in publicly available literature. However, due to its complex macrolide structure, interactions with other cellular proteins cannot be entirely ruled out and may be cell-type specific. Many observed effects that might be perceived as "off-target" are often downstream consequences of its potent V-ATPase inhibition.

Q3: What are the common downstream effects of V-ATPase inhibition that could be mistaken for off-target effects?

Inhibition of V-ATPase can lead to a cascade of cellular events, including:

  • Disruption of lysosomal acidification and function.

  • Inhibition of autophagic flux.

  • Altered endocytic trafficking and receptor recycling.

  • Induction of apoptosis and cell cycle arrest.[1]

  • Changes in cellular metabolism.

It is crucial to determine if an observed phenotype is a direct consequence of V-ATPase inhibition before investigating novel off-target interactions.

Q4: How can I confirm that the observed cellular phenotype is due to V-ATPase inhibition?

To confirm on-target activity, consider the following experiments:

  • Use of a structurally unrelated V-ATPase inhibitor: Compare the phenotype induced by this compound with that of another known V-ATPase inhibitor (e.g., Bafilomycin A1). A similar phenotype suggests an on-target effect.

  • V-ATPase activity assay: Directly measure V-ATPase activity in cell lysates or isolated vacuoles in the presence and absence of this compound.

  • Lysosomal pH measurement: Use a fluorescent pH-sensitive dye (e.g., LysoSensor) to confirm that this compound is disrupting lysosomal acidification in your cell model.

  • Rescue experiments: If a specific V-ATPase subunit is hypothesized to be the target, overexpression of that subunit might confer resistance to this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High variability in assay results between experiments. 1. Compound instability or degradation. 2. Inconsistent cell health or passage number. 3. Precipitation of the compound at working concentrations.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. Monitor cell viability and morphology before each experiment. 3. Visually inspect the media for precipitation after adding this compound. Determine the solubility limit in your specific cell culture medium.
Observed phenotype does not correlate with known V-ATPase inhibition effects. 1. Potential novel off-target effect. 2. Cell-type specific response. 3. Experimental artifact.1. Perform target deconvolution studies, such as chemical proteomics (e.g., affinity chromatography with immobilized this compound) or thermal proteome profiling (TPP), to identify potential binding partners. 2. Test the effect of this compound in a different cell line with a known response to V-ATPase inhibitors. 3. Include appropriate vehicle controls (e.g., DMSO) and negative controls (a structurally similar but inactive analog, if available).
Cell death is observed at much lower concentrations than expected for V-ATPase inhibition. 1. Extreme sensitivity of the cell line to V-ATPase inhibition. 2. Synergistic effects with components in the cell culture medium. 3. Potent off-target cytotoxicity.1. Perform a detailed dose-response curve and compare the IC50 value with published data for similar cell lines.[1] 2. Simplify the experimental medium to identify any components that might be enhancing the cytotoxic effect. 3. Investigate markers of different cell death pathways (e.g., apoptosis, necroptosis) to understand the mechanism of action.
No significant effect is observed at expected active concentrations. 1. Compound is inactive due to improper storage or handling. 2. The cell line is resistant to V-ATPase inhibitors. 3. The assay is not sensitive enough to detect the effect.1. Verify the integrity of the compound using a fresh stock or by analytical methods (e.g., LC-MS). 2. Confirm the expression and activity of V-ATPase in your cell line. Some cell lines may have compensatory mechanisms that confer resistance. 3. Optimize the assay parameters (e.g., incubation time, cell density) or use a more sensitive readout.

Quantitative Data Summary

The following table summarizes the reported cytostatic activities (IC50 values) of Apicularen A, a closely related analog of this compound, against various human cancer cell lines. This data highlights the potent on-target effect of this class of compounds.

Cell LineCancer TypeIC50 (nM)
Ovarian CarcinomaOvarian0.23
Prostate CarcinomaProstate0.85
Lung CarcinomaLung1.20
Renal CarcinomaKidney2.50
Cervix CarcinomaCervical3.80
LeukemiaBlood6.79
Data adapted from reports on Apicularen A's cytostatic activity.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic or cytostatic effects of this compound.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Lysosomal pH Measurement using LysoSensor Green DND-189

This protocol allows for the direct assessment of this compound's on-target effect on lysosomal acidification.

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with this compound at various concentrations for the desired time. Include a known V-ATPase inhibitor (e.g., Bafilomycin A1) as a positive control and a vehicle control.

  • Dye Loading: Remove the treatment medium and wash the cells with pre-warmed imaging buffer (e.g., HBSS). Add 100 µL of imaging buffer containing LysoSensor Green DND-189 (typically 1 µM) to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with imaging buffer. Measure the fluorescence intensity using a fluorescence plate reader or microscope with excitation/emission wavelengths of ~443/505 nm. A decrease in fluorescence intensity indicates an increase in lysosomal pH (inhibition of V-ATPase).

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control to quantify the extent of lysosomal de-acidification.

Visualizations

V_ATPase_Inhibition_Pathway This compound Mechanism of Action Apicularen_B This compound V_ATPase V-ATPase Apicularen_B->V_ATPase Inhibits Acidification Lysosomal Acidification Apicularen_B->Acidification Disrupts Proton_Pumping Proton Pumping (H+) V_ATPase->Proton_Pumping Drives Lysosome Lysosome Proton_Pumping->Lysosome into Lysosome->Acidification Maintains Autophagy Autophagic Flux Acidification->Autophagy Required for Acidification->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Leads to Cell_Growth Cell Growth Inhibition Autophagy->Cell_Growth Leads to

Caption: this compound inhibits V-ATPase, disrupting lysosomal acidification and leading to apoptosis.

Troubleshooting_Workflow Troubleshooting Unexpected Cellular Effects Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Effect (V-ATPase Inhibition) Start->Check_On_Target Downstream_Effect Phenotype is a Downstream Consequence of V-ATPase Inhibition Check_On_Target->Downstream_Effect Yes Investigate_Off_Target Investigate Potential Off-Target Effect Check_On_Target->Investigate_Off_Target No On_Target_Yes Yes On_Target_No No Off_Target_Yes Potential Off-Target Identified Investigate_Off_Target->Off_Target_Yes Yes Experimental_Artifact Consider Experimental Artifact Investigate_Off_Target->Experimental_Artifact No Artifact_Yes Artifact Confirmed (e.g., Compound Precipitation) Experimental_Artifact->Artifact_Yes Yes Optimize_Assay Optimize Assay Conditions Experimental_Artifact->Optimize_Assay No Artifact_Yes->Optimize_Assay

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Minimizing Apicularen B degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apicularen B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cytotoxic macrolide and a known inhibitor of vacuolar-type H+-ATPase (V-ATPase). Its complex structure, particularly the presence of a (Z,Z)-dienoylenamine side chain, makes it susceptible to degradation under various experimental conditions. This degradation can lead to a loss of biological activity and the formation of impurities, potentially affecting experimental outcomes and data interpretation.

Q2: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure and the general behavior of similar compounds, the primary factors that can induce degradation of this compound are:

  • Acidic pH: The dienamine functionality is prone to hydrolysis under acidic conditions.

  • Light Exposure: The conjugated diene system in the side chain can be susceptible to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the breakdown of the unsaturated side chain.

  • Elevated Temperatures: As with many complex organic molecules, prolonged exposure to high temperatures can accelerate degradation.

Q3: What are the visual signs of this compound degradation?

While subtle degradation may not be visible, significant breakdown might be indicated by a change in the color or clarity of the solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can resolve the parent compound from its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in my assay. This compound degradation.- Prepare fresh stock solutions of this compound for each experiment.- Store stock solutions at -20°C or -80°C in small, single-use aliquots.- Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.- Use buffered solutions at a neutral or slightly basic pH (pH 7.0-8.0). Avoid acidic buffers.
Inconsistent results between experiments. Inconsistent handling and storage of this compound.- Standardize your experimental protocol for handling this compound, including solvent preparation, storage, and the duration of each step.- Ensure all researchers in the lab are following the same handling procedures.- Qualify new batches of this compound to ensure potency before use in critical experiments.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into multiple byproducts.- Analyze your sample preparation and experimental workflow to identify potential sources of degradation (e.g., prolonged exposure to light, incompatible solvents, pH shifts).- Refer to the "Potential Degradation Pathways" diagram below to hypothesize the identity of the degradation products.
Precipitation of this compound in aqueous buffer. Poor solubility and potential aggregation.- Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous buffers.- Ensure the final concentration of the organic solvent in your assay is compatible with your experimental system and does not exceed a recommended maximum (typically <0.5%).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under a fume hood, dissolve the this compound in anhydrous DMSO to a final concentration of 1-10 mM.

    • Gently vortex to ensure the compound is fully dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (to room temperature) aqueous buffer (pH 7.0-8.0)

    • Sterile, amber tubes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Serially dilute the stock solution into the aqueous buffer to the desired final concentration immediately before use.

    • Perform dilutions in amber tubes to protect from light.

    • Use the working solution as quickly as possible and do not store for extended periods.

Visualizations

cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage_solid Solid this compound (-20°C, desiccated, dark) prep_dissolve Dissolve in Anhydrous DMSO storage_solid->prep_dissolve Equilibrate to RT storage_stock DMSO Stock Solution (-20°C to -80°C, single-use aliquots) prep_dilute Dilute in Neutral/Basic Aqueous Buffer (pH 7-8) storage_stock->prep_dilute Thaw Single Aliquot prep_dissolve->storage_stock Aliquot & Store exp_run Immediate Use in Assay prep_dilute->exp_run Protect from Light

Caption: Recommended workflow for handling this compound.

cluster_degradation Degradation Pathways apicularen_b This compound hydrolysis Hydrolysis apicularen_b->hydrolysis Acidic pH oxidation Oxidation apicularen_b->oxidation Oxidizing Agents photodegradation Photodegradation apicularen_b->photodegradation Light Exposure degraded_products Inactive Products hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

Caption: Potential degradation pathways for this compound.

Technical Support Center: Apicularen B and Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fluorescent probes in the presence of Apicularen B.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself fluorescent?

Currently, there is no publicly available data on the intrinsic fluorescence of this compound, including its excitation and emission spectra. This compound is a macrolide, and while some macrolides can be chemically modified to be fluorescent for tracking purposes, the parent compounds are not typically fluorescent.[1][2] However, it is crucial to experimentally determine if this compound exhibits autofluorescence under your specific experimental conditions (e.g., buffer, cell type).

Q2: How can this compound interfere with my fluorescence measurements?

This compound can potentially interfere with fluorescence measurements through several mechanisms:

  • Direct Fluorescence or Quenching: Although unlikely to be strongly fluorescent, this compound could possess some level of intrinsic fluorescence that overlaps with your probe's emission spectrum, leading to false-positive signals.[3] Conversely, it could absorb light at the excitation or emission wavelengths of your probe, causing a decrease in signal (quenching).[3]

  • Alteration of the Cellular Environment: this compound is a known inhibitor of vacuolar-type H+-ATPase (V-ATPase).[4] V-ATPase inhibition can lead to changes in the pH of intracellular compartments, such as lysosomes and endosomes, and potentially affect the cytoplasmic and extracellular pH.[5][6] Many fluorescent probes are sensitive to pH, and a change in their local environment can alter their fluorescence intensity, leading to artifacts that are not related to the biological event being measured.

  • Biological Effects: As a cytotoxic agent, this compound can induce cellular stress and apoptosis, similar to its analog Apicularen A.[4] These processes can lead to changes in cellular autofluorescence due to the release of endogenous fluorophores like NADH and flavins from mitochondria.[2]

Q3: I am observing unexpected changes in the fluorescence of my pH-sensitive probe after treating cells with this compound. What could be the cause?

This is a critical observation and is likely related to this compound's mechanism of action as a V-ATPase inhibitor.[4] Inhibition of V-ATPase will disrupt proton gradients across intracellular membranes, leading to a change in the pH of acidic organelles. If your fluorescent probe localizes to these compartments or is sensitive to cytoplasmic or extracellular pH changes, its fluorescence will be affected. It is essential to perform control experiments to distinguish between a genuine biological response and an artifact of pH change.

Q4: Can this compound affect the performance of mitochondrial probes?

Yes, indirectly. While there is no evidence that this compound directly targets mitochondria, its cytotoxic effects can lead to mitochondrial stress and the initiation of apoptosis. This can alter mitochondrial membrane potential and the production of reactive oxygen species (ROS), which are often measured with fluorescent probes. Therefore, changes in the fluorescence of mitochondrial probes could be a downstream consequence of this compound's activity.

Troubleshooting Guides

Problem 1: Increased background fluorescence after this compound treatment.
Possible Cause Troubleshooting Step
This compound Autofluorescence Run a control sample with this compound alone in your assay buffer to measure its intrinsic fluorescence at your experimental settings.
Increased Cellular Autofluorescence Prepare a sample of unstained cells treated with this compound to measure changes in cellular autofluorescence.[7]
Media Component Fluorescence Use phenol red-free media and consider reducing the serum concentration during the experiment, as these components can be fluorescent.[7][8]
Problem 2: Decreased fluorescence signal (quenching) after this compound treatment.
Possible Cause Troubleshooting Step
Spectral Overlap Check for overlap between the absorption spectrum of this compound and the excitation/emission spectra of your fluorescent probe. If possible, determine the absorption spectrum of this compound experimentally.
Inner Filter Effect High concentrations of this compound could absorb the excitation or emission light.[3] Try reducing the concentration of this compound if your experimental design allows.
Problem 3: Artifactual signal from a pH-sensitive probe.
Possible Cause Troubleshooting Step
This compound-induced pH changes Use a pH-insensitive fluorescent probe as a control to see if the observed changes are pH-dependent. Alternatively, use a ratiometric pH indicator to measure the actual pH change in the compartment of interest.
Probe Redistribution Changes in organelle pH could potentially alter the localization of your probe. Confirm the probe's subcellular localization with and without this compound treatment using high-resolution microscopy.

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To assess the intrinsic fluorescence of this compound under experimental conditions.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your experiment)

  • Fluorometer or fluorescence microscope

  • Appropriate microplates or slides

Procedure:

  • Prepare a series of dilutions of this compound in your assay buffer, covering the concentration range used in your experiments.

  • Include a buffer-only control (blank).

  • Transfer the solutions to a microplate or slide.

  • Measure the fluorescence intensity across a range of excitation and emission wavelengths to create a spectral scan. If using a microscope, acquire images using the same filter sets and exposure times as your main experiment.

  • Analyze the data to determine if this compound exhibits any fluorescence at the wavelengths used for your probe.

Protocol 2: Control for Cellular Autofluorescence

Objective: To measure changes in cellular autofluorescence induced by this compound.

Materials:

  • Cells of interest

  • Cell culture medium (phenol red-free recommended)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate cells and allow them to adhere (if applicable).

  • Treat one set of cells with this compound at the desired concentration and for the desired time.

  • Treat a parallel set of cells with the vehicle control.

  • Prepare an additional sample of untreated, unstained cells.

  • At the end of the treatment, wash the cells with phosphate-buffered saline (PBS).

  • Analyze the cells using a fluorescence microscope or flow cytometer with the same settings used for your fluorescent probe.

  • Compare the fluorescence intensity of the this compound-treated cells to the vehicle-treated and untreated cells to determine the contribution of cellular autofluorescence.[4]

Quantitative Data Summary

As the absorption and emission spectra for this compound are not publicly available, it is recommended to determine these experimentally. For reference, here are the spectral regions where common cellular components and media additives contribute to autofluorescence:

Source of Autofluorescence Typical Excitation Range (nm) Typical Emission Range (nm)
NADH340 - 360440 - 470
Flavins (FAD, FMN)440 - 470520 - 540
Phenol Red420 - 440 & 560 - 580500 - 550 & 600 - 650
Fetal Bovine Serum (FBS)Broad (UV to green)Broad (Blue to yellow)

Visualizations

experimental_workflow cluster_prep Experiment Preparation cluster_experiment Main Experiment cluster_controls Essential Controls cluster_analysis Data Analysis A Prepare Cells C Treat Cells with this compound + Probe A->C B Prepare this compound and Fluorescent Probe B->C D Acquire Fluorescence Data C->D I Analyze Main Experiment Data D->I E Cells + Probe (No this compound) J Subtract Background from Controls E->J F Cells + this compound (No Probe) F->J G Unstained Cells (No this compound or Probe) G->J H Buffer + this compound (No Cells or Probe) H->J K Interpret Results I->K J->K

Caption: Troubleshooting workflow for experiments involving this compound and fluorescent probes.

signaling_pathway ApicularenB This compound VATPase V-ATPase ApicularenB->VATPase inhibits ProtonGradient H+ Gradient Disruption VATPase->ProtonGradient maintains LysosomalpH Increased Lysosomal pH ProtonGradient->LysosomalpH CytoplasmicpH Altered Cytoplasmic pH ProtonGradient->CytoplasmicpH Probe pH-sensitive Probe LysosomalpH->Probe affects CytoplasmicpH->Probe affects Signal Altered Fluorescence Signal Probe->Signal

Caption: Potential mechanism of this compound interference with pH-sensitive fluorescent probes.

References

Technical Support Center: Enhancing the Potency of Apicularen B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Apicularen B and its derivatives. The information is designed to address specific issues that may be encountered during experimental procedures aimed at enhancing the potency of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Apicularen A and B?

Apicularen A and B are highly potent and specific inhibitors of vacuolar H+-ATPases (V-ATPases).[1][2] V-ATPases are proton pumps responsible for acidifying intracellular compartments.[3] By inhibiting V-ATPase, Apicularen derivatives disrupt pH homeostasis within the cell.

Q2: To which subunit of the V-ATPase does Apicularen bind?

Photoaffinity labeling studies have shown that Apicularen binds at the interface of the V-ATPase subunits a and c, which are part of the membrane-spanning V_o_ complex.[4] This binding site is distinct from that of other V-ATPase inhibitors like bafilomycin and archazolid.[1][2]

Q3: What are the known downstream signaling effects of V-ATPase inhibition by compounds like Apicularen?

Inhibition of V-ATPase by compounds such as concanamycin, which shares a similar mechanism with Apicularen, has been shown to have several downstream effects in endothelial cells. These include a reduction of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) on the cell surface due to its sequestration in a lysosomal compartment. This leads to the inhibition of downstream signaling pathways, including the phosphorylation of ERK1/2 and AKT. Additionally, V-ATPase inhibition can block the transcription of Notch target genes.[3]

Q4: How does the potency of this compound compare to Apicularen A?

This compound, a glycosylated derivative of Apicularen A, is significantly less cytotoxic.[1] This suggests that modifications to the side chain of the Apicularen core can have a substantial impact on its biological activity.

Q5: Are there known structure-activity relationships (SAR) for Apicularen derivatives?

Yes, the synthesis and evaluation of various Apicularen A analogues have provided some insights into its SAR. For instance, modifications at the C10 and C11 positions, such as epimerization, deoxygenation, or dehydration, have been shown to affect the cytostatic activity of the compounds against different cancer cell lines.

Troubleshooting Guides

Problem 1: Low or inconsistent cytotoxicity observed in cell-based assays.

  • Possible Cause 1: Compound degradation.

    • Solution: Apicularen derivatives, like many natural products, may be sensitive to light, temperature, and pH. Prepare fresh stock solutions and protect them from light. Store stock solutions at -20°C or lower. When diluting for experiments, use buffers and media at a stable pH.

  • Possible Cause 2: Incorrect assay setup.

    • Solution: Ensure that the cell density is within the linear range of the chosen cytotoxicity assay (e.g., MTT, XTT). Optimize cell seeding density and incubation times for your specific cell line and experimental conditions. Include appropriate positive and negative controls in every experiment.

  • Possible Cause 3: Cell line resistance.

    • Solution: Some cell lines may exhibit intrinsic or acquired resistance to V-ATPase inhibitors. Consider using a panel of different cell lines to assess the activity of your derivatives. You can also investigate potential resistance mechanisms, such as upregulation of efflux pumps.

Problem 2: High background or variable results in MTT assays.

  • Possible Cause 1: Interference from the compound.

    • Solution: Some colored compounds can interfere with the spectrophotometric reading of formazan crystals. Run a control with the compound in cell-free media to check for any absorbance at the measurement wavelength.

  • Possible Cause 2: Incomplete solubilization of formazan crystals.

    • Solution: After adding the solubilization buffer, ensure complete dissolution of the purple formazan crystals by gentle mixing or shaking. Incubate for a sufficient period as recommended by the assay protocol.[5]

  • Possible Cause 3: Contamination.

    • Solution: Microbial contamination can lead to false-positive results in MTT assays. Regularly check cell cultures for contamination and maintain sterile techniques throughout the experiment.

Problem 3: Difficulty in interpreting downstream signaling results.

  • Possible Cause 1: Off-target effects.

    • Solution: While Apicularen is a specific V-ATPase inhibitor, at high concentrations, off-target effects can occur. Perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Compare the effects of your derivatives with other known V-ATPase inhibitors.

  • Possible Cause 2: Cell-type specific responses.

    • Solution: The downstream consequences of V-ATPase inhibition can vary between different cell types. What is observed in endothelial cells may not be identical in cancer cells. It is crucial to characterize the specific signaling pathways affected in your experimental model.

Quantitative Data Summary

The following table summarizes the cytostatic and V-ATPase inhibitory activities of Apicularen A, this compound, and selected synthetic analogues.

CompoundCell Line / Enzyme SourceIC₅₀ (nM)Reference
Apicularen AK-562 (Human Leukemia)0.23
Apicularen AL-929 (Mouse Fibrosarcoma)0.1
Apicularen AManduca sexta V-ATPase~20[1]
This compoundManduca sexta V-ATPase~60[1]
C11-epi-Apicularen AA549 (Human Lung Carcinoma)1.8
C11-deoxy-Apicularen AA549 (Human Lung Carcinoma)3.2
C10-C11 dehydrated-Apicularen AA549 (Human Lung Carcinoma)>100

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for determining the cytotoxic effects of this compound derivatives on adherent cancer cell lines.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher if available.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Visualizations

V_ATPase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apicularen Apicularen Derivative V_ATPase V-ATPase Apicularen->V_ATPase Inhibits VEGFR2_lysosome VEGFR2 (Sequestered) Apicularen->VEGFR2_lysosome Leads to sequestration VEGFR2_surface VEGFR2 (Surface) V_ATPase->VEGFR2_surface Maintains on surface Lysosome Lysosome V_ATPase->Lysosome Acidifies ERK_AKT ERK / AKT Phosphorylation VEGFR2_surface->ERK_AKT Activates VEGFR2_surface->VEGFR2_lysosome Internalization Notch_Transcription Notch Target Gene Transcription

Caption: Downstream signaling effects of V-ATPase inhibition by Apicularen derivatives.

Experimental_Workflow_Cytotoxicity_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with this compound derivatives incubate_24h_1->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Add solubilization solution incubate_2_4h->solubilize incubate_2h Incubate 2h (dark) solubilize->incubate_2h read_absorbance Read absorbance at 570 nm incubate_2h->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives using an MTT assay.

Troubleshooting_Logic start Low/Inconsistent Cytotoxicity cause1 Compound Degradation? start->cause1 solution1 Prepare fresh stock, protect from light cause1->solution1 Yes cause2 Incorrect Assay Setup? cause1->cause2 No end Improved Results solution1->end solution2 Optimize cell density, use controls cause2->solution2 Yes cause3 Cell Line Resistance? cause2->cause3 No solution2->end solution3 Use a panel of cell lines, investigate resistance cause3->solution3 Yes solution3->end

Caption: Troubleshooting logic for addressing low or inconsistent cytotoxicity results.

References

Apicularen B experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apicularen B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, standards, and troubleshooting for studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a derivative of Apicularen A, a highly cytostatic 12-membered macrolide.[1] Apicularen A has been shown to be a potent inhibitor of human cancer cell proliferation, with IC50 values ranging from 0.3 to 3 ng/mL.[1] this compound is identified as a more polar variant, specifically 11-O-(2-N-acetamido-2-deoxy-β-D-glucopyranosyl)apicularen.[1] As a cytostatic agent, its primary effect is expected to be the inhibition of cell growth.

Q2: What are the essential positive and negative controls for a cytotoxicity or viability assay with this compound?

A2: Proper controls are crucial for interpreting your results accurately.[2] Here are the recommended controls for a standard cell-based assay:

  • Negative Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is essential to ensure that the solvent itself is not affecting cell viability.[3]

    • Untreated Control: Cells in culture medium alone. This represents the baseline health and proliferation rate of your cells.[4]

  • Positive Controls:

    • Known Cytotoxic Agent: A well-characterized compound known to induce cell death in your specific cell line (e.g., staurosporine, doxorubicin, or saponin).[5] This confirms that the assay is capable of detecting a cytotoxic effect.

    • 100% Lysis Control (for LDH or similar assays): Cells treated with a lysis buffer to determine the maximum possible signal for cell death.[3]

  • Background Control:

    • Medium Only: Wells containing only culture medium and the assay reagent. This helps to determine the background signal from the medium and reagent itself.[3]

Q3: How can I determine if this compound is cytostatic or cytotoxic in my cell line?

A3: It is important to distinguish between growth arrest (cytostatic) and direct cell killing (cytotoxic).[3] You can achieve this by employing multiple assays:

  • Viability Assays (e.g., MTT, CellTiter-Glo®): These measure metabolic activity and will show a decrease in signal for both cytostatic and cytotoxic effects.[4]

  • Cytotoxicity Assays (e.g., LDH release, Propidium Iodide staining): These measure membrane integrity and will only show an increase in signal if this compound is causing cell death.[3]

  • Cell Counting: Directly counting the number of cells over time can differentiate between a slowing of proliferation and a reduction in cell number.

By comparing the results from these assays, you can determine the primary mechanism of action.

Q4: What are some potential signaling pathways that could be affected by a cytostatic agent like this compound?

A4: While the specific pathways for this compound are not fully elucidated, cytostatic agents often interfere with key cellular processes that regulate cell growth and proliferation. Some common pathways to investigate include:

  • PI3K/AKT/mTOR Pathway: This is a central pathway that controls cell growth, metabolism, and survival.[6][7] Inhibition of this pathway is a common mechanism for cytostatic drugs.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[6]

  • Cell Cycle Checkpoints: Cytostatic compounds frequently cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. 4. Uneven distribution of adherent cells.[8]1. Ensure thorough mixing of cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and consistent technique. 4. Set your plate reader to scan the entire well surface (orbital or spiral scan) instead of just the center.[8]
Low signal or no response to this compound 1. Incorrect assay choice for the expected mechanism (e.g., using a cytotoxicity assay for a cytostatic compound). 2. Cell line is resistant to this compound. 3. Insufficient incubation time. 4. This compound degradation. 5. Low cell number.[9]1. Use a viability assay (e.g., MTT, resazurin) that is sensitive to changes in proliferation. 2. Test a wider range of concentrations and consider using a different cell line. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point.[10] 4. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment. 5. Optimize the initial cell seeding density.
High background signal 1. Contamination (e.g., mycoplasma).[10] 2. Autofluorescence from the compound or media components (e.g., phenol red, FBS).[8] 3. Assay reagent is cytotoxic at the concentration used.[3]1. Regularly test cell cultures for mycoplasma contamination. 2. Use phenol red-free medium and consider reducing the serum concentration during the assay. If possible, measure fluorescence from the bottom of the plate.[8] 3. Test a range of assay reagent concentrations to find one that is non-toxic to your cells.[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired concentration (e.g., 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-only and untreated controls.[11]

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.[11]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50.

Quantitative Data Summary
CompoundCell LineIC50 (nM) (example values)
Apicularen AVarious Human Cancer Cell Lines~0.5 - 5 nM
This compoundTo be determined by the researcher-

Note: The IC50 values for Apicularen A are approximated from the qualitative description of its high potency.[1] Researchers should perform their own dose-response experiments to determine the precise IC50 for this compound in their cell line of interest.

Visualizations

Experimental Workflow for Investigating a Novel Cytostatic Compound

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification a Dose-Response & IC50 Determination (e.g., MTT Assay) b Distinguish Cytostatic vs. Cytotoxic Effects (e.g., LDH Assay) a->b c Cell Cycle Analysis (Flow Cytometry) b->c d Apoptosis Assay (e.g., Annexin V) c->d e Signaling Pathway Analysis (Western Blot) d->e f Identify Protein Targets (e.g., Proteomics) e->f g Validate Target Engagement f->g

Caption: A generalized workflow for characterizing a novel anti-cancer compound like this compound.

Hypothetical Signaling Pathway Affected by this compound

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ApicularenB This compound ApicularenB->AKT

Caption: A hypothetical pathway showing this compound inhibiting the PI3K/AKT signaling cascade.

References

Validation & Comparative

Validating V-ATPase as the Primary Target of Apicularen B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apicularen B's performance with other alternatives, focusing on experimental data that validates Vacuolar-type H+-ATPase (V-ATPase) as its primary target. We present quantitative data in structured tables, detail key experimental protocols, and visualize relevant pathways and workflows to support your research and development efforts.

Executive Summary

This compound, a benzolactone enamide, is a potent and specific inhibitor of V-ATPase, a proton pump crucial for pH homeostasis in eukaryotic cells. This guide synthesizes experimental evidence demonstrating this compound's direct interaction with the V-ATPase VO complex, leading to the inhibition of its proton-translocating and ATP hydrolysis activities. Comparative data with other known V-ATPase inhibitors and cytotoxicity profiles against various cancer cell lines underscore its potential as a targeted therapeutic agent. While highly specific for V-ATPase, the ubiquitous nature of this enzyme warrants consideration of potential on-target toxicities.

Data Presentation

V-ATPase Inhibition

The inhibitory potency of Apicularen A and B against V-ATPase has been quantified through various assays. The half-maximal inhibitory concentration (IC50) values demonstrate their high affinity for the enzyme.

CompoundTargetAssayIC50 (nM)Reference
Apicularen AV-ATPaseATP-dependent proton transport0.58[1]
This compoundV-ATPaseATP-dependent proton transport13[1]
Bafilomycin A1V-ATPaseATP-dependent proton transport0.95[1]
Apicularen A derivative (14C-diazirinyl)M. sexta V1VO holoenzymeATPase activity~10[2]
Bafilomycin A1M. sexta V1VO holoenzymeATPase activity~1[2]
Concanamycin AM. sexta V1VO holoenzymeATPase activity~1[2]
Cytotoxicity of Apicularen A Analogues

The cytotoxic effects of Apicularen A and its analogues have been evaluated against a panel of human cancer cell lines. The IC50 values indicate significant anti-proliferative activity. Data for this compound is limited in the public domain, but the activity of its aglycone (Apicularen A) and its analogues provide strong correlative evidence.

CompoundCell LineCancer TypeIC50 (nM)
Apicularen A Analogue 1K-562Leukemia0.2
Apicularen A Analogue 1L-363Myeloma0.3
Apicularen A Analogue 1U-937Lymphoma0.1
Apicularen A Analogue 2K-562Leukemia0.8
Apicularen A Analogue 2L-363Myeloma1.4
Apicularen A Analogue 2U-937Lymphoma0.5

Experimental Protocols

V-ATPase Activity Assay (ATP Hydrolysis)

This protocol outlines a colorimetric method to measure the ATPase activity of V-ATPase by quantifying the release of inorganic phosphate (Pi).

Materials:

  • Purified V-ATPase enzyme

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 2 mM MgCl2)

  • ATP solution (100 mM)

  • This compound solution (in DMSO)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution or DMSO (vehicle control) to triplicate wells.

  • Add 70 µL of assay buffer containing the purified V-ATPase to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of Pi released.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Photoaffinity Labeling for Target Identification

This method is used to covalently label the binding site of this compound on the V-ATPase complex.

Materials:

  • Purified V-ATPase holoenzyme

  • Photo-reactive derivative of this compound (e.g., with a diazirine group)

  • UV lamp (365 nm)

  • SDS-PAGE gels

  • Autoradiography film or phosphorimager

  • Competitor inhibitors (e.g., Bafilomycin A1)

Procedure:

  • Incubate the purified V-ATPase holoenzyme with the photo-reactive this compound derivative in the dark for 10 minutes at room temperature.

  • For competition experiments, pre-incubate the enzyme with an excess of a non-radioactive competitor inhibitor for 10 minutes before adding the photo-reactive probe.

  • Expose the samples to UV light (365 nm) for 5-15 minutes on ice to induce covalent cross-linking.

  • Quench the reaction and denature the proteins by adding SDS-PAGE sample buffer.

  • Separate the protein subunits by SDS-PAGE.

  • Visualize the labeled subunits by autoradiography or phosphorimaging. The specific binding of the photo-reactive this compound derivative to V-ATPase subunits confirms direct interaction.

Mandatory Visualization

Mechanism of V-ATPase Inhibition by this compound

Mechanism of V-ATPase Inhibition by this compound cluster_VATPase V-ATPase Holoenzyme V1 V1 Domain (ATP Hydrolysis) V0 V0 Domain (Proton Translocation) V1->V0 Coupling ATP_Hydrolysis ATP Hydrolysis Inhibition V1->ATP_Hydrolysis Inhibits ProtonGradient Proton Gradient Dissipation V0->ProtonGradient Inhibits subunits_ac Subunits a & c Interface ApicularenB This compound ApicularenB->subunits_ac Binds to Downstream Downstream Cellular Effects ProtonGradient->Downstream ATP_Hydrolysis->Downstream

Caption: this compound binds to the V0 domain, inhibiting proton translocation and ATP hydrolysis.

Experimental Workflow for Validating V-ATPase as the Primary Target

Experimental Workflow for Target Validation start Hypothesis: This compound targets V-ATPase biochemical Biochemical Assays start->biochemical cellular Cellular Assays start->cellular target_id Direct Target Identification start->target_id atpase_assay ATPase Activity Assay (IC50 determination) biochemical->atpase_assay proton_pump_assay Proton Pumping Assay (IC50 determination) biochemical->proton_pump_assay cytotoxicity_assay Cytotoxicity Assays (Cancer Cell Lines) cellular->cytotoxicity_assay lysosomal_ph Lysosomal pH Measurement cellular->lysosomal_ph photoaffinity Photoaffinity Labeling target_id->photoaffinity conclusion Conclusion: V-ATPase is the primary target atpase_assay->conclusion proton_pump_assay->conclusion cytotoxicity_assay->conclusion lysosomal_ph->conclusion photoaffinity->conclusion

Caption: A multi-faceted approach to confirm V-ATPase as the primary target of this compound.

Downstream Signaling Pathways Affected by V-ATPase Inhibition

Downstream Signaling Pathways cluster_pathways Affected Signaling Pathways ApicularenB This compound VATPase V-ATPase ApicularenB->VATPase Inhibits Lysosomal_pH Increased Lysosomal pH VATPase->Lysosomal_pH Leads to mTORC1 mTORC1 Signaling (Inhibition) Lysosomal_pH->mTORC1 Wnt Wnt Signaling (Inhibition) Lysosomal_pH->Wnt Notch Notch Signaling (Modulation) Lysosomal_pH->Notch EGFR EGFR/Akt Signaling (Inhibition) Lysosomal_pH->EGFR Cellular_Processes Cellular Processes (Proliferation, Migration, Autophagy) mTORC1->Cellular_Processes Wnt->Cellular_Processes Notch->Cellular_Processes EGFR->Cellular_Processes

Caption: V-ATPase inhibition by this compound dysregulates key signaling pathways in cancer cells.

Comparison with Alternatives

This compound belongs to a class of V-ATPase inhibitors that includes the well-characterized plecomacrolides, Bafilomycin A1 and Concanamycin A.

FeatureThis compoundBafilomycin A1 / Concanamycin A
Class Benzolactone enamidePlecomacrolide
Binding Site VO complex, interface of subunits a and cVO complex, primarily subunit c
Specificity High for V-ATPaseHigh for V-ATPase
Potency Nanomolar rangeNanomolar range
Off-Target Effects Not extensively characterized, but potential for on-target toxicity due to the ubiquitous nature of V-ATPase.Known to have some off-target effects at higher concentrations.

While both classes of compounds are potent V-ATPase inhibitors, their distinct binding sites suggest the potential for different pharmacological profiles and the possibility of overcoming resistance mechanisms.

Conclusion

The presented data strongly supports the validation of V-ATPase as the primary target of this compound. Its potent and specific inhibition of V-ATPase activity, coupled with its cytotoxic effects on cancer cells, highlights its therapeutic potential. The detailed experimental protocols and visual workflows provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and to explore its utility in drug development programs. Further research is warranted to fully characterize its off-target profile and to optimize its therapeutic index.

References

Apicularen B vs. Apicularen A: A Comparative Potency Analysis in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative potency of Apicularen A and Apicularen B, supported by experimental data and detailed methodologies.

Apicularen A and its glycoside derivative, this compound, are natural products isolated from the myxobacterium Chondromyces species. Both compounds have garnered interest in the scientific community for their cytotoxic properties. This guide provides a detailed comparison of their potency, mechanism of action, and the experimental protocols used to evaluate their efficacy, particularly in the context of cancer research.

Quantitative Potency Comparison

Experimental data consistently demonstrates that Apicularen A is significantly more potent than this compound in inducing cytotoxicity and inhibiting its molecular target, the Vacuolar-type H+-ATPase (V-ATPase).

CompoundTarget/AssayCell Line(s)IC50 ValueSource
Apicularen A V-ATPase Proton TransportRAW 264.70.58 nM[1]
This compound V-ATPase Proton TransportRAW 264.713 nM[1]
Apicularen A CytotoxicityVarious human and animal cell lines0.1 - 3 ng/mL (~0.23 - 6.8 nM)
This compound CytotoxicityVarious human and animal cell lines0.2 - 1.2 µg/mL (~330 - 2000 nM)
Apicularen A CytotoxicityHeLa~100 nM

Mechanism of Action: V-ATPase Inhibition

Both Apicularen A and this compound exert their cytotoxic effects by inhibiting the Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis in various cellular compartments.[1] The significantly higher potency of Apicularen A in inhibiting V-ATPase directly correlates with its superior cytotoxic activity.

The inhibition of V-ATPase disrupts cellular processes that are highly dependent on acidic environments, such as lysosomal degradation and receptor-mediated endocytosis. This disruption ultimately triggers programmed cell death, or apoptosis.

Signaling Pathway of Apicularen-Induced Apoptosis

The inhibition of V-ATPase by Apicularen A initiates a cascade of events leading to apoptosis. While the precise signaling network may vary between cell types, the general pathway involves the disruption of organellar function, leading to the activation of apoptotic machinery.

G Apicularen_A Apicularen A V_ATPase V-ATPase Apicularen_A->V_ATPase Lysosomal_Dysfunction Lysosomal Dysfunction (pH increase) V_ATPase->Lysosomal_Dysfunction Apoptosis_Induction Apoptosis Lysosomal_Dysfunction->Apoptosis_Induction Caspase_Activation Caspase Activation (e.g., Caspase-3, -8) Apoptosis_Induction->Caspase_Activation Caspase-dependent AIF_Translocation AIF Translocation (Caspase-independent) Apoptosis_Induction->AIF_Translocation Caspase-independent

Apicularen A-induced apoptotic signaling pathway.

Studies have shown that Apicularen A-induced apoptosis can proceed through both caspase-dependent and caspase-independent pathways. In human promyelocytic leukemia HL-60 cells, Apicularen A triggers apoptosis via caspase activation. Conversely, in HM7 human colon cancer cells, it can induce cell death through a caspase-independent mechanism involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria.

Experimental Protocols

The following provides a representative methodology for assessing the cytotoxicity of Apicularen A and B, based on the widely used MTT assay.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, K-562, CEM-TART)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Apicularen A and this compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of Apicularen A and this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with Apicularen A/B B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

References

A Comparative Analysis of Apicularen B and Concanamycin: V-ATPase Inhibition and Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Apicularen B and concanamycin, two potent macrolide inhibitors of vacuolar-type H+-ATPase (V-ATPase). This document outlines their mechanisms of action, presents a quantitative comparison of their biological activities, and provides detailed experimental protocols for their evaluation.

Introduction

This compound and concanamycin are naturally derived macrolides that have garnered significant interest in cell biology and drug discovery due to their potent inhibitory effects on V-ATPase. V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and Golgi-derived vesicles. Their activity is vital for a myriad of cellular processes, including protein trafficking and degradation, receptor recycling, and pH homeostasis. Dysregulation of V-ATPase activity has been implicated in various diseases, including cancer and osteoporosis, making its inhibitors valuable research tools and potential therapeutic agents. While both this compound and concanamycin target V-ATPase, they exhibit distinct potencies and subtle differences in their mechanisms of action and downstream cellular effects.

Mechanism of Action

Both this compound and concanamycin are highly specific inhibitors of V-ATPase, targeting the membrane-integral V(o) domain responsible for proton translocation. However, their precise binding sites differ.

Concanamycin: This plecomacrolide antibiotic directly binds to the c-subunit of the V(o) domain.[1] This interaction locks the proton-translocating channel, thereby inhibiting proton transport.[1]

Apicularen: Apicularen A, a closely related and more potent analog of this compound, binds at the interface of the 'a' and 'c' subunits of the V(o) complex.[2] While archazolid, another V-ATPase inhibitor, appears to share or have an overlapping binding site with concanamycin, Apicularen A does not compete with concanamycin for binding, indicating a distinct binding site.[3] this compound is the N-acetylglucosamine glycoside of Apicularen A and exhibits significantly lower inhibitory activity.[3]

The inhibition of V-ATPase by both compounds leads to a disruption of the proton gradient across various cellular membranes. This has several downstream consequences, including the impairment of lysosomal and endosomal acidification, which can trigger apoptosis.[1][4]

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative data for this compound and concanamycin, with Apicularen A included for a more comprehensive comparison of the Apicularen family.

ParameterThis compoundApicularen AConcanamycin A
Target Vacuolar H+-ATPase (V-ATPase)Vacuolar H+-ATPase (V-ATPase)Vacuolar H+-ATPase (V-ATPase)
Binding Site V(o) domain (inferred from Apicularen A)V(o) domain (interface of subunits a and c)[2]V(o) domain (subunit c)[1]
V-ATPase Inhibition (IC50) ~60 nM[3]~20 nM[3]~10 nM[1]
Apoptosis Induction Very weakYesYes

Signaling Pathways and Experimental Workflows

V-ATPase Inhibition and Induction of Apoptosis

V_ATPase_Inhibition_Apoptosis cluster_inhibitors V-ATPase Inhibitors Apicularen_B This compound V_ATPase V-ATPase (Vo domain) Apicularen_B->V_ATPase Inhibits Concanamycin Concanamycin Concanamycin->V_ATPase Inhibits Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping Drives Lysosomal_Acidification Lysosomal Acidification Proton_Pumping->Lysosomal_Acidification Maintains Apoptosis Apoptosis Lysosomal_Acidification->Apoptosis Suppression induces

Comparative Experimental Workflow

Experimental_Workflow cluster_assays Biological Assays Start Start: Cell Culture Treatment Treat cells with this compound or Concanamycin Start->Treatment V_ATPase_Assay V-ATPase Inhibition Assay Treatment->V_ATPase_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison V_ATPase_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Protocols

V-ATPase Inhibition Assay (In Vitro)

This protocol is adapted for measuring the activity of purified V-ATPase.

Materials:

  • Purified V-ATPase enzyme

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT

  • ATP solution (100 mM stock)

  • This compound and Concanamycin stock solutions (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and concanamycin in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • Add 10 µL of each inhibitor dilution (or control) to the wells of a 96-well plate.

  • Add 80 µL of assay buffer containing the purified V-ATPase to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well (final concentration of 1-5 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 25 µL of 3 M HCl.

  • Add 100 µL of Malachite Green reagent to each well and incubate at room temperature for 15 minutes for color development.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound and Concanamycin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and concanamycin in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors (and a vehicle control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound or concanamycin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound or concanamycin for the desired time. Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

Both this compound and concanamycin are valuable tools for studying the function of V-ATPase and its role in cellular processes. Concanamycin A is a more potent inhibitor of V-ATPase compared to Apicularen A and significantly more potent than this compound.[1][3] Their distinct binding sites on the V(o) domain offer opportunities for differential studies of V-ATPase structure and function. The induction of apoptosis by these compounds underscores the critical role of V-ATPase in cell survival and highlights their potential as anticancer agents. The provided protocols offer a framework for the quantitative comparison of these and other V-ATPase inhibitors, enabling researchers to further elucidate their mechanisms of action and explore their therapeutic potential.

References

Apicularen B vs. Bafilomycin A1: A Comparative Guide to V-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the specific inhibition of the Vacuolar-type H+-ATPase (V-ATPase) is a critical tool for dissecting numerous physiological processes, from organelle acidification to tumor metastasis.[1][2][3] Among the arsenal of V-ATPase inhibitors, Apicularen B and Bafilomycin A1 are two potent molecules that, while sharing a common target, exhibit distinct chemical properties and inhibitory mechanisms. This guide provides an objective, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their experimental needs.

Introduction to V-ATPase

Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes, endosomes, and Golgi-derived vesicles in all eukaryotic cells.[3][4] They are also found in the plasma membranes of specialized cells, where they play roles in processes like bone resorption and pH homeostasis.[1][3] The V-ATPase is a large, multisubunit complex composed of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which is responsible for proton translocation.[1][4]

Inhibitor Profiles

This compound belongs to the benzolactone enamide family of macrolides.[1][5] A key characteristic of this compound is its high potency and its unique inability to inhibit V-ATPases from fungal sources.[1][5][6]

Bafilomycin A1 is a well-characterized macrolide antibiotic isolated from Streptomyces species.[7][8] It is a highly potent and specific inhibitor of V-ATPase and is widely used in cell biology to study processes dependent on organellar acidification, most notably autophagy.[7][8][9]

Mechanism of V-ATPase Inhibition: A Head-to-Head Comparison

Both this compound and Bafilomycin A1 target the proton-translocating V0 domain of the V-ATPase, but their precise binding sites and inhibitory actions differ.

Binding Sites within the V-ATPase Complex

Bafilomycin A1 binds directly to the c-ring of the V0 domain.[8][10][11] Cryo-electron microscopy has revealed that multiple molecules of Bafilomycin A1 can bind to the c-ring, with each molecule engaging with two adjacent c subunits.[10][11] This binding disrupts the interaction between the c-ring and subunit 'a', which is crucial for proton translocation.[10][11]

This compound , like Bafilomycin A1, binds to the V0 complex.[1][4][5] Photoaffinity labeling studies have localized its binding site to the interface between the V0 subunits 'a' and 'c'.[1][4][5] While in the vicinity of the Bafilomycin A1 binding site, the interaction of this compound appears to involve subunit 'a' more substantially.[1][5] This is supported by the observation that expressing human or insect subunit 'c' in yeast (which is insensitive to this compound) does not confer sensitivity.[1][5]

V-ATPase Structure and Inhibitor Binding Sites cluster_V1 V1 Domain (Cytosolic) cluster_V0 V0 Domain (Membrane-Bound) cluster_membrane cluster_inhibitors V1_head A3B3 Headpiece (ATP Hydrolysis) V1_stalk Central Stalk (DF) V0_a Subunit a V1_stalk->V0_a Rotational Energy Transfer V0_c_ring c-Ring BafA1 Bafilomycin A1 BafA1->V0_c_ring Binds to c-ring, disrupting rotation ApiB This compound ApiB->V0_a Binds at a-c interface ApiB->V0_c_ring

Caption: V-ATPase Structure and Inhibitor Binding Sites.

Molecular Mechanism of Action

The binding of Bafilomycin A1 to the c-ring provides a steric hindrance that prevents the rotation of the c-ring, which is a necessary step for proton translocation from the cytoplasm to the lumen of the organelle.[10] By locking the c-ring, Bafilomycin A1 effectively jams the proton pump.

This compound 's binding at the interface of subunits 'a' and 'c' also inhibits the enzyme's activity, though the exact conformational changes induced are less characterized than for Bafilomycin A1.[1] It is hypothesized that, like other V-ATPase inhibitors that bind to the V0 domain, this compound prevents the necessary helical swiveling of the c-subunits required for proton transport.[3]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and Bafilomycin A1. While both are highly potent, Bafilomycin A1 has been more extensively characterized across a wider range of systems.

ParameterThis compoundBafilomycin A1Reference
Chemical Class Benzolactone EnamidePlecomacrolide[1][8]
Target V-ATPase V0 domain (a-c interface)V-ATPase V0 domain (c-ring)[1][5][10]
IC50 Nanomolar range0.44 nM - 400 nmol/mg[12][13][14]
Fungal V-ATPase Inhibition NoYes[1][5][6]

Experimental Protocols

V-ATPase Activity Assay (ATP Hydrolysis)

This assay measures the rate of ATP hydrolysis by V-ATPase, which is inhibited in the presence of this compound or Bafilomycin A1.

Methodology:

  • Prepare V-ATPase-enriched membranes: Isolate membranes from a source rich in V-ATPase (e.g., bovine brain, insect midgut, or cultured cells).

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 6 mM MgSO4, 200 mM Na2SO3 (a V-ATPase activator), 0.5 mM sodium orthovanadate (to inhibit P-type ATPases), and 0.5 mM sodium azide (to inhibit F-type ATPases).[12]

  • Inhibitor Incubation: Pre-incubate the membrane preparation with varying concentrations of this compound or Bafilomycin A1 (or DMSO as a vehicle control) for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding 3 mM Na2ATP.[12]

  • Measure Phosphate Release: After a set incubation time (e.g., 30 minutes) at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to the control and determine the IC50 value.

Experimental Workflow for V-ATPase Inhibition Assay start Start prep_membranes Prepare V-ATPase-enriched membrane fractions start->prep_membranes pre_incubate Pre-incubate membranes with Inhibitor (this compound or BafA1) or Vehicle (DMSO) prep_membranes->pre_incubate add_atp Initiate reaction by adding ATP pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate measure_pi Measure inorganic phosphate (Pi) release incubate->measure_pi analyze Calculate % inhibition and IC50 measure_pi->analyze end End analyze->end

Caption: Experimental Workflow for V-ATPase Inhibition Assay.

Proton Pumping Assay (Fluorescence Quenching)

This assay directly measures the proton pumping activity of V-ATPase into vesicles, which is observed as a decrease in fluorescence of a pH-sensitive dye.

Methodology:

  • Vesicle Preparation: Use V-ATPase-containing vesicles (e.g., lysosomes or reconstituted proteoliposomes).

  • Dye Loading: Load the vesicles with a pH-sensitive fluorescent dye, such as acridine orange.

  • Reaction Setup: Resuspend the dye-loaded vesicles in a buffer containing KCl and MgCl2. Place the suspension in a fluorometer.

  • Inhibitor Addition: Add the desired concentration of this compound, Bafilomycin A1, or vehicle control to the vesicle suspension.

  • Initiate Pumping: Start the proton pumping by adding ATP.

  • Fluorescence Measurement: Monitor the fluorescence quenching over time. As protons are pumped into the vesicles, the internal pH drops, causing the dye to accumulate and its fluorescence to quench.

  • Data Analysis: The rate of fluorescence quenching is proportional to the V-ATPase activity. Compare the rates in the presence and absence of the inhibitors.

Comparative Signaling Consequences

Inhibition of V-ATPase by either this compound or Bafilomycin A1 leads to a cascade of cellular events stemming from the failure to acidify intracellular organelles. The most prominent consequence is the blockade of the autophagic flux.[7][9] Autophagosomes, which carry cellular cargo for degradation, are unable to fuse with lysosomes, or the degradative capacity of the resulting autolysosomes is compromised due to the elevated luminal pH.[7] This leads to an accumulation of autophagosomes within the cell.

Comparative Signaling Consequences of V-ATPase Inhibition cluster_inhibitors cluster_consequences Downstream Cellular Effects ApiB This compound VATPase V-ATPase ApiB->VATPase Inhibits BafA1 Bafilomycin A1 BafA1->VATPase Inhibits no_acid Inhibition of Organelle Acidification (Lysosomes, Endosomes) VATPase->no_acid Leads to autophagy_block Autophagy Blockade no_acid->autophagy_block fusion_fail Failed Autophagosome- Lysosome Fusion autophagy_block->fusion_fail degradation_fail Impaired Lysosomal Degradation autophagy_block->degradation_fail

Caption: Comparative Signaling Consequences of V-ATPase Inhibition.

Conclusion

Both this compound and Bafilomycin A1 are invaluable tools for the study of V-ATPase function.

  • Bafilomycin A1 is the more extensively studied of the two, with a well-defined binding site and a vast body of literature supporting its use as a specific V-ATPase inhibitor, particularly in autophagy research. Its broad efficacy, including against fungal V-ATPases, makes it a versatile tool.

  • This compound offers a unique advantage for studies requiring species-specific inhibition, given its inactivity against fungal V-ATPases. Its distinct binding site at the a-c subunit interface may also be exploited in studies aiming to understand the specific contributions of different V0 subunits to the enzyme's catalytic cycle.

The choice between this compound and Bafilomycin A1 will ultimately depend on the specific research question, the experimental system, and the desired level of specificity. For general-purpose V-ATPase inhibition in mammalian cells, Bafilomycin A1 remains the gold standard. For comparative studies between fungal and other eukaryotic systems, or for investigations into the role of the a-c subunit interface, this compound presents a compelling alternative.

References

Apicularen B and Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating novel therapeutic compounds. This guide provides a comparative analysis of Apicularen B, a member of the benzolactone enamide class of macrolides, in the context of potential cross-resistance mechanisms. While direct experimental studies on this compound cross-resistance are limited, this document synthesizes available data on its mechanism of action and common drug resistance pathways to offer a predictive overview.

Introduction to this compound

Apicularen A and its N-acetylglucosamine glycoside, this compound, are macrolides isolated from the myxobacterium Chondromyces apiculatus. Apicularen A is a potent cytotoxic agent that induces apoptosis in cancer cell lines.[1] Its mechanism of action has been identified as the inhibition of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and are implicated in various physiological and pathological processes, including cancer progression and multidrug resistance. This compound, while structurally related to Apicularen A, exhibits significantly lower cytotoxic activity.[1]

Comparative Cytotoxicity Data

CompoundCell LineConcentrationEffect
Apicularen AHL-601 - 100 nMSuppressed proliferation, induced apoptosis
This compoundHL-60100 nMNo significant effect on proliferation or apoptosis

Table 1: Summary of reported cytotoxic effects of Apicularen A and B in the human promyelocytic leukemia cell line HL-60. Data sourced from[1].

Potential Cross-Resistance Mechanisms

Given that Apicularen A and B are V-ATPase inhibitors, potential cross-resistance is likely to be associated with mechanisms affecting this target or general drug efflux pathways.

Target-Specific Resistance: V-ATPase Alterations

Resistance to other V-ATPase inhibitors, such as bafilomycin and concanamycin, has been linked to mutations in the genes encoding V-ATPase subunits. These mutations can alter the drug-binding site, thereby reducing the inhibitor's efficacy. The binding site for apicularens has been located in the vicinity of those for bafilomycin and archazolid, suggesting a potential for cross-resistance among these V-ATPase inhibitors if resistance is conferred by target site modification.[2][3][4]

G cluster_0 V-ATPase Complex cluster_1 Resistance Mechanism V0 V0 subunit Mutation Mutation in V-ATPase subunit V0->Mutation Target of mutation V1 V1 subunit ApicularenB This compound ApicularenB->V0 Binds to V0 Bafilomycin Bafilomycin Bafilomycin->V0 Binds to V0 Archazolid Archazolid Archazolid->V0 Binds to V0 Mutation->ApicularenB Potential resistance Mutation->Bafilomycin Known resistance Mutation->Archazolid Potential resistance

Multidrug Resistance (MDR) Mechanisms

A prevalent mechanism of drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[5] Macrolides, the broader class to which apicularens belong, are known to be substrates for these pumps.[6] Therefore, it is plausible that cancer cell lines with high levels of P-gp or other MDR proteins could exhibit cross-resistance to this compound, even if they are sensitive to other cytotoxic agents with different mechanisms of action.

MDR_Pathway ApicularenB This compound Cell Cancer Cell ApicularenB->Cell Enters cell Pgp P-glycoprotein (P-gp) Cell->Pgp Binds to Intracellular Intracellular Space Extracellular Extracellular Space Pgp->Extracellular Efflux

Experimental Protocols for Cross-Resistance Studies

To empirically determine the cross-resistance profile of this compound, a series of in vitro cytotoxicity assays against a panel of well-characterized drug-resistant and their parental drug-sensitive cell lines is recommended.

Cell Lines

A suggested panel of cell lines would include:

  • Parental, drug-sensitive cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Isogenic cell lines with acquired resistance to standard chemotherapeutic agents (e.g., doxorubicin-resistant MCF-7/ADR, which overexpresses P-gp).

  • Cell lines with known resistance to other V-ATPase inhibitors, if available.

Cytotoxicity Assay Protocol (General)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a panel of comparator compounds (e.g., Apicularen A, doxorubicin, bafilomycin A1) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) for each compound in each cell line. The resistance factor (RF) can be calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.

Cytotoxicity_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound and comparator drugs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 and Resistance Factor (RF) read->analyze end End analyze->end

Conclusion

While this compound demonstrates significantly less potency than Apicularen A, its structural similarity and shared mechanism of action as a V-ATPase inhibitor suggest that its efficacy could be influenced by established drug resistance mechanisms. Future research should focus on direct experimental evaluation of this compound against a panel of drug-resistant cancer cell lines to elucidate its cross-resistance profile. Such studies will be invaluable for determining its potential, if any, in combination therapies or for indications where specific resistance mechanisms are not prevalent.

References

Validating the Bioactivity of Apicularen B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Apicularen B with its structural analog, Apicularen A, and a functionally similar compound, Salicylihalamide A. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of cellular pathways and experimental workflows.

This compound, a glycosylated derivative of the potent cytotoxic macrolide Apicularen A, has garnered interest for its potential as a V-ATPase inhibitor.[1] While its bioactivity is reported to be markedly less than that of Apicularen A, a thorough validation across various cancer cell lines is crucial for understanding its therapeutic potential. This guide offers a framework for such a validation, presenting available data and methodologies to facilitate further research.

Comparative Bioactivity of this compound and Alternatives

The cytotoxic effects of this compound, Apicularen A, and Salicylihalamide A have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cellular proliferation. The tables below summarize the available IC50 data for these compounds.

Table 1: Cytotoxicity of this compound and Apicularen A

CompoundCell LineIC50Citation
This compoundNot Specified0.2 - 1.2 µg/mL
Apicularen AHL-60 (Human Promyelocytic Leukemia)Induces apoptosis at 1-100 nM[2]
Apicularen AWide range of human cancer cell lines0.23 - 6.79 nM

Table 2: Cytotoxicity of Salicylihalamide A

CompoundCell LineIC50Citation
Salicylihalamide ASK-MEL-5 (Human Melanoma)Potent antiproliferative agent
Salicylihalamide A Analog (Saliphenylhalamide)Various Human Tumor Cell LinesPotent antiproliferative agent

Unraveling the Mechanism of Action: Apoptosis Induction

Apicularen A is known to induce apoptosis, or programmed cell death, in cancer cells.[2] This process is mediated by a complex signaling cascade. While the specific pathway for this compound is less characterized, it is hypothesized to follow a similar, albeit less potent, mechanism.

The binding of Apicularen A to Vacuolar (H+)-ATPase (V-ATPase) is a critical initiating event.[2] This inhibition of V-ATPase disrupts cellular homeostasis and can trigger downstream apoptotic signaling. The apoptotic cascade can proceed through two main pathways: a caspase-dependent and a caspase-independent pathway.

In the caspase-dependent pathway, the activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases, like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of key cellular proteins, ultimately leading to the dismantling of the cell.

Concurrently, a caspase-independent pathway can be initiated, involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it induces DNA fragmentation.

Apicularen_Induced_Apoptosis Apicularen Apicularen A / B VATPase V-ATPase Inhibition Apicularen->VATPase Mitochondria Mitochondrial Stress VATPase->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 AIF AIF Translocation Mitochondria->AIF Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis DNA_Fragmentation DNA Fragmentation AIF->DNA_Fragmentation DNA_Fragmentation->Apoptosis Experimental_Workflow Start Start: Compound Treatment MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis_Assay Apoptosis Assessment IC50->Apoptosis_Assay AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis_Assay->AnnexinV Caspase Caspase-3/7 Activity Assay Apoptosis_Assay->Caspase Mechanism Mechanistic Studies AnnexinV->Mechanism Caspase->Mechanism

References

A Comparative Analysis of the V-ATPase Binding Sites of Apicularen A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of Apicularen A and its derivative, Apicularen B, to their molecular target, the Vacuolar-type H+-ATPase (V-ATPase). The information presented is supported by experimental data to facilitate objective analysis and inform future research and drug development efforts.

Introduction

Apicularen A and B are natural macrolides that exhibit significant cytotoxic and anti-cancer properties through the inhibition of V-ATPase. V-ATPase is a proton pump crucial for pH homeostasis in various cellular compartments and the tumor microenvironment. Understanding the nuances of how these two related compounds interact with their target is vital for the development of novel therapeutics. Structurally, this compound is the N-acetyl-glucosamine glycoside of Apicularen A, a difference that profoundly impacts its biological activity.

Comparative Binding Affinity

Experimental data demonstrates that Apicularen A is a significantly more potent inhibitor of V-ATPase than this compound. This difference in potency is attributed to the bulky N-acetyl-glucosamine moiety present in this compound, which likely introduces steric hindrance at the binding site.

CompoundTargetIC50 (Proton Transport Inhibition)Reference
Apicularen AV-ATPase0.58 nM[1]
This compoundV-ATPase13 nM[1]

The V-ATPase Binding Site

Research has pinpointed the binding site of the apicularen family of inhibitors to the membrane-spanning Vo domain of the V-ATPase.[2][3][4] Specifically, photoaffinity labeling studies have revealed that apicularen binds at the interface of the 'a' and 'c' subunits of the Vo complex.[2][3] This strategic location allows it to interfere with the proton translocation machinery of the pump.

While a direct comparative crystallographic analysis of the binding of both Apicularen A and B is not yet available, the substantial structural similarity and the competitive nature of their inhibition strongly suggest that they share the same binding pocket. The decreased affinity of this compound is likely a consequence of the glycosidic group sterically impeding an optimal fit within the binding site at the interface of the 'a' and 'c' subunits.

V-ATPase Signaling and the Impact of Inhibition

Inhibition of V-ATPase by compounds like Apicularen A and B disrupts critical cellular processes, particularly in cancer cells which rely on active pH regulation for survival and proliferation. The disruption of proton pumping by these inhibitors leads to the alkalinization of intracellular organelles and acidification of the cytosol, triggering downstream effects on several key signaling pathways.

V-ATPase Signaling Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Plasma Membrane cluster_intracellular Cytosol (Alkaline) Extracellular H+ H+ VATPase V-ATPase VATPase->Extracellular H+ Proton Pumping Glycolysis Glycolysis VATPase->Glycolysis Maintains Alkaline pH for Optimal Function mTOR mTOR VATPase->mTOR Activation Wnt Wnt VATPase->Wnt Activation Notch Notch VATPase->Notch Activation Cytosolic H+ H+ Cytosolic H+->VATPase Apoptosis Apoptosis mTOR->Apoptosis Inhibition Wnt->Apoptosis Inhibition Notch->Apoptosis Inhibition Apicularen Apicularen A/B Apicularen->VATPase Inhibition Apicularen->Apoptosis Induction

Caption: V-ATPase inhibition by Apicularens disrupts proton pumping, affecting key oncogenic signaling pathways.

Experimental Protocols

V-ATPase Inhibition Assay (Proton Pumping)

This protocol outlines a general method to compare the inhibitory effects of Apicularen A and B on V-ATPase-mediated proton pumping.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Vesicle_Prep Isolate V-ATPase rich vesicles (e.g., microsomes) Incubation Incubate vesicles with inhibitors or control Vesicle_Prep->Incubation Inhibitor_Prep Prepare serial dilutions of Apicularen A and B Inhibitor_Prep->Incubation Add_Probe Add pH-sensitive fluorescent probe (e.g., ACMA) Incubation->Add_Probe Initiate Initiate proton pumping with ATP-Mg Add_Probe->Initiate Monitor Monitor fluorescence quenching over time Initiate->Monitor Calculate Calculate initial rate of quenching Monitor->Calculate IC50 Determine IC50 values for each compound Calculate->IC50

Caption: Workflow for comparing V-ATPase inhibition by Apicularen A and B.

Methodology:

  • Preparation of V-ATPase Rich Vesicles: Isolate microsomal vesicles from a suitable source (e.g., cultured cancer cells, yeast) known to have high V-ATPase activity using differential centrifugation.

  • Inhibitor Preparation: Prepare stock solutions of Apicularen A and B in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Proton Pumping Assay:

    • In a multi-well plate, incubate the isolated vesicles with varying concentrations of Apicularen A, this compound, or a vehicle control.

    • Add a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA), to each well.

    • Initiate the proton pumping by adding ATP and MgCl2.

    • Monitor the fluorescence quenching over time using a fluorescence plate reader. The quenching of ACMA fluorescence is proportional to the acidification of the vesicles.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of proton pumping) for both Apicularen A and B by fitting the data to a dose-response curve.

Conclusion

Both Apicularen A and B are potent inhibitors of V-ATPase, targeting the interface of the 'a' and 'c' subunits within the Vo domain. The presence of an N-acetyl-glucosamine glycoside in this compound significantly reduces its inhibitory potency compared to Apicularen A, likely due to steric hindrance at the binding site. This comparative analysis provides valuable insights for the rational design of new V-ATPase inhibitors with improved therapeutic indices. The provided experimental framework can be adapted to further investigate the structure-activity relationship of this important class of natural products.

References

Apicularen B: A Comparative Analysis of its Specificity for Mammalian versus Fungal V-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of Apicularen B against mammalian and fungal vacuolar-type H+-ATPases (V-ATPases). The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating the potential of this compound as a selective inhibitor.

Executive Summary

This compound, a member of the benzolactone enamide class of natural products, is a potent and highly specific inhibitor of V-ATPase. A key characteristic that distinguishes it from other V-ATPase inhibitors, such as bafilomycin and concanamycin, is its remarkable selectivity for mammalian V-ATPases over their fungal counterparts.[1][2][3] This unique feature makes this compound a valuable tool for studying V-ATPase function in mammalian systems without the confounding effects on potential fungal contaminants and highlights its potential as a lead compound for the development of novel therapeutics targeting V-ATPase-related pathologies in humans.

Comparative Inhibitory Activity

The differential specificity of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against V-ATPases from different sources. While this compound potently inhibits mammalian V-ATPase, it exhibits a notable lack of activity against fungal V-ATPase.

Inhibitor Target Enzyme Source Organism/Cell Line IC50 (nM)
Apicularen AV-ATPase (Proton Transport)RAW 264.7 (murine macrophage)0.58[4]
This compoundV-ATPase (Proton Transport)RAW 264.7 (murine macrophage)13[4]
Apicularen AV-ATPaseManduca sexta (tobacco hornworm)20-60[5]
This compoundV-ATPaseManduca sexta (tobacco hornworm)20-60[5]
Apicularen A/BV-ATPaseSaccharomyces cerevisiae (yeast)No inhibition[1][2][3]

Note: Apicularen A is a closely related analogue and is included for comparative purposes. The data for Manduca sexta represents a range for both Apicularen A and B.

Mechanism of Differential Specificity

The selective inhibition of this compound is attributed to its specific binding site within the membrane-spanning VO complex of the V-ATPase.[1][2] Research has shown that this compound binds at the interface of the VO subunits 'a' and 'c'.[1][3] While other inhibitors like bafilomycin also target the VO complex, this compound does not compete with them for the same binding site, indicating a distinct mechanism of action.[5]

Crucially, attempts to confer Apicularen sensitivity to the resistant fungal V-ATPase by expressing the mammalian subunit 'c' in yeast were unsuccessful.[1][3] This suggests that subunit 'c' alone is not the sole determinant of this compound binding and that interactions with subunit 'a' are essential for its inhibitory activity. The structural differences in these subunits between mammals and fungi are therefore the likely basis for the observed specificity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's V-ATPase inhibitory activity.

V-ATPase Inhibition Assay (ATP Hydrolysis)

This assay measures the enzymatic activity of V-ATPase by quantifying the rate of ATP hydrolysis.

  • Preparation of V-ATPase: V-ATPase is purified from the target source (e.g., mammalian cell line microsomes or insect midgut).

  • Reaction Mixture: The purified enzyme is incubated in a reaction buffer containing ATP, Mg2+, and other necessary co-factors.

  • Inhibitor Addition: Varying concentrations of this compound (or other inhibitors) are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proton Transport Assay

This assay directly measures the V-ATPase's function of pumping protons across a membrane.

  • Preparation of Vesicles: Membrane vesicles containing V-ATPase (e.g., inside-out microsome vesicles) are prepared from the target source.

  • Fluorescent Probe: The vesicles are loaded with a pH-sensitive fluorescent dye (e.g., acridine orange). The fluorescence of this dye is quenched in an acidic environment.

  • Initiation of Pumping: ATP is added to the vesicle suspension to energize the V-ATPase and initiate proton pumping into the vesicles.

  • Inhibitor Treatment: this compound at various concentrations is pre-incubated with the vesicles before the addition of ATP.

  • Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer. A decrease in fluorescence indicates proton uptake and acidification of the vesicles.

  • Data Analysis: The initial rate of fluorescence quenching is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of the proton transport rate against the inhibitor concentration.

Visualizations

Experimental Workflow for V-ATPase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_enzyme Purify V-ATPase (Mammalian or Fungal Source) setup_reaction Set up Reaction Mixture (Buffer, ATP, Mg2+) prep_enzyme->setup_reaction prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add this compound (or DMSO control) prep_inhibitor->add_inhibitor setup_reaction->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation measure_activity Measure V-ATPase Activity (e.g., ATP Hydrolysis or Proton Transport) incubation->measure_activity data_analysis Calculate % Inhibition measure_activity->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

Caption: Workflow for determining the IC50 of this compound on V-ATPase.

Differential Specificity of this compound

G cluster_mammalian Mammalian V-ATPase cluster_fungal Fungal V-ATPase apicularen_b This compound mammalian_vo V_O Complex (Subunits a & c) apicularen_b->mammalian_vo fungal_vo V_O Complex (Subunits a & c) apicularen_b->fungal_vo mammalian_activity Proton Pumping mammalian_vo->mammalian_activity Active inhibition Inhibition mammalian_vo->inhibition fungal_activity Proton Pumping fungal_vo->fungal_activity Active no_inhibition No Inhibition fungal_vo->no_inhibition

Caption: this compound selectively inhibits mammalian but not fungal V-ATPase.

References

Apicularen B Bioassay Results: A Statistical Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Apicularen B, a member of the cytotoxic macrolide family, with its more potent analog, Apicularen A, and the widely used chemotherapeutic agent, Doxorubicin. The data presented is supported by detailed experimental protocols for key bioassays to facilitate reproducibility and further investigation.

Comparative Cytotoxicity Analysis

The following table summarizes the 50% inhibitory concentration (IC50) values for Apicularen A, this compound, and Doxorubicin against various human cancer cell lines. The data indicates that Apicularen A is a highly potent cytotoxic agent, with activity in the nanomolar range. In contrast, this compound exhibits significantly lower cytotoxicity, with IC50 values in the micromolar range, suggesting that the N-acetylglucosamine glycoside moiety in this compound markedly reduces its cytotoxic potential. Doxorubicin is included as a standard reference, demonstrating potent cytotoxicity across multiple cell lines.

Cell LineCompoundIC50Source
HL-60 (Human promyelocytic leukemia)Apicularen AInduces apoptosis at 1-100 nM
This compoundNo apoptotic effect at 100 nM
Various Cancer Cell Lines Apicularen A0.227 - 22.7 nM[1]
This compound0.317 - 1.87 µM[1]
MCF-7 (Human breast adenocarcinoma)Doxorubicin~1.0 µM[2]
SK-BR-3 (Human breast adenocarcinoma)Doxorubicin~0.5 µM[2]
HCT116 (Human colon carcinoma)Doxorubicin24.30 µg/ml[2]
PC3 (Human prostate cancer)Doxorubicin2.64 µg/ml[2]
Hep-G2 (Human hepatocellular carcinoma)Doxorubicin14.72 µg/ml[2]

Note: Data for Apicularen A/B and Doxorubicin were obtained from different studies and are presented for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathway of Apicularen-Induced Apoptosis

Apicularens exert their cytotoxic effects primarily through the inhibition of Vacuolar H+-ATPase (V-ATPase). This inhibition disrupts cellular pH homeostasis, leading to a cascade of events that culminate in apoptosis. The following diagram illustrates the proposed signaling pathway.

Apicularen_Apoptosis_Pathway Apicularen-Induced Apoptosis Pathway Apicularen Apicularen A/B VATPase V-ATPase Apicularen->VATPase Inhibits ProtonPump Proton Pump Inhibition LysosomalpH Increased Lysosomal pH ProtonPump->LysosomalpH Protease Lysosomal Protease Dysfunction LysosomalpH->Protease CellularStress Cellular Stress Protease->CellularStress Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

V-ATPase inhibition by Apicularen disrupts proton pumping, leading to apoptosis.

Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Apicularen A, this compound, Doxorubicin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of Apicularen A, this compound, or Doxorubicin and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis (Annexin V-FITC) Assay

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Human cancer cell lines

  • Culture medium

  • Apicularen A, this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of Apicularen A or this compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[3][4][5]

References

Safety Operating Guide

Proper Disposal of Apicularen B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Apicularen B is a macrolide with significant cytostatic and antiangiogenic properties.[1] Its chemical and physical characteristics, as available, are summarized below.

PropertyValueSource
Molecular FormulaC33H44N2O11PubChem
Molecular Weight644.7 g/mol PubChem[2]
IUPAC Name(2Z,4Z)-N-[(E)-3-[(1S,11S,13R,15R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-9-oxo-10,17-dioxatricyclo[11.3.1.0³,⁸]heptadeca-3(8),4,6-trien-11-yl]prop-1-enyl]hepta-2,4-dienamidePubChem[2]
Biological ActivityCytostatic, potent antitumor agentMultiple Sources[1][3][4]

Disposal Protocol for this compound

Given its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous chemical waste. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[5]

Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, ensure the following PPE is worn:

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[5]

  • Skin and Body Protection: Wear a lab coat, and consider a disposable gown. Use chemical-resistant gloves (e.g., nitrile).[5]

  • Respiratory Protection: If working with the powdered form or creating aerosols, a NIOSH/MSHA-approved respirator is necessary.[5][6]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial.[7]

  • Solid Waste:

    • Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable labware.

    • Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

    • The container must be marked as "Cytotoxic Waste" or "Hazardous Chemical Waste" and should specify "this compound."

  • Liquid Waste:

    • Includes unused solutions, cell culture media containing this compound, and solvent rinses.

    • Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a labeled carboy).

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and an estimate of the concentration.

  • Sharps Waste:

    • Includes contaminated needles, syringes, and razor blades.

    • Dispose of immediately into a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Decontamination of Work Surfaces and Equipment
  • All non-disposable equipment and work surfaces (e.g., fume hood, balances, spatulas) must be decontaminated after use.

  • Use a suitable decontamination solution as recommended by your institution's safety protocols for cytotoxic agents. This may involve a sequence of solutions, such as a detergent wash followed by a solvent rinse (e.g., ethanol or isopropanol) and then water.

  • All cleaning materials (wipes, sponges) used for decontamination must be disposed of as solid cytotoxic waste.

Spill Management

In the event of a spill:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don Appropriate PPE: This may require a higher level of protection than for routine handling.

  • Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid creating dust.[5] For liquid spills, use an appropriate chemical absorbent.

  • Clean the Spill: Working from the outside in, carefully collect all contaminated materials and place them in the designated cytotoxic waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with an appropriate decontamination solution.

  • Report the Spill: Follow your institution's procedures for reporting chemical spills.

Final Disposal
  • Ensure all waste containers are securely sealed and properly labeled.

  • Arrange for pickup and disposal through your institution's EHS or hazardous waste management program. Do not dispose of this compound waste down the drain or in regular trash.[8][9]

This compound Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Gown, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Gloves, Vials, Tips) waste_type->solid Solid liquid Liquid Waste (Solutions, Media) waste_type->liquid Liquid sharps Sharps Waste (Needles, Blades) waste_type->sharps Sharps solid_container Collect in Labeled Cytotoxic Solid Waste Bin solid->solid_container liquid_container Collect in Labeled Cytotoxic Liquid Waste Carboy liquid->liquid_container sharps_container Dispose in Labeled Cytotoxic Sharps Container sharps->sharps_container decontaminate Decontaminate Work Surfaces & Non-Disposable Equipment solid_container->decontaminate liquid_container->decontaminate sharps_container->decontaminate decon_waste Dispose of Cleaning Materials as Solid Waste decontaminate->decon_waste storage Store Sealed Waste Containers in Designated Area decon_waste->storage disposal Arrange for Pickup by EHS / Hazardous Waste Vendor storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apicularen B
Reactant of Route 2
Apicularen B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。